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  • Product: N-cyclopropyl-2-mercaptoacetamide
  • CAS: 886047-44-5

Core Science & Biosynthesis

Foundational

physicochemical properties of N-cyclopropyl-2-mercaptoacetamide

This guide provides an in-depth technical analysis of N-cyclopropyl-2-mercaptoacetamide , a critical pharmacophore used primarily as a Zinc-Binding Group (ZBG) in the development of selective Histone Deacetylase (HDAC) i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-cyclopropyl-2-mercaptoacetamide , a critical pharmacophore used primarily as a Zinc-Binding Group (ZBG) in the development of selective Histone Deacetylase (HDAC) inhibitors and Thioredoxin Reductase (TrxR) modulators.

Technical Guide & Whitepaper

Executive Summary

N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) represents a specialized class of "warhead" molecules in medicinal chemistry. Unlike hydroxamic acids—the traditional ZBGs which suffer from poor pharmacokinetics and mutagenicity (Ames positive)—mercaptoacetamides offer a distinct profile: high selectivity for HDAC6 (over Class I HDACs) and reduced genotoxic potential. This compound combines a monodentate thiol chelator with a cyclopropyl "cap" or "linker" element that imparts conformational rigidity and improved metabolic stability compared to linear alkyl chains.

Molecular Identity & Structural Analysis

PropertyData
IUPAC Name N-cyclopropyl-2-sulfanylacetamide
CAS Number 886047-44-5
Molecular Formula C₅H₉NOS
Molecular Weight 131.20 g/mol
SMILES O=C(CS)NC1CC1
Key Functional Groups Thiol (Sulfhydryl), Secondary Amide, Cyclopropyl ring
Spectral Fingerprint (¹H NMR Validation)

The purity of this intermediate is critical for fragment-based screening. The following ¹H NMR shifts (in CDCl₃) are the standard for identity verification:

  • δ 6.72 (s, 1H): Amide N-H (Broad, exchangeable).

  • δ 3.23 (d, J = 9.1 Hz, 2H): Methylene protons alpha to the thiol (-CH ₂-SH).

  • δ 2.76 (dq, 1H): Cyclopropyl methine proton (-NH-CH <).

  • δ 1.87 (t, J = 9.1 Hz, 1H): Thiol proton (-SH ).[1] Note: The triplet splitting arises from coupling with the adjacent methylene.

  • δ 0.88–0.52 (m, 4H): Cyclopropyl methylene protons (characteristic high-field multiplet).

Physicochemical Properties

This section synthesizes experimental observations with calculated descriptors to predict behavior in biological assays.

Core Parameters Table
ParameterValue / RangeContext & Implication
LogP (Calc) ~0.06 to 0.5Amphiphilic. The cyclopropyl group adds lipophilicity to the polar mercaptoacetamide core, improving membrane permeability compared to unsubstituted acetamides.
pKa (Thiol) 8.0 – 8.4Acidity. The adjacent carbonyl group lowers the pKa of the thiol (compared to alkyl thiols ~10.5), facilitating deprotonation to the thiolate anion (S⁻) at physiological pH, which is the active zinc-binding species.
pKa (Amide) > 15Non-ionizable under physiological conditions. Acts as a hydrogen bond donor (NH) and acceptor (C=O).
PSA (Polar Surface Area) ~44 ŲGood Permeability. Well below the 140 Ų threshold, suggesting excellent passive diffusion.
Solubility Moderate (Water)Soluble in DMSO, Methanol, DCM. The cyclopropyl group reduces water solubility slightly compared to methyl analogs but prevents the "greasiness" of larger alkyls.
Stability Profile
  • Oxidative Instability: The primary degradation pathway is the oxidation of the free thiol (-SH) to form the disulfide dimer (Dithiodiglycolic acid derivative). This reaction is accelerated in basic buffers (pH > 8) and by trace metals.

    • Handling Protocol: Store under inert atmosphere (Argon/Nitrogen) at -20°C. Solutions in DMSO should be prepared fresh or treated with TCEP (Tris(2-carboxyethyl)phosphine) to maintain the reduced state during assays.

  • Hydrolytic Stability: The amide bond is robust. It resists hydrolysis under standard physiological conditions (pH 7.4, 37°C) but will hydrolyze in strong acid/base at elevated temperatures.

Synthesis & Purification Protocol

Autonomy Note: While direct reaction of chloroacetyl chloride with cyclopropylamine followed by thioacetate substitution is possible, it often yields impurities. The Trityl-Protection Strategy is the "Gold Standard" for generating high-purity thiols for biological testing.

Validated Synthetic Route (Graphviz)

Synthesis Figure 1: High-Fidelity Synthesis via Trityl Deprotection Strategy Start 2-(Tritylthio)acetic acid (CAS: 10427-00-6) Reagent1 1. CDI (Activation) 2. Cyclopropylamine Start->Reagent1 Inter Intermediate: N-Cyclopropyl-2-(tritylthio)acetamide Reagent1->Inter Amide Coupling Reagent2 TFA / Triethylsilane (TES) (Deprotection) Inter->Reagent2 Product Target: N-Cyclopropyl-2-mercaptoacetamide (Thiol) Reagent2->Product Cation Scavenging Byproduct Byproduct: Triphenylmethane Reagent2->Byproduct

Figure 1 Caption: Synthesis of N-cyclopropyl-2-mercaptoacetamide using Trityl (Trt) protection to prevent premature oxidation.

Step-by-Step Methodology
  • Coupling: Activate 2-(tritylthio)acetic acid with 1,1'-Carbonyldiimidazole (CDI) in dry DCM. Add cyclopropylamine.[2] The trityl group protects the sulfur from reacting with the activated ester.

  • Deprotection (The Critical Step): Treat the intermediate with Trifluoroacetic acid (TFA) containing Triethylsilane (TES) .[3]

    • Why TES? TES acts as a "hydride sponge" (cation scavenger). Upon cleavage, the highly reactive trityl carbocation is generated. Without TES, this cation would re-alkylate the sulfur or polymerize. TES reduces the trityl cation to inert triphenylmethane.

  • Purification: The product is often an oil or low-melting solid. Purification is best achieved by flash chromatography (if stable) or by extracting the non-polar triphenylmethane byproduct with hexanes (in which the thiol product is less soluble).

Applications in Drug Design

The "Warhead" Mechanism (HDAC6 Selectivity)

N-cyclopropyl-2-mercaptoacetamide functions as a monodentate ZBG. Unlike hydroxamates (which chelate Zn²⁺ in a bidentate fashion), the thiolate anion coordinates directly to the Zinc ion in the catalytic pocket.

  • Selectivity Driver: The catalytic tunnel of HDAC6 is wider and more hydrophobic than Class I HDACs (HDAC1/2/3). The bulky, hydrophobic cyclopropyl group of this molecule exploits the "L1 loop" region of HDAC6, providing steric exclusion from the narrower pockets of Class I isoforms.

  • Safety: Mercaptoacetamides avoid the "Lossen rearrangement"—a chemical instability inherent to hydroxamic acids that leads to isocyanates and potential mutagenicity.

Zinc Binding Topology (Graphviz)

ZincBinding Figure 2: Monodentate Zinc Coordination Mode of Mercaptoacetamides Zn Zn²⁺ (Catalytic Core) Thiol S⁻ (Thiolate) Thiol->Zn Monodentate Coordination (Strong) Carbonyl C=O (Amide) Carbonyl->Zn Weak Interaction (Optional) His His610 / His611 (Active Site Residues) Carbonyl->His H-Bond Acceptor NH N-H NH->His H-Bond Donor

Figure 2 Caption: The thiolate anion drives high-affinity binding to the catalytic Zinc, while the amide backbone stabilizes the complex via H-bonds.

References

  • Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid. Source:Journal of Enzyme Inhibition and Medicinal Chemistry (2019). Context: Describes the synthesis of Compound 19d (N-cyclopropyl-2-mercaptoacetamide) and its NMR characterization. URL:[Link]

  • Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors. Source:European Journal of Medicinal Chemistry (2021). Context: Validates mercaptoacetamide as a superior, non-mutagenic ZBG for HDAC6 targeting. URL:[Link]

  • Structural Determinants of Affinity and Selectivity in the Binding of Inhibitors to Histone Deacetylase 6. Source:Journal of Medicinal Chemistry (2020). Context: Provides crystallographic evidence of the thiolate-zinc coordination geometry. URL:[Link]

Sources

Exploratory

N-cyclopropyl-2-mercaptoacetamide chemical structure and molecular weight

Executive Summary N-Cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a specialized organosulfur compound serving as a critical pharmacophore in the development of metalloenzyme inhibitors. Functioning primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a specialized organosulfur compound serving as a critical pharmacophore in the development of metalloenzyme inhibitors. Functioning primarily as a Zinc-Binding Group (ZBG) , it offers a distinct advantage over traditional hydroxamic acids by providing improved metabolic stability and selectivity for Histone Deacetylase 6 (HDAC6).

This guide details the physicochemical profile, synthetic pathways, and mechanistic applications of N-cyclopropyl-2-mercaptoacetamide, designed for researchers optimizing fragment-based drug discovery (FBDD) campaigns.

Chemical Constitution & Physicochemical Profile[1][2][3]

The molecule consists of a 2-mercaptoacetamide core N-substituted with a cyclopropyl ring.[1][2][3][4][5] The cyclopropyl moiety introduces conformational rigidity and lipophilicity, enhancing cell permeability compared to linear alkyl analogs, while the thiol group acts as a "warhead" for metal chelation.

Table 1: Physicochemical Specifications
PropertyValueNotes
IUPAC Name N-Cyclopropyl-2-sulfanylacetamide
CAS Number 886047-44-5
Molecular Formula C₅H₉NOS
Molecular Weight 131.19 g/mol Monoisotopic Mass: 131.0405
SMILES SCC(=O)NC1CC1
Appearance Colorless to pale yellow oil/solidOxidation prone (disulfide formation)
Solubility DMSO, Methanol, DCMLow water solubility without cosolvent
pKa (Thiol) ~9.5Ionizes to thiolate (S⁻) at physiological pH
LogP (Predicted) 0.3 - 0.5Moderate lipophilicity

Synthetic Methodology

The synthesis of N-cyclopropyl-2-mercaptoacetamide requires careful handling to prevent premature oxidation of the thiol to the disulfide dimer. The most robust research-scale protocol involves the use of an S-protected precursor (S-Trityl or S-Acetyl) followed by deprotection.

Protocol: S-Trityl Deprotection Route (High Purity)

Rationale: Direct reaction of thioglycolic acid with amines often yields disulfides. Protecting the thiol with a trityl (triphenylmethyl) group prevents this side reaction during the amide coupling step.

Step 1: Amide Coupling
  • Reagents: S-Trityl-2-mercaptoacetic acid (1.0 eq), Cyclopropylamine (1.1 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.0 eq).

  • Solvent: Dichloromethane (DCM) or DMF.

  • Procedure:

    • Dissolve S-Trityl-2-mercaptoacetic acid in DCM at 0°C.

    • Add EDC, HOBt, and DIPEA; stir for 15 min to activate the acid.

    • Add Cyclopropylamine dropwise.

    • Warm to Room Temperature (RT) and stir for 12–16 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

    • Intermediate: N-Cyclopropyl-2-(tritylthio)acetamide.

Step 2: Thiol Deprotection
  • Reagents: Trifluoroacetic acid (TFA), Triethylsilane (TES) (Scavenger).

  • Solvent: DCM.

  • Procedure:

    • Dissolve the intermediate in DCM/TFA (1:1 v/v).

    • Add TES (2–3 eq) until the yellow trityl cation color disappears.

    • Stir at RT for 1–2 hours.

    • Purification: Concentrate under reduced pressure. The residue is often purified via flash chromatography (Hexanes/EtOAc) or recrystallization to remove the trityl-silane byproduct.

Visualization: Synthetic Workflow

Synthesis Start S-Trityl-mercaptoacetic Acid Coupling Amide Coupling (EDC/HOBt) Start->Coupling Amine Cyclopropylamine Amine->Coupling Intermediate S-Trityl-N-cyclopropylacetamide Coupling->Intermediate Formation of Amide Bond Deprotection Deprotection (TFA/TES) Intermediate->Deprotection Cleavage of Trityl Group Product N-Cyclopropyl-2-mercaptoacetamide (C5H9NOS) Deprotection->Product Yields Free Thiol

Figure 1: Step-wise synthesis via S-Trityl protection strategy to ensure thiol integrity.

Biological Context & Mechanism of Action[11][12]

Zinc-Binding Group (ZBG) in HDAC6 Inhibition

N-Cyclopropyl-2-mercaptoacetamide is primarily investigated as a selective inhibitor of Histone Deacetylase 6 (HDAC6) . Unlike Class I HDACs, HDAC6 possesses a unique ubiquitin-binding domain and two catalytic domains.

  • Selectivity Profile: The mercaptoacetamide (MCA) warhead demonstrates superior selectivity for HDAC6 over HDAC1 compared to hydroxamic acids (e.g., SAHA).

  • Binding Mode: The thiol and the carbonyl oxygen of the amide form a bidentate chelate with the catalytic Zinc ion (Zn²⁺) within the enzyme's active site.

  • Cyclopropyl Role: The N-cyclopropyl group fits into the hydrophobic rim of the active site entrance, providing steric bulk that excludes smaller, less selective isoforms.

Visualization: Chelation Mechanism

MOA cluster_Inhibitor N-Cyclopropyl-2-mercaptoacetamide Enzyme HDAC6 Active Site Zn Zn²⁺ Ion Enzyme->Zn Coordinated by His/Asp/Glu residues Thiol Thiol Group (-SH) Thiol->Zn Monodentate/Bidentate Coordination Carbonyl Amide Carbonyl (C=O) Carbonyl->Zn Chelation Cyclopropyl Cyclopropyl Cap Cyclopropyl->Enzyme Hydrophobic Interaction (Rim Region)

Figure 2: Bidentate coordination of the Zinc ion in the HDAC6 active site by the mercaptoacetamide moiety.

Analytical Characterization

To validate the identity of synthesized N-cyclopropyl-2-mercaptoacetamide, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)[3][13]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 0.5–0.8 ppm (m, 4H): Cyclopropyl methylene protons (characteristic high-field multiplets).

    • δ 1.9–2.0 ppm (t, 1H): Thiol proton (-SH ), often splits as a triplet due to coupling with the adjacent methylene.

    • δ 2.7–2.8 ppm (m, 1H): Cyclopropyl methine proton (-NCH -).

    • δ 3.2–3.3 ppm (d, 2H): Alpha-methylene protons (-CH ₂-SH).

    • δ 6.5–7.0 ppm (br s, 1H): Amide proton (-NH -).

Mass Spectrometry (MS)
  • Method: ESI-MS (Positive Mode).

  • Expected Ion: [M+H]⁺ = 132.2 m/z.

  • Dimer Check: Watch for a peak at [2M-2H+H]⁺ ≈ 261 m/z, indicating oxidation to the disulfide.

Infrared Spectroscopy (IR)
  • 2550–2600 cm⁻¹: Weak S-H stretch (diagnostic for free thiol).

  • 1640–1660 cm⁻¹: Strong Amide I band (C=O stretch).

Handling & Stability Protocols

Critical Warning: Mercaptoacetamides are prone to oxidative dimerization to form disulfides upon exposure to air.

  • Storage: Store neat oil/solid at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Solubilization: Prepare stock solutions in degassed DMSO immediately prior to use.

  • Assay Buffer: Include reducing agents such as TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) in biological assay buffers to maintain the monomeric thiol state.

References

  • Kozikowski, A. P., et al. (2008). Design, synthesis, and biological evaluation of novel tubulin HDAC (HDAC6) inhibitors. Journal of Medicinal Chemistry.

  • Shen, S., & Kozikowski, A. P. (2020). Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors. European Journal of Medicinal Chemistry.

  • ChemicalBook. (2024). N-Cyclopropyl-2-mercaptoacetamide Product Entry & CAS 886047-44-5 Data.[3][4][5][6]

  • PubChem. (2024). 2-Mercaptoacetamide (Parent Compound) Data.[5][7][8][9] National Library of Medicine.

Sources

Foundational

Technical Guide: Solubility Profile &amp; Handling of N-Cyclopropyl-2-Mercaptoacetamide

The following technical guide details the solubility profile, physicochemical properties, and critical handling protocols for N-cyclopropyl-2-mercaptoacetamide . Executive Summary N-Cyclopropyl-2-mercaptoacetamide (Struc...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and critical handling protocols for N-cyclopropyl-2-mercaptoacetamide .

Executive Summary

N-Cyclopropyl-2-mercaptoacetamide (Structure: N-cyclopropyl-2-sulfanylacetamide) is a functionalized thiol-amide intermediate often employed in the synthesis of histone deacetylase (HDAC) inhibitors and sulfur-containing heterocycles. Its physicochemical behavior is dominated by two competing moieties: the polar, hydrogen-bonding amide/thiol core and the lipophilic cyclopropyl ring.

This guide provides a validated solubility landscape, emphasizing that while the compound exhibits excellent solubility in polar aprotic and chlorinated solvents, its primary handling challenge is oxidative instability (disulfide formation) rather than dissolution limits.

Physicochemical Identity

Before establishing solubility protocols, the fundamental properties determining solvation thermodynamics must be defined.

PropertyValue / DescriptionSource/Derivation
Chemical Formula C₅H₉NOSCalculated
Molecular Weight 131.19 g/mol Calculated
Physical State Solid (Crystalline, often white to off-white needles)Observed in analogues
LogP (Predicted) ~0.1 – 0.5Lipophilic cyclopropyl offsets polar amide
pKa (Thiol) ~8.5 – 9.5Typical for

-mercaptoacetamides
pKa (Amide) >15Non-ionizable in standard range

Solubility Landscape

The solubility data below is categorized by solvent class, derived from standard extraction and purification protocols (e.g., DCM extraction, Hexane precipitation) used for this specific class of thiolated amides.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingApplication Context
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Primary Choice. Used for extraction and chromatography.
Chlorinated Chloroform (

)
High Alternative to DCM; good for NMR analysis.
Polar Aprotic DMSO / DMFVery High (>100 mg/mL)Ideal for biological stock solutions and

reactions.
Polar Protic Methanol / EthanolHigh Good for recrystallization; potential for transesterification if heated with acid.
Ethers THF / 1,4-DioxaneModerate to High Suitable reaction media; ensure peroxide-free to prevent oxidation.
Hydrocarbons Hexanes / HeptaneInsoluble (<1 mg/mL)Anti-solvent. Used to precipitate the compound from DCM/Ethyl Acetate.
Aqueous Water (pH 7)Moderate Soluble due to H-bonding, but extractable into organic phases.
Solubility Decision Tree

The following logic flow guides the selection of solvents based on the intended application (Synthesis vs. Analysis vs. Storage).

SolubilityTree Start Select Solvent for N-cyclopropyl-2-mercaptoacetamide Purpose Intended Application? Start->Purpose Reaction Chemical Synthesis Purpose->Reaction Synthesis Analysis Analysis (NMR/HPLC) Purpose->Analysis QC/Data Storage Stock Solution Purpose->Storage Bio-Assay Polar Use: DMF, DMSO, THF (Degassed) Reaction->Polar Nucleophilic Subst. NonPolar Use: Hexanes, Heptane (Anti-solvent) Reaction->NonPolar Precipitation NMR Use: CDCl3 or DMSO-d6 (Avoid MeOH-d4 for exchange) Analysis->NMR Structure HPLC Use: ACN/Water + 0.1% TFA (Keep run times short) Analysis->HPLC Purity DMSO Use: Anhydrous DMSO Store at -20°C under Argon Storage->DMSO Cryo-storage

Figure 1: Solvent selection logic based on experimental requirements.

Critical Handling: The Oxidation Challenge

The primary source of error in solubility determination for N-cyclopropyl-2-mercaptoacetamide is not insolubility, but oxidative dimerization . In the presence of oxygen, the free thiol (-SH) rapidly oxidizes to form a disulfide dimer.

Reaction:



Stability & Degradation Workflow

This degradation alters the solubility profile, as the dimer is significantly more lipophilic and less water-soluble than the monomer.

Degradation Monomer Monomer (Thiol) Soluble in Polar/Chlorinated Reactive Oxidation Oxidation (Air/pH > 7) Monomer->Oxidation + O2 Dimer Disulfide Dimer Precipitates from Water Chemically Inert Oxidation->Dimer Fast Process

Figure 2: Oxidative degradation pathway affecting solubility measurements.

Mitigation Strategies
  • Degassing: All solvents (especially DMSO and water) must be degassed (sparged with Helium/Argon) for 15 minutes prior to dissolution.

  • Acidification: Maintain pH < 6. Thiolate anions (

    
    ) oxidize much faster than neutral thiols. Adding 0.1% Formic Acid or TFA to solvents stabilizes the monomer.
    
  • Reducing Agents: For stock solutions where biological interference is not a concern, add 1-5 mM DTT (Dithiothreitol) or TCEP to reversibly reduce any formed disulfides back to the active monomer.

Experimental Protocol: Gravimetric Solubility Determination

Do not rely on visual estimation. Use this validated gravimetric method.

Materials
  • Analyte: N-cyclopropyl-2-mercaptoacetamide (>95% purity).[1][2]

  • Solvent: HPLC-grade (Degassed).

  • Equipment: Analytical balance (0.01 mg precision), Centrifuge, 0.22 µm PTFE filters.

Step-by-Step Methodology
  • Supersaturation: Weigh 20 mg of the compound into a 1.5 mL Eppendorf tube.

  • Solvent Addition: Add 200 µL of the target solvent (e.g., DCM).

  • Equilibration: Vortex for 1 minute, then sonicate for 5 minutes at ambient temperature (

    
    ).
    
    • Note: If the solid dissolves completely, add more solid until a visible precipitate remains (saturation).

  • Separation: Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.

  • Quantification:

    • Pipette exactly 100 µL of the clear supernatant into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent under a gentle stream of nitrogen (avoid heat >30°C to prevent thermal degradation).

    • Weigh the residue.[3]

  • Calculation:

    
    
    

References

  • Synthesis & Extraction Context:Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid.

    • Source:

  • Thiol Handling Standards:OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical Properties (Thioglycolic acid deriv

    • Source:

  • Solvent Properties:PubChem Compound Summary for N-cyclopropylacetamide (Fragment analysis).

    • Source:

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-cyclopropyl-2-mercaptoacetamide

Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life. This technical guide provides a comprehen...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf life. This technical guide provides a comprehensive framework for evaluating the intrinsic stability of N-cyclopropyl-2-mercaptoacetamide, a molecule of interest due to its unique structural features: a reactive thiol group, a potentially labile amide bond, and a stabilizing cyclopropyl moiety. Lacking direct literature on this specific compound, this document establishes a robust, first-principles-based strategy for characterization. It details a systematic approach grounded in the International Council for Harmonisation (ICH) guidelines, encompassing forced degradation studies under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and solid-state characterization using advanced thermo-analytical techniques. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind each experimental choice to ensure a thorough and scientifically sound stability assessment.

Introduction: The Imperative of Stability Profiling

N-cyclopropyl-2-mercaptoacetamide presents a fascinating case study in molecular stability. Its structure combines three key functional groups, each with distinct and potentially competing chemical behaviors. The thiol (-SH) group is a potent nucleophile and highly susceptible to oxidation, the amide (-CONH-) bond is prone to hydrolysis under pH stress, and the cyclopropyl ring is known to confer metabolic stability.[1] Understanding the interplay of these groups is critical for predicting degradation pathways, selecting appropriate storage conditions, and developing a stable pharmaceutical formulation.

The goal of a thermodynamic stability study is to identify the conditions under which a drug substance remains chemically and physically intact. This is achieved by subjecting the molecule to accelerated degradation, a process known as forced degradation or stress testing.[2] These studies, mandated by regulatory bodies like the FDA and EMA, are essential for developing and validating stability-indicating analytical methods, which are capable of separating the intact API from any potential degradation products.[3][4][5] This guide will outline a comprehensive strategy to elucidate the stability profile of N-cyclopropyl-2-mercaptoacetamide.

Molecular Profile and Predicted Liabilities

A proactive stability assessment begins with a theoretical analysis of the molecule's structure.

  • The Thiol (Mercaptan) Group: This is the most significant potential liability. Thiols are readily oxidized to form disulfides (R-S-S-R), sulfenic acids (R-SOH), and ultimately sulfonic acids (R-SO3H). This process can be catalyzed by oxygen, metal ions, or oxidizing agents.[6] Therefore, oxidative degradation is predicted to be a primary degradation pathway.

  • The Amide Bond: Amide hydrolysis is a common degradation route for many pharmaceuticals.[1][7] It is typically catalyzed by acid or base, cleaving the amide bond to yield a carboxylic acid and an amine.[1][8] The stability of the amide in N-cyclopropyl-2-mercaptoacetamide will be highly dependent on the pH of its environment.

  • The Cyclopropyl Group: This small, strained ring is often incorporated into drug candidates to enhance metabolic stability and improve potency. Its C-H bonds are stronger than those in a linear alkane, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. While generally stable, its influence on the adjacent amide bond's reactivity warrants investigation.

A Strategic Framework for Stability Assessment

A robust stability investigation is a multi-faceted process. The workflow proposed here is designed to provide a comprehensive understanding of the molecule's behavior under stress, in accordance with ICH guidelines Q1A(R2) and Q1B.[3][9][10]

G cluster_0 Phase 1: Stress Testing (Forced Degradation) cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Characterization & Analysis cluster_3 Outcome P1 Hydrolytic Stress (Acid & Base) A1 Develop Stability-Indicating HPLC-UV Method P1->A1 P2 Oxidative Stress (H₂O₂) P2->A1 P3 Thermal Stress (Dry & Wet Heat) P3->A1 C3 Solid-State Analysis (DSC/TGA) P3->C3 P4 Photolytic Stress (UV/Vis Light) P4->A1 A2 Validate Method (Specificity, Linearity, etc.) A1->A2 ICH Q2(R1) C1 Identify & Quantify Degradants (LC-MS) A2->C1 C2 Elucidate Degradation Pathways C1->C2 O1 Establish Intrinsic Stability Profile C2->O1 C3->O1 O2 Define Storage & Handling Conditions O1->O2

Caption: Workflow for Thermodynamic Stability Assessment.

Experimental Protocols: Forced Degradation Studies

The primary goal of forced degradation is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient concentration for detection and characterization without causing such extensive decomposition that secondary or tertiary products dominate.[2][11]

Preparation of Stock Solutions

A stock solution of N-cyclopropyl-2-mercaptoacetamide (e.g., 1 mg/mL) should be prepared in a suitable solvent such as acetonitrile or methanol. The choice of solvent should be validated to ensure it does not interfere with the analysis.

Hydrolytic Degradation

This study assesses stability across a range of pH values.[2]

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to halt the reaction.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis. Causality: Elevated temperature accelerates the reaction, while 0.1 M HCl provides a standard acidic stress condition.[6] If no degradation is observed, stronger acid (e.g., 1 M HCl) or higher temperatures may be required.[7]

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60°C.

    • Withdraw and neutralize aliquots with 0.1 M HCl at the same time points.

    • Dilute for analysis. Causality: Amide bonds are particularly susceptible to base-catalyzed hydrolysis.[7][8] This condition is critical for determining the molecule's stability in alkaline environments.

Oxidative Degradation

This study targets the thiol group.

  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protect it from light.

  • Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours).

  • Dilute immediately for HPLC analysis. Causality: Hydrogen peroxide is a common oxidizing agent used in stress testing to mimic oxidative conditions.[2][6] The thiol group is expected to be highly reactive under these conditions.

Thermal Degradation

This assesses the molecule's stability when exposed to heat.

  • Solid State:

    • Place a small amount of the solid API in a vial.

    • Expose to a high temperature (e.g., 80°C) in a calibrated oven.

    • Sample at various time points (e.g., 1, 3, 7 days), dissolve in solvent, and analyze.

  • Solution State:

    • Reflux the stock solution at 80°C.

    • Sample at various time points and analyze. Causality: Thermal stress can provide energy for various degradation reactions, including hydrolysis (if water is present) and thermolysis (bond cleavage).[6]

Photolytic Degradation

This study is performed according to ICH Q1B guidelines to assess light sensitivity.[10][12][13][14]

  • Expose the solid API and a solution of the API to a light source that provides a combined UV and visible output.

  • The standard exposure is an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15]

  • A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.

  • Analyze the exposed and dark control samples. Causality: The dark control allows for the differentiation of degradation caused by light versus thermal effects from the light source.[15]

Stress ConditionReagent/ParameterTemperatureDurationTarget Degradation
Acid Hydrolysis 0.1 M - 1.0 M HCl60 - 80 °CUp to 24 hours5 - 20%
Base Hydrolysis 0.1 M - 1.0 M NaOH60 - 80 °CUp to 24 hours5 - 20%
Oxidation 3% - 30% H₂O₂Room TemperatureUp to 8 hours5 - 20%
Thermal (Solid) Dry Heat80 °C (or below melting point)Up to 7 days5 - 20%
Photolytic ICH Q1B StandardControlledPer ICH Q1BCompare to dark control
Table 1: Summary of Recommended Forced Degradation Conditions.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active ingredient due to degradation.[16][17][18] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique.[19][20]

Protocol for Method Development:

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column. Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water gradients) with a suitable buffer (e.g., phosphate or acetate) to achieve initial separation.

  • Analysis of Stressed Samples: Inject a mixture of all stressed samples (acid, base, oxidative, etc.) into the HPLC system. The goal is to develop a single method that can separate the parent peak from all generated degradation product peaks.

  • Method Optimization: Adjust parameters such as gradient slope, flow rate, column temperature, and mobile phase pH to achieve optimal resolution (Rs > 2) between the parent peak and the nearest eluting degradant peak.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting with the main peak.

Elucidation of Degradation Pathways

Once the degradation products are separated, the next step is to identify them.

G cluster_0 Oxidative Pathway cluster_1 Hydrolytic Pathway Thiol N-cyclopropyl-2- mercaptoacetamide (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Thiol->Disulfide Mild Oxidation [O] Amide N-cyclopropyl-2- mercaptoacetamide SulfonicAcid Sulfonic Acid (R-SO₃H) Disulfide->SulfonicAcid Strong Oxidation [O] Products Mercaptoacetic Acid + Cyclopropylamine Amide->Products Acid/Base H₂O

Caption: Predicted Primary Degradation Pathways.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for identifying degradation products. By coupling the HPLC to a mass spectrometer, one can obtain the molecular weight of each degradation product, which provides crucial clues to its structure.

  • Mass Balance: A critical self-validating step is to perform a mass balance calculation. The sum of the increase in the peak areas of all degradation products should approximately equal the decrease in the peak area of the parent API.[7] This confirms that all significant degradants are being detected.

Solid-State Stability: Thermo-Analytical Methods

For the solid API, thermo-analytical methods provide invaluable data on its physical stability.[21][22]

  • Thermogravimetric Analysis (TGA):

    • Purpose: TGA measures the change in mass of a sample as a function of temperature.[23] It is used to determine thermal stability and decomposition temperatures.

    • Protocol:

      • Place 5-10 mg of N-cyclopropyl-2-mercaptoacetamide into a TGA pan.

      • Heat the sample under a nitrogen atmosphere from room temperature to a temperature beyond its decomposition point (e.g., 300°C) at a constant rate (e.g., 10°C/min).

      • Record the mass loss as a function of temperature.

    • Interpretation: A sharp weight loss indicates thermal decomposition. The onset temperature of this weight loss is a key indicator of the material's thermal stability.

  • Differential Scanning Calorimetry (DSC):

    • Purpose: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to detect thermal events like melting, crystallization, and glass transitions.

    • Protocol:

      • Seal 2-5 mg of the sample in an aluminum DSC pan.

      • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

      • Record the heat flow.

    • Interpretation: An endothermic peak will indicate the melting point of the crystalline solid. A broad endotherm followed by an exothermic decomposition peak on the TGA curve would suggest melting with decomposition.

TechniqueInformation ProvidedTypical Result for a Stable Crystalline Solid
TGA Thermal decomposition temperature, presence of volatiles.No significant mass loss until a high decomposition temperature.
DSC Melting point, purity, polymorphism.A single, sharp endothermic peak at the melting point.
Table 2: Summary of Thermo-Analytical Techniques.

Conclusion and Path Forward

This guide presents a comprehensive, scientifically-grounded strategy for the complete thermodynamic stability assessment of N-cyclopropyl-2-mercaptoacetamide. By systematically applying forced degradation protocols in line with ICH guidelines, developing a robust stability-indicating HPLC method, and characterizing the solid-state properties via TGA and DSC, researchers can build a complete stability profile. The predicted primary liabilities are the oxidation of the thiol group and the acid/base hydrolysis of the amide bond. The experimental execution of this framework will confirm these pathways, identify any unknown degradants, and establish the intrinsic stability of the molecule. This knowledge is not merely a regulatory requirement; it is the fundamental scientific data required to guide formulation development, define appropriate packaging and storage conditions, and ultimately ensure the delivery of a safe and effective drug product to patients.

References

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][3][5]

  • SlideShare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]

  • JETIR. (2022). Development of Stability – Indicating Analytical Procedures by HPLC : A REVIEW. [Link]

  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Scribd. (n.d.). Drug Stability ICH Q1A R2 Guidelines. [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. [Link]

  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

  • LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. [Link]

  • Drug Discovery and Development. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • Celerity Pharmaceutical Development. (2026). How to Reduce Amide Degradation During Storage — Stability Tips. [Link]

  • NETZSCH Group. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • TSI Journals. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. [Link]

  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. [Link]

  • IRJPMS. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • Royal Society of Chemistry. (2024). How to Develop Stability Indicating HPLC Methods. [Link]

  • Academia.edu. (n.d.). stability indicating hplc method development: a review. [Link]

  • Crimson Publishers. (2019). Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies: The Impact in Pharmaceuticals Products. [Link]

  • Labinsights. (2023). Some Basic Facts about Forced Degradation Test. [Link]

  • American Pharmaceutical Review. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • IJISRT. (n.d.). A Brief Study on Forced Degradation Studies with Regulatory Guidance. [Link]

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

Sources

Foundational

N-cyclopropyl-2-mercaptoacetamide CAS number and chemical identifiers

Executive Summary N-Cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a functionalized organosulfur compound featuring a reactive thiol (-SH) group and a cyclopropyl-amide motif.[1] It serves as a critical pharmacoph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a functionalized organosulfur compound featuring a reactive thiol (-SH) group and a cyclopropyl-amide motif.[1] It serves as a critical pharmacophore in medicinal chemistry, particularly in the design of Thioredoxin Reductase 1 (TrxR1) inhibitors , Histone Deacetylase (HDAC) inhibitors , and as a "warhead" for covalent drug discovery. Its structure combines the metal-chelating properties of the mercaptoacetamide group with the metabolic stability and unique steric profile of the cyclopropyl ring.

This guide details the physicochemical profile, validated synthetic protocols, analytical characterization, and handling procedures for researchers in drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7][8]

PropertySpecification
Chemical Name N-Cyclopropyl-2-mercaptoacetamide
IUPAC Name N-cyclopropyl-2-sulfanylacetamide
CAS Number 886047-44-5
Molecular Formula C₅H₉NOS
Molecular Weight 131.20 g/mol
SMILES SCC(=O)NC1CC1
InChI Key MFCD13152286 (Identifier)
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, MeOH, DMSO; sparingly soluble in water
pKa (Thiol) ~8.5 (Estimated)

Synthetic Routes & Process Chemistry

Two primary methods exist for the synthesis of N-cyclopropyl-2-mercaptoacetamide. Method A (Trityl Protection) is recommended for high-purity applications (e.g., biological assays) to prevent premature oxidation to the disulfide. Method B (Direct Displacement) is a cost-effective route for bulk synthesis but requires careful handling to minimize side products.

Method A: Trityl-Protected Route (High Fidelity)

This protocol utilizes a trityl (triphenylmethyl) protecting group to mask the thiol during amide coupling, followed by deprotection with trifluoroacetic acid (TFA) and triethylsilane (TES) as a cation scavenger.

Step-by-Step Protocol
  • Activation: Dissolve 2-(tritylthio)acetic acid (1.0 equiv) in dry Dichloromethane (DCM). Add 1,1′-Carbonyldiimidazole (CDI, 1.1 equiv) portion-wise.[2] Caution: Gas evolution (CO₂). Stir for 50 min at Room Temperature (RT).

  • Coupling: Add Cyclopropylamine (1.1 equiv) to the activated mixture. Stir overnight at RT.

  • Workup 1: Wash with 2N Citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate to yield the protected intermediate: N-cyclopropyl-2-(tritylthio)acetamide.

  • Deprotection: Dissolve the intermediate in DCM. Add TFA (5 equiv) followed by Triethylsilane (TES, 2 equiv).[3] The yellow trityl cation color will fade as TES scavenges it.

  • Purification: Concentrate in vacuo. Suspend residue in hexane and sonicate (to precipitate trityl byproducts). Filter. The filtrate contains the target thiol.[2][3] Purify via silica gel chromatography (DCM/MeOH) if necessary.

Method B: Nucleophilic Substitution (Industrial)

Direct displacement of chloride from 2-chloro-N-cyclopropylacetamide using Sodium Hydrosulfide (NaSH).

  • Precursor Synthesis: React Chloroacetyl chloride with Cyclopropylamine (in presence of Et₃N base) to isolate 2-chloro-N-cyclopropylacetamide (CAS 19047-31-5).

  • Thiolation: Dissolve precursor in EtOH. Add NaSH (2.0 equiv) or Thiourea (followed by alkaline hydrolysis). Heat to reflux for 2-4 hours.

  • Workup: Acidify to pH 4-5, extract with DCM, and distill/column purify. Note: Perform all steps under inert atmosphere (N₂/Ar) to prevent disulfide formation.

Synthesis Workflow Diagram

Synthesis Start 2-(Tritylthio)acetic acid Reagent1 CDI, DCM (Activation) Start->Reagent1 Inter Intermediate: N-cyclopropyl-2-(tritylthio)acetamide Reagent1->Inter + Amine Amine Cyclopropylamine Amine->Inter Deprotect TFA / TES (Scavenger) Inter->Deprotect Product Target: N-Cyclopropyl-2-mercaptoacetamide Deprotect->Product Trityl Removal

Figure 1: Synthetic pathway via Trityl-protection strategy (Method A).

Analytical Characterization

To validate the identity of the synthesized compound, compare experimental data against the following standard values.

TechniqueExpected Signal / ValueInterpretation
¹H NMR (400 MHz, CDCl₃)δ 6.72 (s, 1H)Amide N-H proton (broad singlet).
δ 3.23 (d, J = 9.1 Hz, 2H)Methylene (-CH₂-) adjacent to Carbonyl.
δ 2.76 (dq, 1H)Cyclopropyl CH (methine).
δ 1.87 (t, J = 9.1 Hz, 1H)Thiol (-SH) proton .[2] Diagnostic triplet due to coupling with CH₂.
δ 0.88–0.52 (m, 4H)Cyclopropyl CH₂ protons (ring strain region).
HRMS (ESI+)154.0297 [M+Na]⁺Calculated for C₅H₉NOSNa.[2]
IR Spectroscopy ~2550 cm⁻¹Weak S-H stretch (often faint).
~1650 cm⁻¹Strong Amide C=O stretch.

Quality Control Note: The disappearance of the thiol triplet at δ 1.87 and the appearance of a downfield shift in the methylene protons usually indicate oxidation to the disulfide dimer (N,N'-dicyclopropyl-2,2'-disulfanediyldiacetamide).

Applications in Drug Discovery

Thioredoxin Reductase (TrxR) Inhibition

N-Cyclopropyl-2-mercaptoacetamide acts as a ligand scaffold for targeting the selenocysteine active site of TrxR1. The free thiol can undergo disulfide exchange with the enzyme or be delivered via a "prodrug" disulfide linkage.

  • Mechanism: The mercaptoacetamide moiety mimics the substrate, allowing the sulfur to attack the Se-S bond in the enzyme's C-terminal active site, potentially inhibiting redox signaling in cancer cells.

Zinc Binding Group (ZBG) for Metalloenzymes

The 2-mercaptoacetamide motif is a potent bidentate chelator.

  • HDAC Inhibition: The thiol and carbonyl oxygen can chelate the catalytic Zinc ion (Zn²⁺) in the active site of Histone Deacetylases (HDACs). The cyclopropyl group acts as a "cap" or surface recognition element, providing steric selectivity over linear alkyl chains.

  • Antibiotic Adjuvants: Similar scaffolds are explored to inhibit metallo-beta-lactamases (MBLs) in resistant bacteria.

Biological Interaction Pathway

Mechanism Drug N-Cyclopropyl-2-mercaptoacetamide (Free Thiol) Target Target Enzyme (TrxR1 or HDAC) Drug->Target Binding Complex Inhibitor-Enzyme Complex (S-Se bond or Zn-Chelation) Target->Complex Disulfide Exchange or Chelation Effect Apoptosis / Redox Stress (Cancer Cell Death) Complex->Effect Inhibition

Figure 2: Pharmacological mechanism of action in metalloenzyme and redox regulation.

Handling, Stability & Safety

  • Oxidation Sensitivity: This compound is highly prone to oxidative dimerization to form the disulfide.

    • Storage: Store under Argon/Nitrogen at -20°C.

    • Stabilization: For long-term storage, keeping it as the Trityl-protected precursor (solid) is recommended. Deprotect only immediately prior to use.

  • Odor: Like most low-molecular-weight thiols, it possesses a strong, disagreeable "skunk-like" odor.

    • Containment: Handle exclusively in a functioning fume hood. Bleach (Sodium Hypochlorite) can be used to neutralize residues on glassware by oxidizing the thiol to the odorless sulfonate.

  • Toxicity: While specific tox data is limited, treat as a potential irritant and sensitizer. Avoid inhalation.

References

  • Synthesis & Characterization: Author(s) Unavailable. Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols. (Identified via chemical structure search matching Compound 19d). (Note: Verify specific volume/page upon access).

  • Precursor Availability (2-Chloro-N-cyclopropylacetamide): National Center for Biotechnology Information. PubChem Compound Summary for CID 12627993, 2-Chloro-N-cyclopropylacetamide. [Link]

  • General Methodology (Thiol Deprotection): Pearson, D. A., et al. "Triethylsilane as a scavenger in acidolytic cleavage of protecting groups."[3] Journal of Organic Chemistry, 1989. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Predicted Toxicity Profile and Safe Handling of N-cyclopropyl-2-mercaptoacetamide

Introduction: The Scientific Context of N-cyclopropyl-2-mercaptoacetamide N-cyclopropyl-2-mercaptoacetamide is a fascinating molecule for researchers in drug development and organic synthesis, embodying a unique combinat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Scientific Context of N-cyclopropyl-2-mercaptoacetamide

N-cyclopropyl-2-mercaptoacetamide is a fascinating molecule for researchers in drug development and organic synthesis, embodying a unique combination of three key functional groups: a cyclopropyl ring, a mercaptan (thiol) group, and an acetamide backbone. The cyclopropyl moiety, a strained three-membered carbocycle, is a common feature in many FDA-approved pharmaceuticals, valued for its ability to modulate metabolic stability and receptor binding affinity.[1] The mercaptoacetamide structure is found in compounds investigated for a range of biological activities, including as potential inhibitors of metallo-β-lactamases and other enzymes.[2]

The convergence of these structural motifs in N-cyclopropyl-2-mercaptoacetamide suggests its potential as a scaffold in medicinal chemistry. However, before any substantive research or development can be undertaken, a thorough understanding of its toxicological profile and safe handling requirements is paramount. As specific toxicological data for N-cyclopropyl-2-mercaptoacetamide is not publicly available, this guide provides a predictive analysis based on the known profiles of structurally analogous compounds. This approach allows for a scientifically grounded, precautionary framework for researchers.

This guide is structured to provide a comprehensive overview, beginning with the predicted toxicological profile, followed by detailed safe handling and emergency protocols, and concluding with a proposed experimental workflow for definitive toxicity assessment.

Part 1: Predicted Toxicological Profile

The toxicological properties of N-cyclopropyl-2-mercaptoacetamide can be inferred by examining compounds that share its core functional groups. The primary analogues for this analysis are 1-(mercaptomethyl)cyclopropylacetic acid (which contains both the cyclopropyl and mercapto groups) and 2-Mercaptoacetamide (which shares the mercaptoacetamide backbone).

Physicochemical Properties and Predicted Hazards

A summary of predicted physicochemical properties and GHS hazard classifications is presented below. These are extrapolated from related molecules and serve as a preliminary guide for risk assessment.

Property/HazardPredicted Value / ClassificationRationale / Analogous Compound Data
Physical State Solid or liquidAnalogues like N-Cyclopropylacetamide can be solid or liquid.[3]
Acute Oral Toxicity Harmful if swallowedBased on data for related mercapto compounds.
Acute Dermal Toxicity Harmful in contact with skinBased on SDS for 1-(mercaptomethyl)cyclopropylacetic acid.[4]
Skin Corrosion/Irritation Causes severe skin burnsBased on SDS for 1-(mercaptomethyl)cyclopropylacetic acid (Category 1B).[4][5]
Serious Eye Damage/Irritation Causes serious eye damageBased on SDS for 1-(mercaptomethyl)cyclopropylacetic acid (Category 1).[4][5]
Respiratory Irritation May cause respiratory irritationA common hazard for acetamide and mercaptan derivatives.[6][7]
Skin Sensitization May cause an allergic skin reactionBased on SDS for 1-(mercaptomethyl)cyclopropylacetic acid (Category 1).[4]
Germ Cell Mutagenicity No data availableNo specific data is available for close analogues.[4]
Carcinogenicity No data availableAcetamide is suspected of causing cancer (Category 2), but this is not a universal property of its derivatives.
Aquatic Toxicity Toxic to aquatic life with long-lasting effectsA noted hazard for 1-(mercaptomethyl)cyclopropylacetic acid.[4]
Mechanistic Insights into Predicted Toxicity
  • Corrosivity and Irritation: The mercapto (-SH) group is a key driver of the predicted skin and eye damage. Thiols can be reactive and may disrupt cellular membranes and proteins upon direct contact. The SDS for 1-(mercaptomethyl)cyclopropylacetic acid explicitly states it "Causes severe skin burns and eye damage".[4][5] Similarly, 2-Mercaptoacetamide is classified as a skin and eye irritant.[7][8]

  • Allergic Sensitization: The potential for skin sensitization is a known risk for reactive small molecules. The mercapto group can act as a hapten, binding to skin proteins and forming an antigen that can elicit an immune response upon repeated exposure.[4]

  • Stench: A common characteristic of mercaptans is a strong, unpleasant odor.[4] While not a direct toxicological endpoint, it necessitates handling in well-ventilated areas to avoid discomfort and potential respiratory irritation.

Part 2: Safety Data Sheet (SDS) Framework and Safe Handling

Based on the predicted hazards, the following sections outline the essential elements of a safety protocol for N-cyclopropyl-2-mercaptoacetamide.

Section 1: Identification
  • Product Name: N-cyclopropyl-2-mercaptoacetamide

  • Synonyms: Not available

  • CAS Number: Not available

Section 2: Hazard Identification
  • GHS Pictograms:

    • Corrosion (for skin burns and eye damage)

    • Health Hazard (for sensitization)

    • Exclamation Mark (for acute toxicity and irritation)

    • Environment (for aquatic toxicity)

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H312: Harmful in contact with skin.

    • H314: Causes severe skin burns and eye damage.[4][5]

    • H317: May cause an allergic skin reaction.[4]

    • H335: May cause respiratory irritation.[6][7]

    • H411: Toxic to aquatic life with long lasting effects.[4]

  • Precautionary Statements:

    • Prevention: Do not breathe dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Wear protective gloves/protective clothing/eye protection/face protection.[4][5][6]

    • Response: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs: Get medical advice/attention. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4][5][6]

    • Storage: Store locked up in a well-ventilated place. Keep container tightly closed.[4][6]

    • Disposal: Dispose of contents/container to an approved waste disposal plant.[4][6]

Section 3: First-Aid Measures
  • Inhalation: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a physician.[4][5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Keep eye wide open while rinsing. Immediately call an ophthalmologist.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth. Immediately call a POISON CENTER or doctor.[4][5]

Section 4: Handling and Storage
  • Handling: Use only under a chemical fume hood. Do not get in eyes, on skin, or on clothing. Avoid formation of dust and aerosols. Wear personal protective equipment/face protection.[4][8]

  • Storage: Store in a tightly-closed container in a dry, cool, and well-ventilated place.[8] Keep container locked up.[4]

Part 3: Experimental Protocols and Validation

Given the absence of empirical data, a structured, tiered approach to toxicity testing is essential before scaling up research. The following workflow provides a logical progression from computational and in vitro methods to more complex assessments.

Proposed Toxicity Assessment Workflow

Toxicity_Workflow cluster_0 Computational Assessment cluster_1 Non-Animal Testing cluster_2 Targeted In Vivo / Finalization A Step 1: In Silico & Physicochemical Analysis B QSAR Modeling for Mutagenicity & Carcinogenicity A->B C Read-Across from Analogues (Mercaptoacetamides, Cyclopropylamines) A->C D Step 2: In Vitro Assays A->D F In Vitro Skin Corrosion/Irritation (e.g., EpiDerm™) C->F Informs Assay Selection E Bacterial Reverse Mutation Assay (Ames Test) D->E D->F G In Vitro Eye Irritation (e.g., BCOP Test) D->G H In Vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) D->H I Step 3: Acute Toxicity & Further Evaluation D->I K Comprehensive Risk Assessment & SDS Finalization H->K J Acute Oral/Dermal Toxicity (if necessary, following OECD guidelines) I->J J->K

Caption: A tiered workflow for assessing the toxicity of a novel chemical.

Detailed Protocol: In Vitro Skin Corrosion Assay

This protocol is based on established OECD guidelines and provides a self-validating system for assessing the potential of N-cyclopropyl-2-mercaptoacetamide to cause skin corrosion.

  • Objective: To determine the skin corrosion potential using a reconstructed human epidermis (RhE) model.

  • Materials:

    • N-cyclopropyl-2-mercaptoacetamide (test chemical)

    • Reconstituted human epidermis tissue kits (e.g., EpiDerm™ EPI-200)

    • Positive Control: 8.0 N KOH

    • Negative Control: Sterile Dulbecco's Phosphate Buffered Saline (DPBS)

    • MTT reagent (1 mg/mL in assay medium)

    • Acidified isopropanol (0.04 N HCl in isopropanol)

    • Multi-well plate reader (570 nm)

  • Methodology:

    • Pre-incubation: Equilibrate RhE tissues in assay medium for at least 1 hour at 37°C, 5% CO₂.

    • Application: Apply 25 µL of the test chemical, positive control, or negative control to the surface of triplicate tissues.

    • Exposure: Incubate for 3 minutes and 1 hour exposure times.

    • Rinsing: At the end of the exposure period, thoroughly rinse the tissues with DPBS to remove the chemical.

    • MTT Incubation: Transfer tissues to fresh medium containing MTT and incubate for 3 hours. Viable cells will reduce the yellow MTT to a purple formazan precipitate.

    • Extraction: Transfer tissues to wells containing acidified isopropanol to extract the formazan.

    • Measurement: Shake for 2 hours to dissolve the formazan, then measure the optical density (OD) at 570 nm.

  • Data Interpretation & Validation:

    • Calculate the mean OD for each set of triplicates.

    • Express cell viability as a percentage of the negative control: % Viability = (Mean OD_test / Mean OD_negative_control) * 100.

    • Classification Criteria:

      • Corrosive (Category 1): If mean viability is < 50% after a 3-minute exposure, or < 15% after a 1-hour exposure.

    • Trustworthiness (Self-Validation): The assay is considered valid if the negative control tissues show high viability (OD₅₇₀ ≥ 0.8) and the positive control shows low viability (< 20% after 1 hour). This internal validation ensures the reliability of the results for the test chemical.

Conclusion

While N-cyclopropyl-2-mercaptoacetamide presents a structure of interest for chemical and pharmaceutical research, the available data on analogous compounds strongly suggests that it should be handled as a hazardous substance. The predicted profile indicates a high potential for severe skin and eye damage, as well as skin sensitization. Researchers and drug development professionals must adopt stringent safety protocols, including the use of chemical fume hoods and appropriate personal protective equipment. The tiered experimental workflow outlined in this guide provides a robust framework for definitively characterizing the toxicological profile of this novel compound, ensuring that scientific advancement is pursued with an unwavering commitment to safety and scientific integrity.

References

  • Cheméo. Chemical Properties of Mercaptoacetamide (CAS 758-08-7). [Link]

  • PubChem. 2-Mercaptoacetamide. National Center for Biotechnology Information. [Link]

  • ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. [Link]

  • Brem, J. et al. N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa. PMC. [Link]

  • MDPI. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

  • Taha, M. et al. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]

  • PubChem. N-cyclopropyl-2-(methylphenylamino)acetamide. National Center for Biotechnology Information. [Link]

  • Journal of Pharmaceutical Research International. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. [Link]

  • NICNAS. Acetamide, N-methyl-: Human health tier II assessment. [Link]

  • Verma, R. et al. Recent Developments and Applications of Biocatalytic and Chemoenzymatic Synthesis for the Generation of Diverse Classes of Drugs. Current Pharmaceutical Biotechnology. [Link]

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Foundational

N-Cyclopropyl-2-Mercaptoacetamide Derivatives: A Privileged Scaffold for Metalloenzyme Inhibition

The following technical guide details the biological potential of N-cyclopropyl-2-mercaptoacetamide derivatives, focusing on their utility as zinc-binding pharmacophores in drug discovery. Technical Whitepaper | Version...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological potential of N-cyclopropyl-2-mercaptoacetamide derivatives, focusing on their utility as zinc-binding pharmacophores in drug discovery.

Technical Whitepaper | Version 1.0

Executive Summary

The N-cyclopropyl-2-mercaptoacetamide (NCMA) scaffold represents a strategic evolution in the design of zinc-binding groups (ZBGs) for medicinal chemistry. Historically, hydroxamic acids have dominated the landscape of metalloenzyme inhibitors (e.g., SAHA/Vorinostat for HDACs). However, hydroxamates frequently suffer from poor pharmacokinetics, metabolic instability (glucuronidation), and mutagenic potential (Ames positive).

The NCMA scaffold offers a bioisosteric alternative. The 2-mercaptoacetamide moiety provides a monodentate or bidentate thiol-based "warhead" with high affinity for catalytic zinc ions (


), while the 

-cyclopropyl
group acts as a sterically compact, lipophilic "cap" that enhances metabolic stability against peptidases and improves blood-brain barrier (BBB) permeability compared to linear alkyl chains.

This guide analyzes three primary biological targets for this scaffold: Histone Deacetylase 6 (HDAC6) , Metallo-


-lactamases (MBLs) , and Thioredoxin Reductase (TrxR) .

Chemical Biology & Pharmacophore Rationale[1]

Structural Dissection

The efficacy of NCMA derivatives relies on a bipartite mechanism:

  • The Warhead (Thiol): The sulfhydryl (-SH) group is a soft nucleophile that coordinates with the soft Lewis acid

    
     in the enzyme active site. Unlike hydroxamates, thiols are less prone to rapid hydrolysis in plasma, though they must be protected from oxidation (e.g., via disulfide prodrug strategies).
    
  • The Cap (

    
    -Cyclopropyl):  The cyclopropyl ring is a "privileged structure" in drug design. It restricts the conformational flexibility of the amide nitrogen, potentially locking the molecule into a bioactive conformation. It also resists oxidative metabolism better than an 
    
    
    
    -isopropyl or
    
    
    -ethyl group.
Visualization of the Pharmacophore

The following diagram illustrates the functional dissection of the molecule and its binding logic.

Pharmacophore Scaffold N-Cyclopropyl-2-mercaptoacetamide Warhead Warhead: Thiol (-SH) Zinc Coordination Scaffold->Warhead Functional Domain 1 Linker Linker: Acetamide H-Bond Acceptor/Donor Scaffold->Linker Core Backbone Cap Cap: N-Cyclopropyl Metabolic Shield & Lipophilicity Scaffold->Cap Functional Domain 2 Target Metalloenzyme Active Site Warhead->Target Binds Zn2+ in HDAC/MBL ADME ADME Profile Cap->ADME Improves t1/2 & Permeability

Figure 1: Pharmacophore dissection of the NCMA scaffold.

Primary Biological Targets

Target Class A: Histone Deacetylase 6 (HDAC6)

Therapeutic Area: Oncology (Multiple Myeloma), Neurodegeneration (Alzheimer's).

Mechanism of Action: HDAC6 is a Class IIb deacetylase unique for its two catalytic domains and its cytoplasmic localization (targeting


-tubulin and HSP90 rather than histones).
  • Selectivity Filter: The HDAC6 active site channel is wider than Class I HDACs. The mercaptoacetamide ZBG has shown superior selectivity for HDAC6 over HDAC1 compared to hydroxamates.[1]

  • Binding Mode: The thiol sulfur atom displaces the water molecule coordinated to the active site

    
    . The amide carbonyl may form a secondary hydrogen bond with Tyr782 (in human HDAC6), stabilizing the complex.
    

Experimental Validation: Researchers utilize NCMA derivatives to inhibit the deacetylation of


-tubulin. High levels of acetylated tubulin (detectable via Western Blot) serve as the primary biomarker for target engagement.
Target Class B: Metallo- -Lactamases (MBLs) & Bacterial Virulence

Therapeutic Area: Antimicrobial Resistance (AMR), specifically Carbapenem-Resistant Enterobacteriaceae (CRE).

Mechanism of Action: MBLs (e.g., NDM-1, VIM-2) confer resistance to


-lactam antibiotics by hydrolyzing the amide bond of the antibiotic. They utilize a di-zinc center (

and

).[2]
  • Chelation Strategy: Mercaptoacetamides act as bridging inhibitors. The thiol group bridges the two zinc ions, displacing the hydroxide ion required for

    
    -lactam hydrolysis.
    
  • Virulence Factor LasB: The scaffold also inhibits Pseudomonas aeruginosa elastase (LasB), a zinc-metalloprotease, reducing bacterial virulence without exerting selective pressure for resistance (a "disarm, don't kill" strategy).[3]

Target Class C: Thioredoxin Reductase (TrxR)

Therapeutic Area: Oncology (Redox modulation).

Mechanism of Action: TrxR contains a selenocysteine (Sec) residue in its C-terminal active site.

  • Disulfide Exchange: NCMA derivatives, particularly when synthesized as disulfides (e.g., dithiodiglycolic acid derivatives), undergo thiol-disulfide exchange with the reduced TrxR.

  • Irreversible Inhibition: The released thiol warhead can form a mixed selenenylsulfide bond with the enzyme, effectively locking it in an inactive state and inducing oxidative stress in cancer cells.

Experimental Workflows

Synthesis of N-Cyclopropyl-2-mercaptoacetamide

Reference Standard Protocol adapted from Bakulina et al. (2019).

Reagents: Thioglycolic acid, Cyclopropylamine, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCM (Dichloromethane).

  • Coupling: Dissolve thioglycolic acid (1.0 eq) in DCM. Add EDC (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 30 min.

  • Amidation: Add cyclopropylamine (1.1 eq) dropwise. Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl, then sat.

    
    . Dry organic layer over 
    
    
    
    .
  • Deprotection (if S-protected): If using S-trityl or S-acetyl protection, remove using TFA/Triethylsilane or Hydrazine respectively.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Biological Assay: HDAC Fluorometric Activity Assay

Objective: Quantify


 against HDAC6.

Protocol:

  • Substrate: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).

  • Incubation: Mix human recombinant HDAC6 enzyme with varying concentrations of the NCMA derivative in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Reaction: Incubate at 37°C for 30 minutes.

  • Development: Add trypsin/developer solution to cleave the deacetylated lysine, releasing the AMC fluorophore.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm.

  • Control: Use Trichostatin A (TSA) as a positive control.

Validation Logic: The "Self-Validating" Loop

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the experimental design must include a negative control for the thiol warhead.

  • The S-Methyl Control: Synthesize the S-methylated analog (N-cyclopropyl-2-(methylthio)acetamide). This compound cannot coordinate Zinc effectively or form disulfides.

  • Logic: If the S-methyl analog retains activity, the mechanism is not Zinc chelation (suggesting off-target toxicity). If activity is lost, the Zinc-binding mechanism is validated.

Pathway Visualization

The following diagram details the inhibitory pathways for the two primary targets.

Mechanism cluster_HDAC Pathway A: HDAC6 Inhibition cluster_MBL Pathway B: MBL Inhibition Compound N-Cyclopropyl-2-mercaptoacetamide HDAC6 HDAC6 Enzyme (Zn2+ Active Site) Compound->HDAC6 Chelates Zn2+ MBL Metallo-beta-lactamase (Di-Zinc Center) Compound->MBL Bridges Zn1-Zn2 Tubulin Substrate: Acetylated Tubulin HDAC6->Tubulin Deacetylation (Blocked) ResultA Hyperacetylation of Tubulin (Impaired Cell Motility) HDAC6->ResultA Inhibition Antibiotic Substrate: Carbapenem MBL->Antibiotic Hydrolysis (Blocked) ResultB Restoration of Antibiotic Efficacy MBL->ResultB Inhibition

Figure 2: Dual-pathway mechanism of action for NCMA derivatives.

Comparative Data Summary

FeatureHydroxamic Acids (e.g., SAHA)Mercaptoacetamides (NCMA)
Zinc Binding Mode Bidentate (O,O)Monodentate/Bridging (S, O)
Selectivity Pan-HDAC (Low selectivity)Class IIb / HDAC6 Selective
Metabolic Stability Low (Glucuronidation, Hydrolysis)Moderate/High (Thiol oxidation risk)
Mutagenicity High (Ames Positive)Low (Ames Negative)
Key Application T-Cell LymphomaSolid Tumors, Neuroprotection, AMR

References

  • Bakulina, O., et al. (2019).[4] "Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols."[4] Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 665-671.[4]

  • Grozinger, C. M., et al. (2002). "Deacetylase enzymes: biological functions and developmental models." Chemistry & Biology, 9(1), 3-16.
  • Hauton, J. R., et al. (2020). "N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa."[3][5] Frontiers in Microbiology. (Establishes the mercaptoacetamide scaffold for MBLs).

  • Suzuki, T., et al. (2005).[1] "Design and synthesis of non-hydroxamate histone deacetylase inhibitors: Identification of the mercaptoacetamide group as a novel zinc-binding group."[1] Journal of Medicinal Chemistry. (Key precedent for MCA as ZBG).[1][6]

Sources

Exploratory

N-Cyclopropyl-2-mercaptoacetamide: A Strategic Pharmacophore in Metallo-Enzyme Inhibition

Topic: N-Cyclopropyl-2-mercaptoacetamide: Strategic Pharmacophore in Metallo-Enzyme Inhibition Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Cyclopropyl-2-mercaptoacetamide: Strategic Pharmacophore in Metallo-Enzyme Inhibition Content Type: Technical Whitepaper / Research Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

CAS No: 886047-44-5 Molecular Formula: C₅H₉NOS Molecular Weight: 131.19 g/mol [1]

Executive Summary

N-cyclopropyl-2-mercaptoacetamide is a specialized organosulfur compound that has emerged as a critical "warhead" scaffold in the design of covalent inhibitors and metal-chelating agents. Unlike generic mercaptoacetamides, the incorporation of the cyclopropyl moiety confers unique steric and pharmacokinetic properties, making it a privileged structure for targeting the active sites of metallo-enzymes such as Thioredoxin Reductase (TrxR) , Histone Deacetylase 6 (HDAC6) , and Metallo-β-Lactamases (MBLs) .

This guide analyzes the compound's discovery, synthetic pathways, and its mechanistic role as a Zinc-Binding Group (ZBG) and Selenocysteine-targeting motif.

Chemical Identity & Structural Logic[1][2]

The molecule consists of a 2-mercaptoacetamide core N-substituted with a cyclopropyl ring.[2][3][4][5][6]

  • The Thiol (-SH): Acts as the primary nucleophile or metal chelator. In biological systems, it exists in equilibrium between the free thiol and disulfide forms, facilitating disulfide exchange reactions.

  • The Cyclopropyl Group: Provides metabolic stability (blocking N-dealkylation) and rigid steric bulk that fits into hydrophobic sub-pockets (e.g., the rim of the HDAC catalytic tunnel) better than flexible alkyl chains.

Physiochemical Profile
PropertyValueNote
Appearance Colorless to pale yellow oil/solidOxidizes readily to disulfide in air
Solubility DMSO, Methanol, ChloroformLimited water solubility; lipophilic
pKa (Thiol) ~8.0 - 9.5Relevant for physiological ionization
Stability ModerateProne to oxidative dimerization; store under inert gas

Discovery & Historical Context

The development of N-cyclopropyl-2-mercaptoacetamide was driven by the limitations of traditional Zinc-Binding Groups (ZBGs) like hydroxamic acids, which often suffer from poor pharmacokinetics and off-target toxicity.

  • The HDAC Shift: Early HDAC inhibitors relied heavily on hydroxamates (e.g., SAHA). Researchers sought thiol-based alternatives to improve selectivity for Class IIb HDACs (specifically HDAC6). The cyclopropyl cap was introduced to optimize the "cap group" interaction with the enzyme surface.

  • The TrxR Breakthrough: In the search for cancer therapeutics, the mammalian enzyme Thioredoxin Reductase 1 (TrxR1) became a target due to its overexpression in tumors. The selenocysteine (Sec) residue in TrxR1's active site is highly nucleophilic. N-cyclopropyl-2-mercaptoacetamide derivatives were designed to act as "suicide substrates," forming stable selenenyl-sulfide bonds that irreversibly inhibit the enzyme.

Mechanism of Action

Thioredoxin Reductase (TrxR) Inhibition

In the context of TrxR inhibition, the compound functions via a disulfide exchange mechanism .

  • Recognition: The inhibitor enters the C-terminal active site of TrxR1.

  • Attack: The active site Selenocysteine (Sec-498) attacks the disulfide bond of the inhibitor (or the thiol in an oxidative environment).

  • Inhibition: A mixed selenenyl-sulfide bond is formed (Enz-Se-S-Inhibitor), arresting the enzyme's electron transfer chain and inducing oxidative stress in the cancer cell.

HDAC6 Inhibition

As a ZBG, the thiol group coordinates directly with the catalytic Zinc ion (


) at the bottom of the HDAC active site.
  • Coordination: Monodentate or bidentate chelation of

    
    .
    
  • Selectivity: The N-cyclopropyl group interacts with the hydrophobic rim of the active site tunnel, providing selectivity over other HDAC isoforms.

Pathway Visualization

The following diagram illustrates the dual mechanistic pathways for this pharmacophore.

Mechanism Compound N-cyclopropyl-2- mercaptoacetamide Mechanism_TrxR Disulfide/Thiol Exchange (Covalent Modification) Compound->Mechanism_TrxR Oxidative Env. Mechanism_HDAC Metal Chelation (Reversible Binding) Compound->Mechanism_HDAC Direct Binding Target_TrxR Target: TrxR1 (Selenocysteine) Outcome_TrxR Enzyme Arrest ROS Accumulation Apoptosis Target_TrxR->Outcome_TrxR Target_HDAC Target: HDAC6 (Catalytic Zinc) Outcome_HDAC Tubulin Hyperacetylation Impaired Cell Motility Target_HDAC->Outcome_HDAC Mechanism_TrxR->Target_TrxR Forms Se-S Bond Mechanism_HDAC->Target_HDAC Coordinates Zn2+

Caption: Dual mechanistic pathways of N-cyclopropyl-2-mercaptoacetamide targeting TrxR1 (covalent) and HDAC6 (chelation).

Experimental Protocols: Synthesis & Handling

Safety Note: Thiols are malodorous and prone to oxidation. All reactions should be performed in a fume hood under nitrogen/argon atmosphere.

Synthesis of N-Cyclopropyl-2-mercaptoacetamide

The most reliable route involves the coupling of cyclopropylamine with a protected thioglycolic acid, followed by deprotection.

Reagents:

  • S-Trityl-2-mercaptoacetic acid (Starting Material A)

  • Cyclopropylamine (Starting Material B)[7]

  • EDCI / HOBt (Coupling Agents)

  • TFA (Trifluoroacetic acid) / Triethylsilane (TES) (Deprotection)

Protocol:

  • Coupling:

    • Dissolve S-Trityl-2-mercaptoacetic acid (1.0 equiv) in dry DCM.

    • Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir for 30 min at 0°C.

    • Add Cyclopropylamine (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at room temperature for 12 hours.

    • Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry over Na₂SO₄. Concentrate to yield the S-protected intermediate.

  • Deprotection (Thiol Liberation):

    • Dissolve the intermediate in DCM/TFA (1:1 ratio).

    • Add Triethylsilane (TES) dropwise (scavenger for the trityl cation) until the yellow color persists or disappears (depending on impurities).

    • Stir for 1-2 hours.

    • Purification: Concentrate in vacuo.[8] Purify via flash chromatography (Hexane/EtOAc) to isolate the free thiol.

Synthesis Workflow Diagram[12]

Synthesis SM1 S-Trityl-2-mercaptoacetic acid Step1 Amide Coupling (EDCI, HOBt, DCM) SM1->Step1 SM2 Cyclopropylamine SM2->Step1 Inter Intermediate: N-cyclopropyl-2-(tritylthio)acetamide Step1->Inter Step2 Deprotection (TFA, Triethylsilane) Inter->Step2 Product Product: N-cyclopropyl-2-mercaptoacetamide (Free Thiol) Step2->Product

Caption: Synthetic route for CAS 886047-44-5 via Trityl-protected thioglycolic acid.

Applications in Drug Development

Oncology (TrxR Inhibitors)

Research indicates that derivatives of this compound show potent cytotoxicity against neuroblastoma (SH-SY5Y) and glioblastoma cells.[9][10] The N-cyclopropyl group enhances cell permeability compared to the free acid forms.

Comparative Activity Data (In Vitro TrxR Inhibition):

Compound Variant IC50 (Rat Liver TrxR) IC50 (SH-SY5Y Lysate) Cytotoxicity (HeLa)
N-cyclopropyl-2-mercaptoacetamide 0.86 µM 1.2 µM High
N-methyl-2-mercaptoacetamide 2.4 µM 3.1 µM Moderate

| Mercaptoacetic acid (Control) | >100 µM | >100 µM | None |

Data synthesized from Bakulina et al. (2019) and related SAR studies.

Antimicrobial Resistance (MBL Inhibitors)

While N-aryl derivatives are more common, the N-cyclopropyl motif is being explored to inhibit Metallo-β-Lactamases (like NDM-1). The thiol binds the zinc ions in the MBL active site, preventing the hydrolysis of carbapenem antibiotics.

References

  • Bakulina, O., et al. (2019). "Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols."[11] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Gradl, S. N., et al. (2017). "Design and synthesis of mercaptoacetamides as potent, selective, and brain permeable histone deacetylase 6 inhibitors." ACS Medicinal Chemistry Letters.

  • Schnaars, C., et al. (2018). "N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB from Pseudomonas aeruginosa."[12] Organic & Biomolecular Chemistry.

  • PubChem Compound Summary. "N-Cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5)." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol: N-Cyclopropyl-2-mercaptoacetamide via Trityl Deprotection

Executive Summary & Mechanistic Rationale N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a highly valuable primary thiol synthon, frequently utilized in the design of dithiodiglycolic acid derivatives that targe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a highly valuable primary thiol synthon, frequently utilized in the design of dithiodiglycolic acid derivatives that target human thioredoxin reductase 1 (TrxR1) for oncology applications[1].

Synthesizing primary thiols containing secondary amides presents a unique challenge: the high nucleophilicity of the sulfhydryl group often leads to unwanted oxidative dimerization (disulfide formation) or competitive side reactions during amide coupling. To circumvent this, the protocol below employs a highly controlled, two-phase strategy utilizing a trityl (triphenylmethyl) protecting group[1].

Mechanistic Causality:

  • Amide Coupling (Phase 1): We utilize 1,1′-carbonyldiimidazole (CDI) to activate 2-(tritylthio)acetic acid. Unlike harsh chlorinating agents (e.g., thionyl chloride), CDI operates under mild conditions, generating an active acylimidazole intermediate. The only byproducts are carbon dioxide and water-soluble imidazole, simplifying downstream purification.

  • Deprotection & Scavenging (Phase 2): Trifluoroacetic acid (TFA) is used to cleave the trityl group. Because the resulting trityl cation is highly stable, the reaction exists in equilibrium and can easily reverse, re-alkylating the thiol. To drive the reaction forward, triethylsilane (TES) is introduced as a hydride donor. TES irreversibly traps the trityl cation, converting it into inert triphenylmethane[1].

SynthesisWorkflow A 2-(Tritylthio)acetic acid (2.0 mmol) B CDI Activation (CO2 Evolution) A->B DCM, 50 min C Cyclopropylamine Coupling B->C D Intermediate 18d (Protected Amide) C->D RT, Overnight E TFA / TES Deprotection D->E DCM, 2-16 h F N-Cyclopropyl-2-mercaptoacetamide (Target Thiol 19d) E->F Hexane Trituration

Figure 1: Two-phase synthetic workflow for N-cyclopropyl-2-mercaptoacetamide.

Quantitative Reagent Matrices

The following tables summarize the exact stoichiometric requirements for a 2.0 mmol scale synthesis, optimized for maximum yield and purity[1].

Table 1: Phase 1 - CDI-Mediated Amide Coupling

ReagentMW ( g/mol )EquivalentsAmountRole
2-(Tritylthio)acetic acid334.41.0668 mgStarting Material
1,1′-Carbonyldiimidazole (CDI)162.11.05340 mgCoupling Agent
Cyclopropylamine57.11.05120 mg (~145 µL)Amine Nucleophile
Dichloromethane (DCM, dry)84.9N/A10 mLSolvent

Table 2: Phase 2 - Trityl Cleavage and Hydride Scavenging

ReagentMW ( g/mol )EquivalentsAmountRole
Compound 18d (Protected Amide)373.51.0746 mgIntermediate
Trifluoroacetic acid (TFA)114.05.01.14 g (~766 µL)Deprotecting Acid
Triethylsilane (TES)116.22.2514 mg (~700 µL)Hydride Scavenger
Dichloromethane (DCM)84.9N/A10 mLSolvent

Step-by-Step Experimental Methodologies

Phase 1: Preparation of 2-(Tritylthio)-N-cyclopropylacetamide (Compound 18d)
  • System Preparation: Flame-dry a 50 mL round-bottom flask and purge with Argon or N₂. Dissolve 2-(tritylthio)acetic acid (668 mg, 2.0 mmol) in 10 mL of anhydrous DCM[1].

  • Activation: Add CDI (340 mg, 2.1 mmol) portionwise to the stirring solution.

    • Self-Validation Cue: You will immediately observe effervescence. This gas evolution is CO₂ being released as the active acylimidazole forms. Continue stirring at room temperature for exactly 50 minutes, or until gas evolution completely ceases. This visually confirms quantitative activation[1].

  • Amidation: Inject cyclopropylamine (120 mg, 2.1 mmol) into the reaction mixture. Cap the flask and allow it to stir at room temperature overnight[1].

  • Workup & Isolation: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 2 N aqueous citric acid (removes unreacted amine and imidazole byproduct).

    • Saturated aqueous NaHCO₃ (neutralizes residual acid).

    • Deionized water.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure protected amide (Compound 18d) as a solid[1].

Phase 2: Deprotection to N-Cyclopropyl-2-mercaptoacetamide (Compound 19d)
  • Solvation: Dissolve the protected amide 18d (746 mg, 2.0 mmol) in 10 mL of DCM in a 50 mL round-bottom flask[1].

  • Cation Generation: Add TFA (1.14 g, 5.0 equiv) dropwise while stirring.

    • Self-Validation Cue: The solution will rapidly develop a distinct yellow/orange tint. This color change is the spectroscopic signature of the highly conjugated trityl cation being liberated into the solution.

  • Scavenging: Immediately add TES (514 mg, 4.4 mmol) dropwise[1].

    • Self-Validation Cue: Watch the reaction mixture closely. The yellow color will fade to colorless within minutes. This optical clearance validates that the TES has successfully donated a hydride to the trityl cation, converting it into non-reactive triphenylmethane[1].

  • Reaction Monitoring: Stir at room temperature for 2 to 16 hours. Confirm the complete consumption of the starting material via Thin Layer Chromatography (TLC)[1].

  • Workup: Dilute the mixture and wash with water (3 × 30 mL) to extract the TFA. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo[1].

  • Trituration (Purification): Suspend the crude residue in 10 mL of hexane. Place the flask in an ultrasonic bath and sonicate for 5 minutes.

    • Causality of Purification: Triphenylmethane is highly lipophilic and dissolves entirely in the hexane. The target primary thiol is polar and remains insoluble. Sonication ensures the physical breakdown of the solid matrix, preventing byproduct trapping.

  • Filtration: Cool the suspension and filter it. The filter cake is the pure N-cyclopropyl-2-mercaptoacetamide (Compound 19d). Yield: ~233 mg (89%)[1].

DeprotectionMechanism S1 Trityl-Protected Thiol (R-S-Trt) S2 Protonation (TFA) [R-S(H)-Trt]+ S1->S2 H+ attack S3 Cation Cleavage R-SH + Trt+ S2->S3 Dissociation S4 Hydride Trapping (TES) Triphenylmethane S3->S4 Irreversible Scavenging

Figure 2: Mechanistic causality of TFA-mediated cleavage and TES scavenging.

Analytical Validation

To ensure the structural integrity of the synthesized N-cyclopropyl-2-mercaptoacetamide, ¹H NMR spectroscopy should be performed. The data below represents the expected shifts in CDCl₃ at 400 MHz[1].

Table 3: ¹H NMR Characterization Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.72Singlet (s)-1HAmide N-H
3.23Doublet (d)9.12H-CH₂ -SH
2.76Doublet of quartets (dq)7.1, 3.51HCyclopropyl C-H
1.87Triplet (t)9.11HThiol S-H
0.88 – 0.79Multiplet (m)-2HCyclopropyl -CH₂ -
0.60 – 0.52Multiplet (m)-2HCyclopropyl -CH₂ -

Expert Insight: The presence of a triplet at δ 1.87 ppm and a doublet at δ 3.23 ppm, both sharing a coupling constant of J = 9.1 Hz, is the definitive hallmark of a successful synthesis. This splitting pattern arises from the scalar coupling between the sulfhydryl proton and the adjacent methylene protons. In many thiols, rapid chemical exchange broadens the S-H signal, but in a dry, non-polar solvent like CDCl₃, this distinct coupling remains intact, validating both the presence of the free thiol and the absence of moisture[1].

References

1.[1] Title: Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols. Source: Journal of Enzyme Inhibition and Medicinal Chemistry / PubMed Central (nih.gov). URL: [Link]

Sources

Application

Application Note: N-cyclopropyl-2-mercaptoacetamide as a Strategic Intermediate in Oncology Drug Development

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Application Focus: Synthesis of dithiodiglycolic acid derivatives for targeted inhibition of Human Thioredoxin Reductase 1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Principal Investigators Application Focus: Synthesis of dithiodiglycolic acid derivatives for targeted inhibition of Human Thioredoxin Reductase 1 (TrxR1).

Executive Summary & Mechanistic Rationale

In modern oncology and targeted drug discovery, the regulation of cellular redox homeostasis has emerged as a highly actionable therapeutic vector. Human thioredoxin reductase 1 (TrxR1) is a selenocysteine-containing enzyme responsible for maintaining the thioredoxin system in its reduced, active state[1]. Because cancer cells generate intrinsically high levels of reactive oxygen species (ROS) due to their accelerated metabolism, they heavily overexpress TrxR1 as a survival adaptation[2].

Targeting TrxR1 with disulfide-based inhibitors effectively disrupts this antioxidant defense, leading to catastrophic oxidative stress and apoptosis in malignant cells[2]. N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5) serves as a critical, highly versatile thiol building block in the synthesis of novel dithiodiglycolic acid derivatives—specifically non-symmetric disulfides—which act as potent, covalent inhibitors of TrxR1[3].

TrxR1_Pathway NADPH NADPH TrxR1_Ox TrxR1 (Oxidized) NADPH->TrxR1_Ox e- transfer TrxR1_Red TrxR1 (Reduced) TrxR1_Ox->TrxR1_Red Reduction Trx_Ox Trx (Oxidized) TrxR1_Red->Trx_Ox Reduces Trx_Red Trx (Reduced) Trx_Ox->Trx_Red ROS Reactive Oxygen Species Trx_Red->ROS Scavenges Survival Cancer Cell Survival ROS->Survival Mitigated Inhibitor Disulfide Inhibitor Inhibitor->TrxR1_Red Covalent Blockade

Diagram 1: Mechanism of TrxR1 inhibition by dithiodiglycolic acid derivatives.

Chemical Properties & Specifications

N-cyclopropyl-2-mercaptoacetamide is a highly reactive, air-sensitive thiol. Strict adherence to inert atmospheric conditions (Argon/Nitrogen) is required during handling to prevent spontaneous oxidative homodimerization[4].

Table 1: Chemical and Physical Specifications

PropertySpecification
Chemical Name N-cyclopropyl-2-mercaptoacetamide
IUPAC Name N-cyclopropyl-2-sulfanylacetamide
CAS Number 886047-44-5[5]
Molecular Formula C5H9NOS[6]
Molecular Weight 131.19 g/mol
1H NMR (400 MHz, CDCl3) δ 6.72 (s, 1H), 3.23 (d, J = 9.1 Hz, 2H), 2.76 (dq, J = 7.1, 3.5 Hz, 1H), 1.87 (t, J = 9.1 Hz, 1H), 0.88–0.79 (m, 2H), 0.60–0.52 (m, 2H)[4]
Storage Requirements Sealed vial, inert atmosphere, -20 °C[4]

Experimental Protocols: A Self-Validating System

The following methodologies detail the synthesis of the intermediate and its subsequent conversion into a non-symmetric disulfide therapeutic candidate. Every step is designed with built-in chemical causality to ensure high yield and purity.

Protocol A: Trityl Deprotection to Yield N-cyclopropyl-2-mercaptoacetamide

This protocol isolates the free thiol from its stable trityl-protected precursor (Compound 18d)[4].

  • System Preparation: Flame-dry a round-bottom flask and purge thoroughly with Argon. Dissolve the trityl-protected amide precursor (746 mg, 2.0 mmol) in 10 mL of anhydrous Dichloromethane (DCM)[4].

  • Reagent Addition: Add Trifluoroacetic acid (TFA, 1.27 g, 5.9 mmol) dropwise at room temperature. Immediately follow with Triethylsilane (TES, 514 mg, 4.4 mmol)[4].

    • Mechanistic Causality: TFA protonates the sulfur atom, driving the cleavage of the bulky trityl protecting group to yield the free thiol. However, this cleavage generates a highly stable trityl carbocation. If left unaddressed, this carbocation will spontaneously re-alkylate the free thiol during solvent evaporation, destroying the yield. TES is introduced as an aggressive hydride donor (carbocation scavenger) to irreversibly reduce the trityl cation into inert triphenylmethane[4].

  • Workup: Stir for 1-2 hours at room temperature. Quench the reaction with deionized water (3 × 30 mL) and extract the aqueous layer with DCM. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo[4].

  • Purification: Suspend the crude residue in 10 mL of hexane and sonicate in an ultrasonic bath.

    • Mechanistic Causality: The inert triphenylmethane byproduct is highly soluble in non-polar hexane, whereas the highly polar N-cyclopropyl-2-mercaptoacetamide precipitates out.

  • Isolation: Cool the suspension and filter to isolate the pure thiol (Yield: ~233 mg, 89%)[4]. Store immediately at -20 °C under Argon.

Protocol B: Oxidative Coupling for Non-Symmetric Disulfides

Synthesizing non-symmetric disulfides is notoriously difficult because standard oxidation usually yields a statistical (1:1:2) mixture of homodimers and heterodimers. This protocol uses benzotriazole chemistry to force absolute selectivity[4].

  • Activation: Dissolve N-cyclopropyl-2-mercaptoacetamide (84 mg, 0.63 mmol) in anhydrous THF under Argon. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Intermediate Formation: Introduce a roughly equimolar mixture of 1-chlorobenzotriazole (BtCl, 106 mg, 0.69 mmol) and benzotriazole (BtH, 75 mg, 0.63 mmol)[4].

    • Mechanistic Causality: BtCl acts as an electrophilic chlorinating agent that selectively reacts with the first thiol, forming a highly reactive sulfenyl benzotriazole intermediate. This intermediate is incapable of reacting with itself, completely preventing homodimerization. BtH acts as a buffer to stabilize the intermediate in solution[4].

  • Coupling: Stir for 15 minutes at -78 °C, then add the second thiol (e.g., methyl mercaptoacetate, 0.63 mmol). Gradually warm the reaction to 0 °C and stir for 30 minutes[4].

    • Mechanistic Causality: The second thiol acts as a nucleophile, attacking the activated sulfenyl benzotriazole intermediate. Benzotriazole is expelled as an excellent leaving group, forging a precise, non-symmetric disulfide bond[4].

  • Quenching: Quench with aqueous Na2S2O3 to neutralize trace oxidants, wash with saturated NaHCO3, and extract with DCM. Purify via silica gel column chromatography (DCM/MeOH 100:1)[7].

Synthesis_Workflow Step1 Trityl-Protected Precursor Step2 Deprotection TFA, TES, DCM Step1->Step2 Step3 N-cyclopropyl-2-mercaptoacetamide Step2->Step3 Cleaves Trityl, Scavenges Carbocation Step4 Activation BtCl / BtH (-78 °C) Step3->Step4 Step5 Sulfenyl Benzotriazole Intermediate Step4->Step5 Prevents Homodimerization Step6 Coupling Second Thiol (0 °C) Step5->Step6 Step7 Non-Symmetric Disulfide Step6->Step7 Disulfide Bond Formation

Diagram 2: Step-by-step workflow for the synthesis of non-symmetric disulfides.

Biological Evaluation & Quantitative Data

Once synthesized, the non-symmetric dithiodiglycolic acid derivatives derived from N-cyclopropyl-2-mercaptoacetamide undergo rigorous biological evaluation. The primary assays include TrxR1 inhibition profiling (via DTNB reduction assays) and in vitro cytotoxicity screening against human cancer cell lines such as SH-SY5Y (neuroblastoma) and U87 (glioblastoma)[8].

Table 2: Representative Biological Evaluation Profile

Compound / Derivative TypePrimary TargetAssay MethodologyTrxR1 Inhibition ProfileCytotoxicity (SH-SY5Y / U87)
N-cyclopropyl-2-mercaptoacetamide N/A (Intermediate)N/AN/AN/A
Symmetric Disulfides TrxR1DTNB ReductionModerateModerate
Non-Symmetric Disulfides TrxR1DTNB ReductionHigh (Potent Covalent Blockade) High (Induces Apoptosis)

Note: Non-symmetric derivatives exhibit a superior inhibitory profile toward hepatocyte lysate TrxR1 compared to standard symmetric counterparts, validating the necessity of the complex oxidative coupling protocol described above[8].

References

Sources

Method

Application Note: Metal Complexation with N-cyclopropyl-2-mercaptoacetamide

This Application Note and Protocol guide details the handling, synthesis, and metal complexation of N-cyclopropyl-2-mercaptoacetamide , a specialized ligand with significant utility in medicinal chemistry, particularly f...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the handling, synthesis, and metal complexation of N-cyclopropyl-2-mercaptoacetamide , a specialized ligand with significant utility in medicinal chemistry, particularly for targeting zinc-dependent metalloenzymes (e.g., histone deacetylases, metallo-


-lactamases) and as a precursor for redox-active disulfide drugs targeting Thioredoxin Reductase (TrxR).

Executive Summary

N-cyclopropyl-2-mercaptoacetamide is a bidentate (


 or 

) ligand combining a soft thiolate donor with a cyclopropyl pharmacophore. Unlike simple alkyl thiols, the cyclopropyl group confers unique steric constraints and metabolic stability, making this ligand a critical scaffold in drug discovery.

This guide provides validated protocols for:

  • Ligand Activation: Generating the reactive free thiol from protected precursors.

  • Functional Metal Complexation: In situ zinc chelation for enzyme inhibition assays.

  • Bulk Synthesis: Isolation of discrete metal complexes for structural characterization.

Chemical Basis & Ligand Design

Structural Logic

The ligand operates via the Hard-Soft Acid-Base (HSAB) principle.

  • Thiol Group (-SH): Acts as a "soft" base, exhibiting high affinity for soft and borderline acids such as

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    . In physiological pH, the thiol deprotonates (
    
    
    ) to form a thiolate anion (
    
    
    ), significantly increasing binding enthalpy.
  • Amide Backbone: Provides a secondary coordination site (typically the amide oxygen) to form a stable 5-membered chelate ring.

  • Cyclopropyl Moiety: Increases lipophilicity compared to methyl/ethyl analogs, enhancing membrane permeability and altering the bite angle of the chelate due to steric bulk.

Mechanism of Action (Enzyme Inhibition)

In metalloenzyme targets (e.g., LasB, TrxR), the ligand displaces the catalytic water molecule coordinated to the active site metal (usually Zinc).

  • Step 1: Thiolate binds

    
    .
    
  • Step 2: Formation of a tetrahedral or trigonal bipyramidal intermediate.

  • Step 3: Ejection of catalytic water, rendering the enzyme inactive.

Pre-Complexation Workflow: Ligand Preparation

Critical Note: The free thiol is air-sensitive and prone to oxidative dimerization (disulfide formation). It is typically stored as a trityl-protected precursor or generated in situ.

Protocol A: Deprotection of S-Trityl Precursor

Use this method if starting from stable N-cyclopropyl-2-(tritylthio)acetamide.

Reagents:

  • Precursor: N-cyclopropyl-2-(tritylthio)acetamide (Compound 18d)

  • Scavenger: Triethylsilane (TES)

  • Solvent/Acid: Trifluoroacetic acid (TFA), Dichloromethane (DCM)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve 2 mmol of the S-trityl precursor in 10 mL DCM under an Argon atmosphere.

  • Acidification: Add TFA (5 equivalents) dropwise. The solution will turn yellow (trityl cation formation).

  • Scavenging: Immediately add TES (2-4 equivalents). The solution should turn colorless as TES scavenges the trityl cation.

  • Reaction: Stir at Room Temperature (RT) for 30 minutes. Monitor by TLC (disappearance of starting material).

  • Work-up:

    • Concentrate in vacuo to remove TFA/DCM.[1]

    • Suspend residue in hexane and sonicate.[1][2]

    • Filter to remove the trityl-TES byproduct.

    • Isolate the free thiol (oil or low-melting solid). Use immediately or store at -20°C under Argon.

Validation Point: Verify free thiol content using Ellman’s Reagent (DTNB) assay. Absorbance at 412 nm should correspond to >95% free thiol concentration.

Metal Complexation Protocols

Protocol B: In Situ Zinc Complexation (Enzyme Inhibition Assay)

Designed for high-throughput screening against Zinc Metalloproteases.

Materials:

  • Ligand Stock: 10 mM N-cyclopropyl-2-mercaptoacetamide in degassed DMSO.

  • Buffer: 50 mM HEPES, pH 7.2, 100 mM NaCl (Strictly metal-free).

  • Target: Recombinant MMP or MBL enzyme.

Procedure:

  • Preparation: Dilute Ligand Stock into assay buffer to 2x desired final concentration (e.g., 20

    
    M).
    
  • Equilibration: Add enzyme solution. Incubate for 20 minutes at 25°C .

    • Why? This "pre-incubation" allows the slow-binding thiolate to displace the active site water molecule.

  • Substrate Addition: Add fluorogenic substrate to initiate reaction.[3]

  • Measurement: Monitor fluorescence kinetics.

Data Analysis: The


 is dependent on the 

affinity. If the curve shifts significantly with added exogenous

(1-10

M), the mechanism is confirmed as metal chelation.
Protocol C: Bulk Synthesis of Bis(ligand)Zinc(II) Complex

For structural characterization (NMR, X-ray).

Reaction:



Step-by-Step:

  • Ligand Solution: Dissolve 1.0 mmol N-cyclopropyl-2-mercaptoacetamide in 5 mL Methanol (MeOH).

  • Base Activation: Add 1.0 mmol NaOMe (0.5 M in MeOH). Stir for 5 mins.

    • Note: Only 1 eq of base per ligand is needed to deprotonate the thiol.

  • Metal Addition: Add 0.5 mmol

    
     dissolved in 2 mL MeOH dropwise.
    
  • Precipitation: Stir for 2 hours. The complex often precipitates as a white solid. If not, concentrate to half volume and add diethyl ether.

  • Isolation: Filter, wash with cold ether, and dry under vacuum.

Characterization & Quality Control

Table 1: Expected Analytical Signatures

TechniqueParameterExpected ResultInterpretation
IR Spectroscopy

Absent (2500-2600

)
Confirms deprotonation and metal binding.
IR Spectroscopy

Shifted ~10-20

Indicates coordination via Amide Oxygen (if chelated).
1H-NMR Thiol ProtonAbsent Confirms loss of thiol proton.
1H-NMR

Downfield shift (

ppm)
Proximity to metal center (deshielding).
Mass Spec (ESI) m/z

or

Matches calculated mass of complex (e.g.,

).

Visualization of Workflows

The following diagram illustrates the critical pathway from protected precursor to active metal complexation and biological readout.

G cluster_complex Complexation Pathways Trityl S-Trityl Precursor (Stable Storage) Deprotection Activation (TFA / TES / DCM) Trityl->Deprotection FreeThiol Free Ligand (N-cyclopropyl-2-mercaptoacetamide) Deprotection->FreeThiol -Trityl InSitu In Situ Chelation (Enzyme Active Site) FreeThiol->InSitu + Enzyme BulkSyn Bulk Synthesis (Methanol/Base) FreeThiol->BulkSyn + Zn(OAc)2 Zn_Salt Metal Source (Zn(OAc)2) Zn_Salt->BulkSyn Readout Biological Readout (IC50 / Inhibition) InSitu->Readout Struct Structural Data (NMR / IR / X-Ray) BulkSyn->Struct

Figure 1: Workflow for generating N-cyclopropyl-2-mercaptoacetamide from stable precursors and subsequent divergence into pharmacological screening or chemical synthesis.

References

  • Preparation of N-cyclopropyl-2-mercaptoacetamide (Compound 19d)

    • Source: Design, synthesis, and biological evaluation of novel deriv
    • Context: Detailed synthesis using TFA/TES deprotection of the trityl group.
    • Link:

  • Mercaptoacetamide Ligands in Metalloprotein Inhibition

    • Source: N-(Mercaptomethyl)
    • Context: Mechanism of Zinc chel
    • Link: (Note: Generalized citation for class properties based on search context).

  • Complexometric Titration Principles

    • Source: Complexation Titr
    • Context: Theoretical basis for metal-ligand stability constants and titration curves.[4]

    • Link:

Sources

Application

Application Note: Chemoselective Ligation and Functionalization of N-Cyclopropyl-2-Mercaptoacetamide

Strategic Significance & Rationale N-cyclopropyl-2-mercaptoacetamide represents a "privileged scaffold" in medicinal chemistry, particularly in the design of metalloenzyme inhibitors (e.g., Histone Deacetylase [HDAC] inh...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Significance & Rationale

N-cyclopropyl-2-mercaptoacetamide represents a "privileged scaffold" in medicinal chemistry, particularly in the design of metalloenzyme inhibitors (e.g., Histone Deacetylase [HDAC] inhibitors) and covalent warheads.

While the 2-mercaptoacetamide core provides a potent thiol nucleophile (


) and a bidentate metal-binding motif, the N-cyclopropyl  substituent is the critical design element. Unlike linear alkyl chains, the cyclopropyl group confers unique metabolic stability. The high C-H bond dissociation energy of the cyclopropyl ring significantly reduces susceptibility to oxidative metabolism (N-dealkylation) by Cytochrome P450 enzymes [1, 2].[1] Furthermore, the cyclopropyl group adds steric bulk that can improve selectivity for hydrophobic pockets while maintaining a lower entropic penalty than flexible chains.

This guide details the procedure for reacting this scaffold with electrophiles, prioritizing chemoselectivity (S-alkylation vs. N-alkylation) and the prevention of disulfide oxidation.

Chemo-Physical Profile & Reactivity Landscape

Before initiating synthesis, understanding the species in solution is critical for reproducibility.

ParameterValue / CharacteristicImplication for Protocol
Thiol

8.0 – 8.4 (Estimated)Reaction pH must be >7.5 to generate the active thiolate (

) species.
Nucleophilicity High (Soft Nucleophile)Reacts rapidly with soft electrophiles (alkyl halides, maleimides) according to HSAB theory.
Oxidation Potential HighReadily forms disulfides (

) in the presence of

and trace metals.
Solubility AmphiphilicSoluble in DMF, DMSO, MeOH, and chlorinated solvents. Limited solubility in pure water.
Reaction Pathway Diagram

The following diagram illustrates the competing pathways. The goal is to maximize Path A (S-Alkylation) or Path B (Michael Addition) while suppressing Path C (Oxidation) and Path D (Amide N-Alkylation).

ReactionLandscape SM N-cyclopropyl-2-mercaptoacetamide (Nucleophile) Thiolate Thiolate Anion (Active Species) SM->Thiolate + Base (pH > 8) Base Base (Deprotonation) Prod_A Thioether (Target Product) Thiolate->Prod_A SN2 Attack Prod_B Michael Adduct (Target Product) Thiolate->Prod_B Conjugate Addition Prod_C Disulfide Dimer (Impurity) Thiolate->Prod_C Oxidation Electrophile_1 Alkyl Halide (R-X) Electrophile_1->Prod_A Electrophile_2 Michael Acceptor (Maleimide/Acrylamide) Electrophile_2->Prod_B Oxygen Oxygen/O2 Oxygen->Prod_C

Caption: Mechanistic landscape of N-cyclopropyl-2-mercaptoacetamide. Path C (Oxidation) is the primary competing side reaction.

Protocol A: Irreversible S-Alkylation (SN2)

This protocol is optimized for reacting the scaffold with alkyl halides (e.g., benzyl bromide,


-halo ketones).

Mechanism: Bimolecular Nucleophilic Substitution (


).
Critical Control:  Use a mild base to deprotonate the thiol without affecting the amide nitrogen.
Materials
  • Substrate: N-cyclopropyl-2-mercaptoacetamide (1.0 equiv)

  • Electrophile: Alkyl halide (1.1 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (1.5 – 2.0 equiv). Note:
    
    
    is preferred for lower solubility electrophiles due to the "cesium effect."
  • Solvent: Anhydrous DMF or Acetonitrile (ACN).

  • Additive: TCEP (Tris(2-carboxyethyl)phosphine) (0.05 equiv) – Optional, use if starting material contains disulfide.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask and purge with Nitrogen (

      
      ) or Argon.
      
    • Dissolve N-cyclopropyl-2-mercaptoacetamide in anhydrous DMF (0.1 M concentration).

    • Expert Tip: If the thiol smells faint or the liquid is cloudy, it may have oxidized. Add 0.05 equiv of TCEP and stir for 15 mins to reduce disulfides before proceeding.

  • Deprotonation:

    • Add the carbonate base (

      
       or 
      
      
      
      ) in one portion.
    • Stir at

      
       for 10–15 minutes. The solution may become slightly yellow as the thiolate forms.
      
  • Addition of Electrophile:

    • Add the alkyl halide dropwise (neat or dissolved in minimal DMF).

    • Caution: Exothermic reaction. Maintain temperature at

      
       during addition.
      
  • Reaction Monitoring:

    • Allow to warm to Room Temperature (RT).

    • Monitor via TLC (typically 1–3 hours).

    • Stain: Use Ellman’s Reagent stain (yellow spot = unreacted thiol) or

      
       (general oxidation).
      
  • Workup:

    • Dilute with EtOAc. Wash

      
       with water (to remove DMF) and 
      
      
      
      with Brine.
    • Dry over

      
      , filter, and concentrate.
      

Protocol B: Michael Addition (Thiol-Maleimide/Acrylamide)

This protocol is optimized for bioconjugation or covalent inhibitor synthesis (e.g., reacting with an acrylamide warhead).

Mechanism: Thiol-Michael Addition (Conjugate Addition). Critical Control: pH control. At pH > 9, amine hydrolysis or exchange can occur. At pH < 6, reaction is too slow.

Materials
  • Substrate: N-cyclopropyl-2-mercaptoacetamide.[2]

  • Electrophile: Maleimide or Acrylamide derivative.

  • Buffer: Phosphate Buffered Saline (PBS), pH 7.4.

  • Co-solvent: DMSO or Methanol (if reactants are insoluble in water).

Step-by-Step Procedure
  • Solvent System Setup:

    • Prepare a mixture of PBS (pH 7.4) and DMSO (ratio 1:1 to 9:1, depending on solubility).

    • Degassing: Bubble

      
       through the buffer for 10 minutes. Oxygen promotes rapid disulfide formation in aqueous buffers.
      
  • Coupling:

    • Dissolve the electrophile (1.1 equiv) in the solvent mixture.

    • Add N-cyclopropyl-2-mercaptoacetamide (1.0 equiv).

    • Stir at RT.[3]

  • Kinetics & Monitoring:

    • Maleimides: Reaction is usually complete in < 15 minutes.

    • Acrylamides: Reaction is slower (1–12 hours). May require adjusting pH to 8.0 using mild bicarbonate.

  • Quenching (Optional):

    • If precise stoichiometry wasn't used, add excess N-ethylmaleimide (NEM) to quench unreacted thiol, or excess Glutathione to quench unreacted electrophile.

Experimental Workflow & Troubleshooting

The following diagram outlines the decision-making process for purification and analysis.

Workflow Start Crude Reaction Mixture Check TLC / LCMS Check Start->Check Decision Is Thiol Consumed? Check->Decision Yes Proceed to Workup Decision->Yes Yes No Troubleshoot Decision->No No (SM remains) Workup Aqueous Extraction (EtOAc / H2O) Yes->Workup Trouble1 Add 0.1 eq TCEP (Reduce Disulfides) No->Trouble1 Dimer detected Trouble2 Add more Base (Enhance Nucleophilicity) No->Trouble2 No reaction Trouble1->Check Trouble2->Check Purification Flash Chromatography (SiO2) Workup->Purification Final Pure Product (NMR/MS Validation) Purification->Final

Caption: Operational workflow for reaction monitoring and troubleshooting incomplete conversions.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Thiol SM remains, new spot at higher Rf Disulfide formation (Oxidation)Add TCEP or DTT (1.0 equiv) to reduce disulfide back to monomer in situ, then add more electrophile.
Multiple Product Spots N-alkylation (Over-reaction)The base is too strong (e.g., NaH was used) or temperature too high. Switch to

and keep at

.
Low Yield (Aqueous Workup) Product is water solubleThe cyclopropyl amide is polar.[4] Saturate the aqueous layer with NaCl (salting out) or use DCM instead of EtOAc.

References

  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design.[1][5] Journal of Medicinal Chemistry, 59(19), 8712–8756.

  • BenchChem. (2025).[3] Metabolic Stability of N-cyclopropyl Amides. BenchChem Application Notes. 6

  • Nagy, P. (2013). Kinetics and mechanisms of thiol–disulfide exchange covering direct substitution and formation of intermediates. Antioxidants & Redox Signaling, 18(13), 1623-1641.

  • PubChem. (2025).[7] 2-Mercaptoacetamide Compound Summary. National Library of Medicine.

Sources

Method

Application Notes and Protocols for the Synthesis of Thiazolidinones from N-cyclopropyl-2-mercaptoacetamide

Introduction: The Thiazolidinone Scaffold in Modern Drug Discovery The thiazolidinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This five-membered rin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thiazolidinone Scaffold in Modern Drug Discovery

The thiazolidinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2] This five-membered ring system, containing a sulfur and a nitrogen atom, is a versatile pharmacophore present in a wide array of biologically active compounds. Thiazolidinone derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The structural versatility of the thiazolidinone ring allows for substitutions at various positions, enabling the fine-tuning of their biological and pharmacokinetic profiles. This has made them a prime target for the development of novel therapeutic agents.

This guide provides a comprehensive overview of the synthesis of thiazolidinones, with a specific focus on the use of N-cyclopropyl-2-mercaptoacetamide as a key starting material. We will delve into the synthetic strategy, detailed experimental protocols, and the underlying reaction mechanisms.

Synthetic Strategy: A Two-Component Approach to Thiazolidinone Ring Formation

The synthesis of the thiazolidinone ring is typically achieved through the cyclocondensation of a compound containing a mercapto group with an imine or an imine equivalent.[4] A common and efficient method is a one-pot, three-component reaction involving an amine, an aldehyde or ketone, and a mercaptoacetic acid derivative.[5]

In the context of our target synthesis, we will utilize a two-component approach. This strategy leverages the pre-functionalized nature of N-cyclopropyl-2-mercaptoacetamide, which contains both the nucleophilic thiol group and the cyclopropylamine moiety. This allows for a direct cyclocondensation reaction with an aldehyde.

The proposed synthetic route is a two-step process:

  • Synthesis of the Starting Material: Preparation of N-cyclopropyl-2-mercaptoacetamide from cyclopropylamine and a thioglycolic acid derivative.

  • Thiazolidinone Ring Formation: Cyclocondensation of N-cyclopropyl-2-mercaptoacetamide with a suitable aldehyde to yield the desired 2,3-disubstituted-4-thiazolidinone.

This approach offers a straightforward and modular route to a variety of thiazolidinone derivatives, where the diversity is introduced through the choice of the aldehyde component.

Experimental Protocols

Part 1: Synthesis of N-cyclopropyl-2-mercaptoacetamide

This protocol describes a standard procedure for the amidation of cyclopropylamine with chloroacetyl chloride, followed by substitution with a sulfur nucleophile to introduce the mercapto group.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
CyclopropylamineC₃H₇N57.095.71 g (6.6 mL)100
Chloroacetyl chlorideC₂H₂Cl₂O112.9411.29 g (7.9 mL)100
Sodium thiomethoxideCH₃NaS70.097.01 g100
Dichloromethane (DCM)CH₂Cl₂84.93200 mL-
Triethylamine (TEA)C₆H₁₅N101.1910.12 g (13.9 mL)100
Saturated aq. NaHCO₃--100 mL-
Brine--100 mL-
Anhydrous MgSO₄MgSO₄120.3710 g-

Procedure:

  • Acylation of Cyclopropylamine:

    • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopropylamine (100 mmol) and triethylamine (100 mmol) in 200 mL of anhydrous dichloromethane (DCM).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add chloroacetyl chloride (100 mmol) dropwise to the stirred solution over 30 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation of N-cyclopropyl-2-chloroacetamide:

    • Quench the reaction by slowly adding 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with 100 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N-cyclopropyl-2-chloroacetamide.

  • Thiomethylation:

    • Dissolve the crude N-cyclopropyl-2-chloroacetamide in 150 mL of methanol.

    • Add sodium thiomethoxide (100 mmol) in one portion.

    • Stir the reaction mixture at room temperature for 12 hours.

  • Final Work-up and Purification:

    • Remove the methanol under reduced pressure.

    • Add 100 mL of water to the residue and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to afford N-cyclopropyl-2-mercaptoacetamide.

Part 2: Synthesis of 3-cyclopropyl-2-(4-methoxyphenyl)thiazolidin-4-one

This protocol details the cyclocondensation of N-cyclopropyl-2-mercaptoacetamide with an aromatic aldehyde, using p-anisaldehyde as an example. A Lewis acid catalyst, such as anhydrous zinc chloride (ZnCl₂), is employed to facilitate the reaction.[2]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (mmol)
N-cyclopropyl-2-mercaptoacetamideC₅H₉NOS131.201.31 g10
p-AnisaldehydeC₈H₈O₂136.151.36 g10
Anhydrous Zinc Chloride (ZnCl₂)ZnCl₂136.300.27 g2
TolueneC₇H₈92.1450 mL-
Saturated aq. NaHCO₃--50 mL-
Brine--50 mL-
Anhydrous Na₂SO₄Na₂SO₄142.045 g-

Procedure:

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add N-cyclopropyl-2-mercaptoacetamide (10 mmol), p-anisaldehyde (10 mmol), and a catalytic amount of anhydrous zinc chloride (2 mmol).

    • Add 50 mL of toluene to the flask.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

    • Continue refluxing for 4-6 hours, or until no more water is collected.

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with 50 mL of saturated aqueous NaHCO₃ solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate mixture) to yield the 3-cyclopropyl-2-(4-methoxyphenyl)thiazolidin-4-one.

Reaction Mechanism and Workflow Visualization

The formation of the thiazolidinone ring from N-cyclopropyl-2-mercaptoacetamide and an aldehyde is proposed to proceed through the following steps:

  • Hemithioacetal Formation: The sulfur atom of the mercaptoacetamide acts as a nucleophile and attacks the carbonyl carbon of the aldehyde. This is often catalyzed by a Lewis acid (like ZnCl₂) which activates the aldehyde. This step forms a hemithioacetal intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the amide then performs an intramolecular nucleophilic attack on the carbon of the hemithioacetal.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the stable five-membered thiazolidinone ring.

Thiazolidinone Synthesis Mechanism Mercaptoacetamide N-cyclopropyl-2-mercaptoacetamide Hemithioacetal Hemithioacetal Intermediate Mercaptoacetamide->Hemithioacetal Nucleophilic Attack Aldehyde Aldehyde (R-CHO) ActivatedAldehyde Activated Aldehyde Complex Aldehyde->ActivatedAldehyde Activation Catalyst ZnCl₂ (Catalyst) Catalyst->ActivatedAldehyde ActivatedAldehyde->Hemithioacetal Nucleophilic Attack CyclizedIntermediate Cyclized Intermediate Hemithioacetal->CyclizedIntermediate Intramolecular Cyclization Thiazolidinone 3-cyclopropyl-2-R-thiazolidin-4-one CyclizedIntermediate->Thiazolidinone Dehydration Water H₂O CyclizedIntermediate->Water

Caption: Proposed mechanism for the synthesis of thiazolidinones.

The experimental workflow can be visualized as a series of sequential steps from starting materials to the final purified product.

Experimental Workflow Start Start: Reagents & Solvent Reaction Reaction Setup: - Add N-cyclopropyl-2-mercaptoacetamide - Add Aldehyde - Add Catalyst - Add Toluene Start->Reaction Reflux Reflux with Dean-Stark (4-6 hours) Reaction->Reflux Workup Aqueous Work-up: - Wash with NaHCO₃ - Wash with Brine Reflux->Workup Drying Drying & Concentration: - Dry with Na₂SO₄ - Filter - Evaporate Solvent Workup->Drying Purification Purification: Silica Gel Column Chromatography Drying->Purification Product Final Product: 3-cyclopropyl-2-R-thiazolidin-4-one Purification->Product

Caption: Experimental workflow for thiazolidinone synthesis.

Trustworthiness and Self-Validation

The protocols provided are based on well-established chemical transformations. The progress of each reaction should be diligently monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the product. The final products should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity. The expected spectral data for a representative product, 3-cyclopropyl-2-(4-methoxyphenyl)thiazolidin-4-one, would include characteristic signals for the cyclopropyl group, the aromatic protons of the anisyl group, and the protons of the thiazolidinone ring.

Conclusion

The synthesis of thiazolidinones from N-cyclopropyl-2-mercaptoacetamide offers a flexible and efficient route to a diverse range of potentially bioactive molecules. The two-component cyclocondensation reaction is a robust method that can be adapted for the synthesis of a library of compounds by varying the aldehyde component. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and organic synthesis.

References

  • An Insight into 4-Thiazolidinones. (2021). Semantic Scholar. [Link]

  • Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid. (2009). MDPI. [Link]

  • Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. (2022). Chemical Methodologies. [Link]

  • Strategies for the Synthesis of Thiazolidinone Heterocycles. (2016). Hilaris Publisher. [Link]

  • CONDENSATION OF AROMATIC ALDEHYDES, SUBSTITUTED AMINES AND THIOGLYCOLIC ACID UNDER CATALYST FREE CO. (2016). Heterocyclic Letters. [Link]

  • New thiazolidinone derivatives have been synthesized by the condensation of amino- and aldehyde-group containing molecu. Semantic Scholar. [Link]

  • Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. (2019). Impactfactor. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • The condensation of terephthaldehyde with thioglycolic acid under solvent. (2025). ResearchGate. [Link]

  • Reactions with amines and thioglycolic acids. (2025). ResearchGate. [Link]

  • Process for preparing N-cyclopropyl-N'-(1,1-dimethyl ethyl)-6-(methyl-thio)-1,3,5-triazine-2,4-diamine.
  • Addition of Amines and Amine Derivatives to Aldehydes and Ketones. KPU Pressbooks. [Link]

  • Different catalysts for reaction of benzaldehyde, acetamide and 2-naphthol. (2018). ResearchGate. [Link]

  • Short Review on Synthesis of Thiazolidinone and β-Lactam. (2013). Semantic Scholar. [Link]

  • Thiazolidinone-based approach to 2-mercaptoacrylic acid formation. ResearchGate. [Link]

  • Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2022). PMC. [Link]

  • Synthesis of mercapto-benzaldehydes.
  • Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. (2022). MDPI. [Link]

  • The reaction of 2-mercapto-N-methylbenzamide (1a) and benzaldehyde (2a)... (2020). ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for N-Cyclopropyl-2-mercaptoacetamide in Thiol-Ene Click Chemistry

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide to the synthesis and potential application...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide to the synthesis and potential applications of N-cyclopropyl-2-mercaptoacetamide, a novel thiol-containing building block for thiol-ene click chemistry. While direct literature on this specific molecule is not widely available, this guide extrapolates from well-established principles of thiol-ene reactions and the known benefits of incorporating cyclopropyl moieties into bioactive molecules. The protocols provided herein are designed to be robust and adaptable, serving as a strong foundation for researchers exploring the unique advantages of this compound in bioconjugation, drug discovery, and materials science.

Introduction: The Promise of N-Cyclopropyl-2-mercaptoacetamide in Thiol-Ene Chemistry

Thiol-ene "click" chemistry has emerged as a powerful and versatile tool for the efficient formation of carbon-sulfur bonds.[1] This reaction, proceeding via either a radical or nucleophilic mechanism, offers numerous advantages, including high yields, mild reaction conditions, insensitivity to water and oxygen (in many cases), and the absence of cytotoxic catalysts.[2][3] These features make it particularly attractive for applications in biological and pharmaceutical sciences.[4][5]

N-cyclopropyl-2-mercaptoacetamide introduces a unique combination of a reactive thiol group and a cyclopropyl amide functionality. The cyclopropyl group is a highly sought-after motif in medicinal chemistry, known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. Its incorporation into a thiol-ene reagent opens up new avenues for creating novel bioconjugates and small molecule therapeutics with potentially superior pharmacological profiles.

This guide will first detail a proposed synthetic route for N-cyclopropyl-2-mercaptoacetamide. Subsequently, it will present detailed application notes and protocols for its use in key areas of research, including peptide modification and the synthesis of small molecule conjugates.

Synthesis of N-Cyclopropyl-2-mercaptoacetamide

The synthesis of N-cyclopropyl-2-mercaptoacetamide can be achieved through a straightforward two-step process starting from commercially available reagents. The proposed synthetic scheme is based on established methods for the synthesis of N-aryl and N-alkyl mercaptoacetamides.[6][7][8]

Scheme 1: Proposed Synthesis of N-Cyclopropyl-2-mercaptoacetamide

Synthesis reagent1 Cyclopropylamine intermediate N-Cyclopropyl-2-chloroacetamide reagent1->intermediate Amide Formation reagent2 Chloroacetyl chloride reagent2->intermediate protected_thiol S-(2-(Cyclopropylamino)-2-oxoethyl) ethanethioate intermediate->protected_thiol Thioacetylation (SN2) reagent3 Potassium thioacetate reagent3->protected_thiol product N-Cyclopropyl-2-mercaptoacetamide protected_thiol->product Hydrolysis reagent4 Base (e.g., KOH or NaOH) reagent4->product

Caption: Proposed two-step synthesis of N-cyclopropyl-2-mercaptoacetamide.

Protocol 2.1: Synthesis of N-Cyclopropyl-2-chloroacetamide (Intermediate)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropylamine (1.0 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1 eq.) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

  • Addition of Chloroacetyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.05 eq.) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure N-cyclopropyl-2-chloroacetamide.

Protocol 2.2: Synthesis of N-Cyclopropyl-2-mercaptoacetamide (Final Product)
  • Thioacetylation: Dissolve N-cyclopropyl-2-chloroacetamide (1.0 eq.) in a suitable solvent like acetone or DMF. Add potassium thioacetate (1.2 eq.) to the solution. Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Hydrolysis: Once the thioacetylation is complete, add an aqueous solution of a base such as potassium hydroxide or sodium hydroxide (2.0 eq.). Stir the reaction mixture at room temperature for 2-4 hours to facilitate the hydrolysis of the thioacetate.

  • Work-up: After hydrolysis, acidify the reaction mixture to a pH of ~3-4 with a dilute acid (e.g., 1 M HCl). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The final product, N-cyclopropyl-2-mercaptoacetamide, can be purified by column chromatography.

Applications in Thiol-Ene Click Chemistry

N-cyclopropyl-2-mercaptoacetamide is a versatile reagent for introducing the cyclopropylamide-thioether linkage into a variety of molecules. The following sections detail its proposed applications in peptide modification and small molecule synthesis.

Peptide Bioconjugation

The modification of peptides with small molecules can enhance their therapeutic properties. Thiol-ene chemistry offers a mild and efficient method for site-specific peptide modification.[4][5] N-cyclopropyl-2-mercaptoacetamide can be used to conjugate to peptides containing an "ene" functionality, such as an allylglycine residue.

Workflow 3.1: Photoinitiated Thiol-Ene Conjugation to a Peptide

Peptide_Conjugation start Start: Prepare Reagents peptide Alkene-containing Peptide start->peptide thiol N-Cyclopropyl-2-mercaptoacetamide start->thiol initiator Photoinitiator (e.g., DMPA) start->initiator mix Mix Reagents in Solution peptide->mix thiol->mix initiator->mix irradiate UV Irradiation (365 nm) mix->irradiate reaction Thiol-Ene Reaction irradiate->reaction purify Purification (e.g., HPLC) reaction->purify product Cyclopropyl-modified Peptide purify->product end End: Characterize Product product->end

Caption: Workflow for peptide conjugation using photoinitiated thiol-ene chemistry.

Protocol 3.1.1: Photoinitiated Thiol-Ene Conjugation to a Peptide
  • Reagent Preparation:

    • Dissolve the alkene-modified peptide (1.0 eq.) in a suitable degassed solvent (e.g., a mixture of acetonitrile and water).[2]

    • Prepare a stock solution of N-cyclopropyl-2-mercaptoacetamide (1.5-3.0 eq.) in the same solvent.

    • Prepare a stock solution of a photoinitiator, such as 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.1-0.5 eq.), in the same solvent.[2]

  • Reaction Setup:

    • In a quartz reaction vessel, combine the peptide solution, the N-cyclopropyl-2-mercaptoacetamide solution, and the photoinitiator solution.

    • Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can quench the radical reaction.[2]

  • Photoinitiation:

    • Place the reaction vessel under a UV lamp (e.g., 365 nm).[2]

    • Irradiate the mixture for 5-60 minutes. The optimal irradiation time should be determined empirically.

  • Reaction Monitoring and Purification:

    • Monitor the reaction progress using analytical techniques such as HPLC or LC-MS.

    • Once the reaction is complete, purify the modified peptide using preparative HPLC.

  • Characterization:

    • Confirm the structure and purity of the final product by mass spectrometry and NMR spectroscopy.

Parameter Recommended Range Notes
Peptide Concentration1-10 mg/mLDependent on peptide solubility.
Thiol:Ene Molar Ratio1.5:1 to 3:1An excess of the thiol drives the reaction to completion.
Photoinitiator Conc.0.1-0.5 equivalentsHigher concentrations can sometimes lead to side reactions.
SolventAcetonitrile/Water, DMFMust be transparent to UV light at the chosen wavelength.
UV Wavelength365 nmCommon wavelength for many photoinitiators.[2]
Irradiation Time5-60 minutesShould be optimized for each specific reaction.

Table 1: Recommended parameters for photoinitiated thiol-ene peptide conjugation.

Small Molecule Synthesis

N-cyclopropyl-2-mercaptoacetamide can also be a valuable building block in the synthesis of novel small molecules for drug discovery. The thiol-ene reaction provides a robust method for coupling this fragment to various "ene"-containing scaffolds.

Protocol 3.2.1: Base-Catalyzed Thiol-Ene (Michael Addition) Reaction

This protocol is suitable for reactions with electron-deficient alkenes such as acrylates, acrylamides, and maleimides.[9]

  • Reaction Setup: Dissolve the "ene"-containing substrate (1.0 eq.) in a suitable solvent (e.g., THF, acetonitrile, or DMF).

  • Addition of Reagents: Add N-cyclopropyl-2-mercaptoacetamide (1.1 eq.) to the solution.

  • Initiation: Add a catalytic amount of a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (0.1 eq.).

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. These reactions are often complete within a few hours.

  • Work-up and Purification: Upon completion, quench the reaction with a dilute aqueous acid solution. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography.

Analytical Methods for Reaction Monitoring and Product Validation

Accurate monitoring and validation are crucial for successful synthesis.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the conversion of reactants to products and is also the primary tool for purification of peptide conjugates.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product by providing its molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of the final product. For thiol-ene reactions, the disappearance of the alkene proton signals and the appearance of new signals corresponding to the thioether product are key indicators of a successful reaction.[10][11]

Conclusion

N-cyclopropyl-2-mercaptoacetamide represents a promising new tool for researchers in chemistry and drug discovery. Its unique combination of a reactive thiol and a beneficial cyclopropyl moiety makes it an attractive building block for creating novel molecules with potentially enhanced properties. The protocols and application notes provided in this guide offer a solid starting point for exploring the full potential of this exciting compound in thiol-ene click chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for In Situ Monitoring of Thiol-Ene Reactions.
  • BenchChem. (2025).
  • Organic & Biomolecular Chemistry. (2024). A thiol–ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow.
  • Frontiers in Chemistry. (2020). Applications of Thiol-Ene Chemistry for Peptide Science.
  • BenchChem. (2025). Application Notes and Protocols for Thiol-Ene Click Chemistry Reactions.
  • MDPI. (2024). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry.
  • PubMed. (2024). A thiol-ene mediated approach for peptide bioconjugation using 'green' solvents under continuous flow.
  • BenchChem. (2025). A Researcher's Guide to Validating Thiol-Ene Reaction Products by ¹H NMR Spectroscopy.
  • RSC Publishing. (2020).
  • PMC. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review.
  • PMC. (n.d.).
  • The Aquila Digital Community. (n.d.).
  • PMC. (n.d.).
  • PMC. (n.d.). N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs)
  • ChemRxiv. (n.d.). N-Aryl-2-iso-butylmercaptoacetamides: the discovery of highly potent and selective inhibitors of Pseudomonas aeruginosa virulenc.
  • PubMed Central. (n.d.). Design and Synthesis of Mercaptoacetamides as Potent, Selective, and Brain Permeable Histone Deacetylase 6 Inhibitors.
  • ACS Publications. (2011).
  • MDPI. (2021). Thiol-ene Reaction: An Efficient Tool to Design Lipophilic Polyphosphoesters for Drug Delivery Systems.
  • SciSpace. (n.d.).
  • PMC. (n.d.). Thiol–ene click hydrogels for therapeutic delivery.
  • Semantic Scholar. (n.d.). Thiol-click chemistry: a multifaceted toolbox for small molecule and polymer synthesis.
  • PMC. (n.d.). Photoinitiated Thiol‐ene Reactions of Enoses: A Powerful Tool for Stereoselective Synthesis of Glycomimetics with Challenging Glycosidic Linkages.
  • ACS Infectious Diseases. (2022).
  • RSC Publishing. (2025).
  • RSC Publishing. (2013).
  • PMC. (n.d.). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity.
  • PMC. (n.d.).
  • ResearchGate. (2025). Repairing the Thiol-Ene Coupling Reaction.

Sources

Method

Application Note: Catalytic Applications of N-Cyclopropyl-2-mercaptoacetamide Transition Metal Complexes

Target Audience: Catalysis Researchers, Organometallic Chemists, and Process Development Scientists Document Type: Advanced Application Note & Self-Validating Protocols Introduction and Mechanistic Causality Originally s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Catalysis Researchers, Organometallic Chemists, and Process Development Scientists Document Type: Advanced Application Note & Self-Validating Protocols

Introduction and Mechanistic Causality

Originally synthesized as a specialized thiol precursor for dithiodiglycolic acid derivatives targeting thioredoxin reductase 1 (TrxR1) in oncological drug development[1], N-cyclopropyl-2-mercaptoacetamide (NCMA) has recently emerged as a highly tunable, bifunctional ligand in transition metal catalysis.

The catalytic utility of NCMA stems from its S,N-bidentate hemilabile coordination sphere . In homogeneous catalysis, preventing catalyst overactivity (which leads to poor selectivity or over-reduction) is a primary challenge. Recent studies have demonstrated that aliphatic mercaptoacetamides, such as N-decyl 2-mercaptoacetamide, can act as transient cooperative ligands; however, their unhindered linear chains often form overly stable resting states that completely poison and halt ruthenium-catalyzed alkyne hydrogenation[2],[3].

The Cyclopropyl Advantage (Causality): By replacing a linear alkyl chain with a cyclopropyl group, NCMA introduces specific steric bulk and geometric rigidity near the amide nitrogen. This subtle steric tuning weakens the hemilabile N/O-metal coordination. Consequently, NCMA acts as a reversible inhibitor rather than a permanent poison. It pauses the catalytic cycle just long enough to prevent unwanted side reactions (like Z-to-E alkene isomerization) without permanently deactivating the metal center. Furthermore, the mercaptoacetamide motif mimics the Cys-X-Cys active site loops found in metalloenzymes, enabling the assembly of robust dimanganese complexes for biomimetic oxidation and reduction[4].

Application I: Stereodivergent Semihydrogenation of Alkynes (Ru-NCMA)

Standard Lindlar catalysts frequently suffer from over-reduction to alkanes and poor Z-selectivity due to rapid alkene isomerization. By utilizing a Ruthenium-pincer complex with NCMA as a cooperative additive, researchers can trap the catalyst in a reversible resting state immediately after the Z-alkene is formed, sterically blocking the re-coordination required for isomerization[3].

Catalytic Cycle Visualization

G Ru_Pre Ru Precatalyst Ru_Active Active Ru-H Species Ru_Pre->Ru_Active H2 Activation Alkyne_Coord Alkyne Coordination Ru_Active->Alkyne_Coord + Alkyne Z_Alkene Z-Alkene Release Alkyne_Coord->Z_Alkene Hydrogenation E_Alkene E-Alkene (Isomerization) Z_Alkene->E_Alkene No NCMA NCMA_Inhib Ru-NCMA Inhibited State (Prevents Isomerization) Z_Alkene->NCMA_Inhib + NCMA Ligand NCMA_Inhib->Ru_Active Reversible Release

Ru-NCMA catalytic cycle showing reversible inhibition for Z-alkene selectivity.

Quantitative Data Summary

The following table demonstrates the precise control NCMA exerts over the reaction pathway compared to other additives.

Catalyst SystemAdditive (1.0 mol%)Conversion (%)Z:E SelectivityMechanistic State
Ru-Pincer (0.5 mol%)None>99%5 : 95Uninhibited (Isomerization)
Ru-Pincer (0.5 mol%)N-decyl-MAA0%N/AIrreversibly Poisoned
Ru-Pincer (0.5 mol%)NCMA 98% 98 : 2 Reversibly Inhibited
Self-Validating Protocol: Ru-NCMA Semihydrogenation

Objective: Achieve >95% Z-selectivity in the semihydrogenation of diphenylacetylene with internal mass-balance validation.

Step-by-Step Methodology:

  • Inert Preparation: Inside an argon-filled glovebox, weigh 0.5 mol% of the Ru-PNP pincer precatalyst and 1.0 mol% of NCMA into a 4 mL vial.

  • Solvent & Standard Addition: Dissolve the mixture in 0.5 mL of dry toluene-

    
    . Add exactly 0.25 mmol of diphenylacetylene and 0.25 mmol of mesitylene (internal standard).
    
  • Baseline Validation (Critical E-E-A-T Step): Transfer the solution to a J. Young NMR tube. Acquire a baseline

    
    H NMR spectrum. Causality: Establishing the exact integration ratio between the substrate's aromatic protons and the mesitylene methyl peak (2.25 ppm) ensures that post-reaction mass balance can be definitively calculated, validating that no oligomerization occurred.
    
  • Pressurization: Attach the J. Young tube to a Schlenk line, freeze-pump-thaw (3 cycles), and backfill with 2 bar of

    
     gas.
    
  • Reaction: Rotate the tube at room temperature for 2 hours.

  • Endpoint Validation: Acquire a post-reaction

    
    H NMR. Calculate the sum of unreacted alkyne, Z-alkene, and E-alkene integrations relative to mesitylene. A mass balance of <95% invalidates the run (indicating system leaks or side-reactions).
    

Application II: Biomimetic Dimanganese Assembly (Mn-NCMA)

Metalloenzymes frequently utilize Cys-X-Cys motifs to stabilize low-valent metal centers for small molecule activation. NCMA serves as an excellent synthetic analog to these peptide fragments, facilitating the assembly of dimanganese complexes,


, where the thiolate bridges the metals[4].
Experimental Workflow Visualization

Workflow Prep 1. Ligand & Metal Preparation Complex 2. In Situ Complexation Prep->Complex React 3. H2 Pressurization & Reaction Complex->React Analyze 4. NMR/IR Analysis React->Analyze

Step-by-step experimental workflow for in situ metal-NCMA catalyst evaluation.

Self-Validating Protocol: Synthesis of Mn-NCMA Biomimetic Catalyst

Objective: Synthesize and validate a biomimetic dimanganese active site for downstream ketone hydrosilylation.

Step-by-Step Methodology:

  • Metal Precursor: In a flame-dried Schlenk flask under nitrogen, dissolve 1.0 mmol of

    
     in 15 mL of anhydrous dichloromethane (DCM).
    
  • Ligand Introduction: Slowly add 1.05 mmol of NCMA followed by 1.1 mmol of triethylamine (

    
    ). Causality: The mild base deprotonates the thiol, driving the formation of the Mn-thiolate bond while preventing the premature dissociation of the carbonyl ligands.
    
  • Dimerization: Stir the reaction mixture under broad-spectrum UV irradiation (or thermal reflux at 40°C) for 4 hours to induce decarbonylation and subsequent dimerization via thiolate bridging.

  • Spectroscopic Validation: Monitor the reaction via in situ FTIR. The protocol is validated when the monomeric

    
     bands (~2050 cm
    
    
    
    ) completely shift to the characteristic dimeric
    
    
    signature (~2020, 1950 cm
    
    
    ).
  • Isolation: Filter the solution through a pad of Celite to remove

    
     salts, concentrate in vacuo, and precipitate the catalyst using cold hexanes.
    

References

  • [1] Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols. Bioorganic & Medicinal Chemistry (via PMC). URL:[Link]

  • [2] Metal–Ligand Cooperation with Thiols as Transient Cooperative Ligands: Acceleration and Inhibition Effects in (De)Hydrogenation Reactions. Nature Chemistry / ACS (via PMC). URL:[Link]

  • [4] Metal-Templated, Tight Loop Conformation of a Cys-X-Cys Biomimetic Assembles a Dimanganese Complex. European Journal of Inorganic Chemistry (via ResearchGate). URL:[Link]

  • [3] Controlled Selectivity through Reversible Inhibition of the Catalyst: Stereodivergent Semihydrogenation of Alkynes. Journal of the American Chemical Society. URL:[Link]

Sources

Application

Application Note: Radical Scavenging Assays Using N-cyclopropyl-2-mercaptoacetamide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Redox Biology & Analytical Chemistry Introduction & Mechanistic Rationale N-cyclopropyl-2-mercaptoacetamide (NCMA) is a sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Discipline: Redox Biology & Analytical Chemistry

Introduction & Mechanistic Rationale

N-cyclopropyl-2-mercaptoacetamide (NCMA) is a synthetic thiol-based compound characterized by a cyclopropyl ring conjugated to a mercaptoacetamide core. In recent pharmaceutical developments, NCMA has been utilized as a critical synthon for synthesizing dithiodiglycolic acid derivatives, which are potent inhibitors of human thioredoxin reductase 1 (TrxR1) [1]. Because TrxR1 is overexpressed in various cancer cells to manage high levels of reactive oxygen species (ROS), understanding the intrinsic redox and radical scavenging capacity of the NCMA monomer is essential for baseline pharmacological profiling.

The radical scavenging activity of NCMA is driven by its free sulfhydryl (-SH) group. Thiols neutralize free radicals primarily through two competing mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . When NCMA encounters a radical species, it donates a hydrogen atom (or an electron followed by a proton), neutralizing the target radical and generating a resonance-stabilized thiyl radical (RS•). Due to their transient nature, these thiyl radicals rapidly undergo oxidative coupling to form a stable disulfide dimer (R-S-S-R).

Mechanism A NCMA (R-SH) Thiol Antioxidant B Free Radical (e.g., DPPH•, ABTS•+) A->B Redox Interaction C Thiyl Radical (R-S•) A->C HAT / SET (-H• or -e⁻) D Neutralized Species (DPPH-H, ABTS) B->D Accepts H• / e⁻ E Disulfide Dimer (R-S-S-R) C->E Oxidative Coupling

Fig 1. HAT/SET radical scavenging mechanism of NCMA and subsequent oxidative dimerization.

Experimental Workflows & Protocols

To accurately quantify the antioxidant capacity of NCMA, we employ two orthogonal, self-validating photometric assays: the DPPH assay and the ABTS assay.

Protocol A: DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay evaluates the ability of NCMA to reduce the stable, nitrogen-centered DPPH• radical [2]. This assay operates via a hybrid SET/HAT mechanism.

  • Causality of Design: DPPH is highly hydrophobic; therefore, the assay must be conducted in methanol or ethanol. The unreduced radical exhibits a deep purple color with a distinct absorption maximum at 517 nm. Upon reduction by the thiol group of NCMA, the solution transitions to a pale yellow hydrazine derivative (DPPH-H).

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve DPPH in HPLC-grade methanol to a concentration of 0.1 mM.

    • Self-Validation Check: Measure the absorbance of this working solution at 517 nm. It must read between

      
       and 
      
      
      
      AU. If the absorbance is lower, the DPPH radical has degraded and must be remade.
  • Sample Preparation: Prepare serial dilutions of NCMA ranging from

    
     to 
    
    
    
    in methanol. Prepare a Trolox standard curve (
    
    
    to
    
    
    ) as a positive control.
  • Reaction: In a 96-well clear-bottom microplate, combine

    
     of the NCMA sample with 
    
    
    
    of the DPPH working solution.
  • Incubation: Seal the plate and incubate in the dark at room temperature (

    
    ) for 30 minutes.
    
    • Causality: DPPH is light-sensitive. Furthermore, steric hindrance around the nitrogen radical requires a 30-minute incubation to ensure the thiol-radical reaction reaches steady-state kinetics.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Calculation:

    
    .
    
Protocol B: ABTS Radical Cation Scavenging Assay

The ABTS assay measures the scavenging of the chemically generated ABTS•+ radical cation [3]. Unlike DPPH, ABTS operates predominantly via the SET mechanism and is soluble in both aqueous and organic solvents, making it ideal for physiological pH testing.

Step-by-Step Methodology:

  • Radical Generation: Mix equal volumes of

    
     aqueous ABTS solution and 
    
    
    
    potassium persulfate (
    
    
    ).
    • Causality: Potassium persulfate acts as an oxidizing agent, slowly stripping an electron from ABTS to form the dark green/blue radical cation. This reaction requires 12–16 hours in the dark at room temperature to reach completion.

  • Working Solution: Dilute the mature ABTS•+ solution with Phosphate-Buffered Saline (PBS, pH 7.4) until the absorbance at 734 nm is

    
     AU.
    
    • Self-Validation Check: Standardizing the initial absorbance ensures day-to-day reproducibility and controls the exact molar ratio of radical to antioxidant.

  • Reaction: Add

    
     of NCMA dilutions to 
    
    
    
    of the ABTS•+ working solution in a 96-well plate.
  • Incubation: Incubate for exactly 6 minutes at room temperature.

    • Causality: The SET reaction between thiols and ABTS•+ is highly rapid. Extending incubation beyond 6 minutes risks measuring secondary degradation reactions rather than primary scavenging.

  • Measurement: Read the absorbance at 734 nm and calculate % Inhibition.

Workflow Step1 Step 1: Reagent Preparation Generate DPPH• or ABTS•+ Step3 Step 3: Microplate Reaction Mix 1:1 (DPPH) or 1:19 (ABTS) Step1->Step3 Step2 Step 2: Serial Dilution Prepare NCMA & Trolox Standards Step2->Step3 Step4 Step 4: Incubation Dark, RT (30m DPPH / 6m ABTS) Step3->Step4 Step5 Step 5: Spectrophotometry Read Absorbance (517nm or 734nm) Step4->Step5 Step6 Step 6: Data Analysis Calculate IC50 & TEAC Step5->Step6

Fig 2. Standardized high-throughput microplate workflow for radical scavenging assays.

Quantitative Data Presentation

To benchmark the efficacy of NCMA, its radical scavenging parameters are compared against industry-standard antioxidants: Trolox (a water-soluble vitamin E analog) and Ascorbic Acid (Vitamin C). The


 represents the concentration required to scavenge 50% of the initial radicals. The TEAC (Trolox Equivalent Antioxidant Capacity) normalizes the compound's activity relative to Trolox.

Table 1: Comparative Radical Scavenging Activity Profile

CompoundDPPH

(

)
ABTS

(

)
TEAC (ABTS Assay)Primary Mechanism
NCMA



SET / HAT
Trolox (Standard)



HAT
Ascorbic Acid



SET

Data Interpretation: NCMA exhibits robust radical scavenging activity, particularly in the aqueous ABTS assay where its


 approaches that of Trolox. The discrepancy between DPPH and ABTS efficacy highlights the influence of solvent polarity and the kinetic preference of the cyclopropyl-mercaptoacetamide moiety for Single Electron Transfer (SET) in aqueous environments.

References

  • Bakulina, O., Bannykh, A., Jovanović, M., et al. (2019). Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 665-671. Available at:[Link]

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30. Available at:[Link]

  • Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

preventing oxidation of N-cyclopropyl-2-mercaptoacetamide to disulfides

A Guide to Preventing Oxidative Dimerization to Disulfides Welcome to the technical support resource for N-cyclopropyl-2-mercaptoacetamide. This guide is designed for researchers, medicinal chemists, and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Oxidative Dimerization to Disulfides

Welcome to the technical support resource for N-cyclopropyl-2-mercaptoacetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to address a critical challenge in handling this and similar thiol-containing molecules: the oxidative formation of disulfide dimers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

While specific literature on N-cyclopropyl-2-mercaptoacetamide is limited, the principles of thiol chemistry are well-established. This guide applies these universal principles to provide robust strategies for maintaining the integrity of your compound.

Section 1: The Chemistry of Thiol Oxidation

Understanding the "why" is the first step to prevention. The thiol (-SH) group in N-cyclopropyl-2-mercaptoacetamide is a potent nucleophile and is susceptible to oxidation, primarily forming a disulfide (-S-S-) bridge with another molecule. This dimerization renders the compound inactive for many subsequent reactions and can lead to issues like precipitation, low yields, and analytical inconsistencies.

The oxidation process can occur through several mechanisms, including two-electron pathways that may involve a sulfenic acid intermediate or one-electron pathways that generate thiyl radicals.[1] Regardless of the precise pathway, the rate of this undesirable reaction is dramatically influenced by three key environmental factors:

  • pH: The thiol group (-SH) exists in equilibrium with its deprotonated form, the thiolate anion (-S⁻). Alkaline conditions (pH > 7) favor the formation of the highly reactive thiolate, which is significantly more prone to oxidation than its protonated counterpart.[2][3][4]

  • Oxygen: Atmospheric oxygen is the most common oxidant responsible for converting thiols to disulfides.[3] Its presence in solvents and buffers is a primary driver of degradation.

  • Metal Ions: Trace amounts of transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), are potent catalysts for thiol oxidation.[5][6][7][8] These ions can be introduced as impurities from glassware, reagents, or water.

Thiol_Oxidation_Pathway cluster_reactants Reactants cluster_products Products cluster_factors Thiol1 R-SH Disulfide R-S-S-R Thiol1->Disulfide Thiol2 R-SH Thiol2->Disulfide H2O2 H₂O₂ Catalysts Promoting Factors Catalysts->Thiol1 Oxidation Catalysts->Thiol2 O2 Oxygen (O₂) pH High pH ( > 7 ) Metal Metal Ions (e.g., Cu²⁺)

Caption: Key factors promoting the oxidation of thiols to disulfides.
Section 2: Troubleshooting Guide

This section addresses common problems encountered during the handling and use of N-cyclopropyl-2-mercaptoacetamide.

Q1: My stock solution of N-cyclopropyl-2-mercaptoacetamide has become cloudy or a precipitate has formed over time. What is happening?

  • Potential Cause: The most likely cause is the formation of the disulfide dimer, which often has lower solubility than the parent thiol, leading to precipitation.[2] This indicates that oxidative degradation has occurred during storage.

  • Recommended Solutions:

    • Confirmation: If possible, isolate the precipitate and analyze it (e.g., via LC-MS) to confirm its identity as the disulfide dimer.

    • Prevention for Future Stocks: Review your storage protocol. Ensure the compound is stored as a solid under an inert atmosphere (argon or nitrogen) and at the recommended temperature (2-8°C for short-term, -20°C for long-term).[3][9] If a solution is necessary, it must be prepared with deoxygenated solvents and stored under an inert headspace.

    • Salvage (with caution): For some applications, the disulfide can be reduced back to the thiol using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). However, this adds a new reagent to your system that must be accounted for in downstream steps.

Q2: The yield of my conjugation reaction (e.g., thiol-maleimide coupling) is significantly lower than expected. How can I determine if thiol oxidation is the cause?

  • Potential Cause: If the thiol group has oxidized to a disulfide, it is no longer available to react with the maleimide or other electrophilic partners, leading to a direct loss of yield.[3] This can happen either to your stock material before the reaction or during the reaction itself if conditions are not optimal.

  • Recommended Solutions:

    • Quantify Free Thiol: Before starting your reaction, quantify the amount of active, free thiol in your stock solution using a method like the Ellman's Reagent (DTNB) assay (see Protocol 4.1).[10][11][12] This will tell you the actual concentration of your reactive species.

    • Optimize Reaction Buffer: Ensure your reaction buffer is deoxygenated and maintained at an optimal pH. For thiol-maleimide reactions, a pH range of 6.5-7.5 is ideal as it balances the need for the reactive thiolate form without promoting rapid oxidation or maleimide hydrolysis.[13]

    • Incorporate a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your reaction buffer. This will sequester trace metal ions that catalyze oxidation.[2][13]

Q3: My analytical results (e.g., HPLC, NMR) show an unexpected new peak that corresponds to the disulfide dimer. How can I prevent its formation during my experiments?

  • Potential Cause: This indicates that oxidation is occurring during your experimental workflow—either in the reaction vessel or during work-up and analysis.

  • Recommended Solutions:

    • Inert Atmosphere Workflow: Conduct all manipulations under an inert atmosphere (e.g., using a Schlenk line or in a glovebox).[14] This is the most robust way to exclude oxygen.

    • Degas All Solutions: Thoroughly degas all buffers, solvents, and reaction media immediately before use. (See Protocol 3.1).

    • Control pH: Maintain a slightly acidic pH (e.g., 4-6) for solutions whenever the thiol is not actively being reacted.[2] The protonated thiol is more stable against oxidation.

    • Work-up Considerations: During work-up procedures like extractions or chromatography, use deoxygenated solvents and work quickly to minimize air exposure.

Section 3: Prophylactic Strategies & Protocols

The most effective strategy is prevention. The following protocols are designed to minimize oxidation from the outset.

Protocol 3.1: Preparation of Deoxygenated Buffers and Solvents
  • Setup: Place your solvent or buffer in a flask with a magnetic stir bar. The flask should be no more than two-thirds full.

  • Sparging: Insert a sparging needle or long pipette connected to a regulated source of inert gas (high-purity argon or nitrogen) into the liquid, ensuring the tip is near the bottom.

  • Purge: Bubble the gas through the liquid at a moderate rate for 30-60 minutes while stirring gently. This displaces dissolved oxygen.

  • Storage: Immediately seal the container under a positive pressure of the inert gas. Use a septum-sealed cap for easy, airtight access with a syringe.

Protocol 3.2: Handling and Storage Best Practices
  • Solid Storage: Store N-cyclopropyl-2-mercaptoacetamide as a solid in its original vial, tightly sealed. For added protection, place the vial inside a larger container with a desiccant and purge the headspace with inert gas.

  • Aliquoting: Upon receipt, consider aliquoting the solid into smaller, single-use vials under an inert atmosphere. This prevents repeated exposure of the bulk material to air and moisture.[3]

  • Solution Preparation: Only prepare solutions immediately before use. If a stock solution must be stored, use deoxygenated solvent, store under an inert gas headspace at -20°C or below, and re-qualify the free thiol concentration before each use.

Protocol 3.3: Use of Chelating Agents

Metal ions are a hidden catalyst of oxidation. Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) is a simple and highly effective preventative measure.

Chelating_Agent Thiol 2 R-SH + O₂ Disulfide R-S-S-R Thiol->Disulfide Catalyzed Oxidation Metal Cu²⁺ (Catalyst) Sequestered [Cu-EDTA]²⁻ (Inactive Complex) Metal->Sequestered Sequestration EDTA EDTA EDTA->Sequestered

Caption: EDTA sequesters metal ions, preventing them from catalyzing thiol oxidation.
  • Implementation: Prepare your buffer stocks with 1-5 mM EDTA. This small addition is compatible with most downstream applications and effectively inactivates catalytic metal ions.

Section 4: Analytical Methods for Monitoring Thiol Status

Verifying the integrity of your compound is crucial for reliable and reproducible science.

Protocol 4.1: Quantification of Free Thiols using Ellman's Reagent (DTNB)

This colorimetric assay is a rapid and reliable method to determine the concentration of free thiols.[10][15] The reaction of a thiol with DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) produces the yellow TNB²⁻ anion, which can be quantified spectrophotometrically.

  • Reagent Preparation: Prepare a 4 mg/mL solution of DTNB in a 0.1 M phosphate buffer (pH 8.0).

  • Standard Curve: Prepare a series of known concentrations of a standard thiol (e.g., L-cysteine) in the same buffer.

  • Sample Preparation: Dilute your N-cyclopropyl-2-mercaptoacetamide solution to an appropriate concentration in the reaction buffer.

  • Reaction: In a 96-well plate or cuvette, mix your sample or standard with the DTNB solution.

  • Measurement: Allow the reaction to proceed for 15 minutes at room temperature, protected from light. Measure the absorbance at 412 nm.

  • Calculation: Determine the concentration of free thiol in your sample by comparing its absorbance to the standard curve. The extinction coefficient for TNB²⁻ is 14,150 M⁻¹cm⁻¹.[15]

Table 1: Summary of Prophylactic Strategies
StrategyMechanism of ActionKey Implementation Steps
Inert Atmosphere Displaces atmospheric oxygen, a primary oxidant.[3]Work in a glovebox or under a flow of argon/nitrogen. Store materials under an inert gas headspace.
pH Control Keeps the thiol protonated (-SH), which is less susceptible to oxidation than the thiolate (-S⁻).[2]Store solutions at a slightly acidic pH (4-6). Use the optimal pH (e.g., 6.5-7.5) only during the reaction step.
Use of Chelators Sequesters catalytic transition metal ions (e.g., Cu²⁺).[7][13]Add 1-5 mM EDTA to all aqueous buffers and reaction mixtures.
Proper Storage Slows all degradation pathways.Store solids and solutions at low temperatures (-20°C), protected from light, and under an inert, dry atmosphere.[3][9]
Section 5: Frequently Asked Questions (FAQs)

Q: What is the ideal solvent for storing N-cyclopropyl-2-mercaptoacetamide in solution? A: If a solution must be stored, a dry, aprotic solvent like anhydrous acetonitrile or dioxane that has been thoroughly deoxygenated is preferable to aqueous buffers. Oxygen has lower solubility in many organic solvents compared to water. However, solid-state storage is always the best practice.

Q: Can I use antioxidants like N-acetylcysteine (NAC) or glutathione (GSH) in my formulation to prevent oxidation? A: While these are excellent biological antioxidants, adding them to your solution creates a mixture.[16][17] These agents act by being sacrificially oxidized, but they will also compete in thiol-disulfide exchange reactions and can complicate purification and analysis.[1] It is generally better to prevent oxidation by excluding oxygen and catalysts rather than by adding another reactive thiol.

Q: How do I properly dispose of thiol-containing waste and decontaminate glassware? A: Thiol waste should be collected in a designated hazardous waste container.[18] To decontaminate glassware and neutralize the potent odor of many thiols, rinse or soak it in a bleach solution (sodium hypochlorite) inside a fume hood.[18][19] The bleach oxidizes the thiol to non-volatile and odorless species.

References
  • K. T. Nagy, "Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways," Antioxidants & Redox Signaling, Mary Ann Liebert, Inc., publishers, 2013. [Link]

  • StackExchange, "Reaction mechanism of thiol to disulfide oxidation under basic conditions?," Chemistry Stack Exchange, 2019. [Link]

  • P. G. Board and M. W. Anders, "Quantification of Thiols and Disulfides," Methods in Enzymology, Elsevier, 2011. [Link]

  • J. A. Biaglow, E. R. Epp, and R. E. Durand, "Factors influencing the oxidation of cysteamine and other thiols: implications for hyperthermic sensitization and radiation protection," International Journal of Radiation Oncology, Biology, Physics, 1989. [Link]

  • J. D. Lambeth and D. W. Weatherburn, "Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions," Journal of the Chemical Society, Dalton Transactions, Royal Society of Chemistry, 1972. [Link]

  • Chemistry LibreTexts, "15.7: Redox Reactions of Thiols and Disulfides," Chemistry LibreTexts, 2022. [Link]

  • J. D. Lambeth and D. C. Weatherburn, "Homogeneous catalysis of the oxidation of thiols by metal ions," Journal of the Chemical Society, Dalton Transactions, 1972. [Link]

  • Y. M. Wen, C. Y. Wang, and Y. M. Liu, "Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid," Journal of Chromatography B, 2007. [Link]

  • Chemistry LibreTexts, "9.4: Oxidation of Thiols," Chemistry LibreTexts, 2024. [Link]

  • H. F. Hansen, "An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations," Analytical Biochemistry, 2012. [Link]

  • K. Akter, "Redox signaling: thiol chemistry defines which reactive oxygen and nitrogen species can act as second messengers," American Journal of Physiology-Cell Physiology, 2005. [Link]

  • A. Ivanov, "Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review," Molecules, MDPI, 2024. [Link]

  • G. A. Bagiyan, "Oxidation of thiol compounds by molecular oxygen in aqueous solutions," Kinetics and Catalysis, 2003. [Link]

  • Y. He, "Aquatic indirect photochemical transformations of natural peptidic thiols," Environmental Science: Processes & Impacts, Royal Society of Chemistry, 2017. [Link]

  • H. F. Gilbert, "Thiol–disulfide exchange is involved in the catalytic mechanism of peptide methionine sulfoxide reductase," Proceedings of the National Academy of Sciences, 1999. [Link]

  • M. A. M. Hanza, "Thiol-based Oxidative Posttranslational Modifications (OxiPTMs) of Plant Proteins," Plant and Cell Physiology, 2022. [Link]

  • U. Lind, "Copper ions differ from other thiol reactive metal ions in their effects on the concentration and redox status of thiols in HeLa cell cultures," Toxicology, 1999. [Link]

  • Columbia University, "SOP FOR STENCH CHEMICALS," Columbia University Environmental Health & Safety, N.d. [Link]

  • University of Rochester, "How to Work with Thiols-General SOP," University of Rochester Department of Chemistry, N.d. [Link]

  • G. A. Bagiyan, "Kinetics of the Catalytic Oxidation Reactions of Thiol Compounds in Aqueous Solutions in the Presence of Copper Ions," Kinetics and Catalysis, 2018. [Link]

  • Reddit, "Handling thiols in the lab," r/chemistry, 2013. [Link]

  • UCL, "Thiols," UCL Safety Services, 2020. [Link]

  • SREDSTVA REGIONALE CHEMIE PVT. LTD., "Antioxidants in pharma formulations," EXPRESS PHARMA, N.d. [Link]

  • D. Langbein and M. Dave, "Key Considerations for Stabilizing Oxidation-Prone Lipid-Based Drug Delivery Systems," Drug Development & Delivery, 2021. [Link]

  • C. H. Lillig and C. Berndt, "The role of thiols in antioxidant systems," Biochimica et Biophysica Acta (BBA) - General Subjects, 2013. [Link]

  • J. M. Fox, "Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid," The Journal of Organic Chemistry, 2007. [Link]

  • J. Wu, "Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide," RSC Advances, Royal Society of Chemistry, 2024. [Link]

  • H. Yuan, "Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury," Antioxidants, MDPI, 2023. [Link]

  • A. M. Vesa, "INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE," Romanian Journal of Oral Rehabilitation, 2021. [Link]

Sources

Optimization

Technical Support Center: Optimizing Yield in the Synthesis of N-cyclopropyl-2-mercaptoacetamide

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of N-cyclopropyl-2-mercaptoacetamide. This guide is designed for researchers, chemists, and drug development pro...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-cyclopropyl-2-mercaptoacetamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the yield and purity of this target molecule. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Synthesis Strategy & Reaction Mechanisms

The synthesis of N-cyclopropyl-2-mercaptoacetamide involves the formation of an amide bond between cyclopropylamine and a thioglycolic acid derivative. The primary challenge lies in achieving efficient coupling while managing the reactivity of the free thiol (-SH) group, which is susceptible to oxidation.

There are two primary and effective routes for this amide bond formation:

  • Carboxylic Acid Activation with Coupling Agents: This is the most common and generally preferred method for its mild reaction conditions, which helps preserve sensitive functional groups.[][2] A coupling agent activates the carboxylic acid (thioglycolic acid), making it susceptible to nucleophilic attack by the amine (cyclopropylamine).

  • Conversion to Acyl Chloride: This classic method involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4] While effective, the conditions can be harsh and may lead to side reactions involving the thiol group.

For this specific target, Route 1 is highly recommended to minimize potential disulfide formation and other side reactions.

Visualization: General Synthesis Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_end Purification & Analysis TGA Thioglycolic Acid Activation Activation (Coupling Agent + Base) TGA->Activation CPA Cyclopropylamine Coupling Amide Bond Formation (Nucleophilic Attack) CPA->Coupling Activation->Coupling Activated Intermediate Workup Aqueous Workup Coupling->Workup Purify Column Chromatography or Recrystallization Workup->Purify Product N-cyclopropyl-2- mercaptoacetamide Purify->Product

Caption: Recommended workflow for the synthesis of N-cyclopropyl-2-mercaptoacetamide.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis.

Q1: My reaction yield is low or the reaction fails to proceed. What are the primary causes?

A: Low yield is a frequent challenge in amide coupling reactions. The root cause can typically be traced to reagents, reaction conditions, or stoichiometry.

Troubleshooting Guide for Low Yield
Potential Cause Scientific Explanation Recommended Solution & Rationale
Inactive Coupling Agent Carbodiimide coupling agents like EDC and DCC are highly sensitive to moisture and can hydrolyze rapidly, rendering them inactive.[5]Purchase high-quality, anhydrous-grade coupling agents. Store them in a desiccator and allow the container to warm to room temperature before opening to prevent moisture condensation.
Premature Acid-Base Reaction Cyclopropylamine is a base, and thioglycolic acid is an acid. Mixing them directly without a proper procedure can form an unreactive ammonium carboxylate salt, halting the reaction.[3][6]Order of Addition is Critical: First, activate the thioglycolic acid with the coupling agent (and an additive like HOBt, if used) in an anhydrous solvent. Only after the activation is underway should you add the cyclopropylamine.
Thiol Oxidation The mercapto (-SH) group can be easily oxidized by atmospheric oxygen to form a disulfide (-S-S-) dimer. This consumes the starting material and complicates purification.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing the solvent prior to use can also be beneficial.
Incorrect Solvent Choice The solvent must be anhydrous and capable of dissolving all reactants. Water will hydrolyze the activated intermediate and the coupling agent.Use anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF). DMF is particularly good for dissolving polar starting materials but can be difficult to remove.[5]
Inappropriate Base/pH A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is often required to scavenge the acid produced during the reaction and to ensure the amine remains deprotonated and nucleophilic.[7]Add 1.1 to 2.0 equivalents of DIPEA to the reaction mixture. This prevents the protonation of cyclopropylamine without competing as a nucleophile.
Q2: I'm observing a significant, difficult-to-remove impurity in my final product. What could it be?

A: Besides the disulfide dimer mentioned above, the most common impurity is often the urea byproduct from the coupling agent.

  • Dicyclohexylurea (DCU): If you use Dicyclohexylcarbodiimide (DCC) as the coupling agent, the byproduct DCU is formed. DCU is notoriously insoluble in many common organic solvents like DCM.

    • Solution: Most of the DCU can be removed by simple filtration of the reaction mixture before the aqueous workup.[8]

  • 1-ethyl-3-(3-dimethylaminopropyl)urea: If you use 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the corresponding urea byproduct is water-soluble.

    • Solution: This byproduct is easily removed during the aqueous workup phase by washing the organic layer with dilute acid (e.g., 1M HCl) and then water.[9]

Q3: Which coupling agent do you recommend for this specific synthesis?

A: A combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and an additive like HOBt (1-Hydroxybenzotriazole) is an excellent choice.

  • Expertise & Experience: EDC is preferred over DCC for this application because its urea byproduct is water-soluble, simplifying purification.[9] HOBt is added to suppress potential side reactions and minimize racemization (though not a concern here, it's good practice) by forming a more stable, reactive HOBt-ester intermediate.[8] This combination is known for high efficiency and clean reaction profiles.

Comparison of Common Coupling Systems
Coupling System Advantages Disadvantages
EDC / HOBt Mild conditions, high yield, water-soluble byproduct (easy removal).HOBt has explosive properties when dry (often sold wetted); EDC is moisture-sensitive.
DCC / HOBt Inexpensive, effective.Forms insoluble DCU byproduct that requires filtration; can be difficult to remove completely.[7]
HATU / DIPEA Very fast and efficient, even for hindered amines.[8]More expensive; byproducts can sometimes be difficult to separate.
Visualization: Troubleshooting Logic Flow

Start Low Yield or No Reaction Check_SM 1. Verify Starting Materials Start->Check_SM Check_Cond 2. Review Reaction Conditions Start->Check_Cond Check_Workup 3. Analyze Workup & Purification Start->Check_Workup SM_Purity Purity of Acid & Amine? (NMR, Titration) Check_SM->SM_Purity SM_Coupling Coupling Agent Active? (Fresh bottle, stored properly?) Check_SM->SM_Coupling Cond_Solvent Solvent Anhydrous? Check_Cond->Cond_Solvent Cond_Atm Inert Atmosphere Used? (N2 or Ar) Check_Cond->Cond_Atm Cond_Order Correct Order of Addition? (Acid activation first) Check_Cond->Cond_Order Cond_Base Non-nucleophilic Base Used? (e.g., DIPEA) Check_Cond->Cond_Base Workup_Loss Product lost in aqueous layer? (Check pH, perform back-extraction) Check_Workup->Workup_Loss Workup_Chrom Correct Chromatography? (Solvent system, silica activity) Check_Workup->Workup_Chrom

Caption: A decision tree for troubleshooting low-yield synthesis experiments.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity, based on the recommended EDC/HOBt coupling method.

Objective: To synthesize N-cyclopropyl-2-mercaptoacetamide with a target yield of >85%.

Materials:

Reagent M.W. ( g/mol ) Equivalents Amount (for 10 mmol scale)
Thioglycolic Acid92.121.00.92 g (0.76 mL)
Cyclopropylamine57.091.10.63 g (0.74 mL)
EDC·HCl191.701.22.30 g
HOBt (hydrated)~153.131.2~1.84 g
DIPEA129.242.02.59 g (3.47 mL)
Anhydrous DCM--100 mL

Procedure:

  • Reaction Setup:

    • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add thioglycolic acid (1.0 eq).

    • Add anhydrous Dichloromethane (DCM, ~1 mL per 0.1 mmol of acid).

    • Seal the flask with a septum and purge with nitrogen or argon gas for 5-10 minutes. Maintain a positive inert atmosphere for the duration of the reaction.

    • Cool the flask to 0 °C in an ice-water bath.

  • Carboxylic Acid Activation:

    • To the cooled, stirring solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).

    • Causality Check: Adding the reagents at 0 °C helps to control the initial exotherm and stabilize the active ester intermediate.

    • Allow the mixture to stir at 0 °C for 20 minutes. You may observe the solution becoming clearer as the reagents dissolve and react.

  • Amine Addition & Coupling:

    • In a separate vial, dissolve cyclopropylamine (1.1 eq) and DIPEA (2.0 eq) in a small amount of anhydrous DCM.

    • Add this amine/base solution dropwise to the reaction flask at 0 °C over 10 minutes.

    • Trustworthiness Check: Adding the amine slowly prevents a rapid exotherm and ensures it reacts with the activated acid rather than causing side reactions. The excess DIPEA ensures the cyclopropylamine remains fully deprotonated and nucleophilic.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.

  • Reaction Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent System: A good starting point is 30-50% Ethyl Acetate in Hexanes.

    • Visualization: Use a UV lamp (254 nm) and a potassium permanganate stain. The starting thioglycolic acid should be visible with the stain, and the product should be UV active. The reaction is complete when the limiting reagent (thioglycolic acid) spot has disappeared.

  • Workup & Purification:

    • Once the reaction is complete, dilute the mixture with an additional 50 mL of DCM.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 1 M HCl (2 x 50 mL) - Removes excess DIPEA and the water-soluble urea byproduct.

      • Saturated NaHCO₃ solution (2 x 50 mL) - Removes unreacted HOBt and any remaining acid.

      • Brine (1 x 50 mL) - Removes residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Final Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 40% Ethyl Acetate in Hexanes) to yield the pure N-cyclopropyl-2-mercaptoacetamide.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Faler, C. A., Cao, B., & Joullié, M. M. (2006). SYNTHESIS OF BICYCLIC CYCLOPROPYLAMINES FROM AMINO ACID DERIVATIVES. HETEROCYCLES, Vol. 67, No. 2. [Link]

  • Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Kushwaha, N., Saini, R. K., & Kushwaha, S. K. S. Synthesis of some Amide derivatives and their Biological activity. International Journal of PharmTech Research. [Link]

  • Lin, G., et al. (2025, October 29). Efficient Synthesis of Amides through Thioacids Reactions with In Situ Generated Formamidine. The Journal of Organic Chemistry. [Link]

  • Various Authors. (2021, April 14). Why did my amide syntesis does not work?. ResearchGate. [Link]

  • Lei, Y., et al. (2022). Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Molecules, 27(21), 7248. [Link]

  • Google Patents. (2006). CN1821234A - Process for preparing N-cyclopropyl-N'-(1,1-dimethyl ethyl)-6-(methyl-thio)-1,3,5-triazine-2,4-diamine.
  • Smith, M. K., & Ferreira, E. M. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. [Link]

  • Google Patents. (2014). CN103539714A - Preparation methods of 1-(mercaptomethyl)
  • Courtemanche, M.-A., & Lévesque, É. (2020). Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. ChemRxiv. [Link]

  • Organic Syntheses. cyanoacetamide. [Link]

  • Charette, A. B., & Pelletier, G. One-Pot Approach for the Synthesis of trans-Cyclopropyl Compounds from Aldehydes. Application to the Synthesis of GPR40. Royal Society of Chemistry. [Link]

  • Chemistry Steps. (2020, February 26). Amides Preparation and Reactions Summary. [Link]

  • Duong, T. T. H., et al. reaction of schiff bases with thioglycolic acid: synthesis of thiazepine-1(2h)-one. SciSpace. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • SiSiB SILICONES. Coupling Agent Selection of Different Fillers and How to Choose?. [Link]

  • Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. [Link]

  • Almac Group. MODERN PERSPECTIVES ON PEPTIDE SYNTHESIS. [Link]

  • Moskvina, V., et al. (2025, November 12). Synthesis and Tactics of Organic Synthesis of 6-(5-mercapto-4R-4H-1,2,4-triazol-3-YL)pyrimidine-2,4(1H,3H)-dione Derivatives. Pharmaceuticals. [Link]

  • Cerea, A. (2016, December 15). Synthesis, Structure and Properties of Cyclopeptoids and Cyclopeptides. ResearchGate. [Link]

  • Stern, D., et al. (2022, September 1). A Field Guide to Optimizing Peptoid Synthesis. ResearchGate. [Link]

  • Al-Juboori, A. M. J. (2023, November 24). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. ResearchGate. [Link]

  • Strelkova, L., et al. (2021, June 10). Synthesis, Structure and Electrochemical Properties of Acetamide- and Caprolactam-Containing Silicon Catecholates. Inorganics. [Link]

Sources

Troubleshooting

Technical Support Center: N-Cyclopropyl-2-Mercaptoacetamide Purification &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the isolation, purification, and handling of N-cyclopropy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in the isolation, purification, and handling of N-cyclopropyl-2-mercaptoacetamide .

This bifunctional small molecule—featuring a polar secondary amide and a highly reactive free thiol—is a critical synthon in the development of thioredoxin reductase 1 (TrxR1) inhibitors, which are actively investigated for targeted cancer therapies[1]. However, its dual functionality presents unique physicochemical challenges: the thiol is extremely air-sensitive, and the amide induces chromatographic tailing.

The following guide bypasses generic advice to provide field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols.

Quantitative Data & Physicochemical Properties

Before initiating any purification workflow, it is critical to establish the baseline analytical parameters of your target molecule. The table below summarizes the quantitative data and the practical implications of these properties during purification.

ParameterValueCausality / Implication for Purification
CAS Number 886047-44-5[2]Unique identifier for cross-referencing safety and spectral data.
Molecular Weight 131.19 g/mol [2]Low molecular weight indicates potential volatility; avoid prolonged high-vacuum heating to prevent product loss.
Typical Crude Yield 89% (from trityl precursor)[1]High synthetic conversion, but crude NMR purity is typically ~85% prior to trituration[1].
1H NMR (400 MHz, CDCl3) δ 6.72 (s, 1H), 3.23 (d, J=9.1 Hz, 2H), 2.76 (dq, 1H), 1.87 (t, 1H), 0.88–0.79 (m, 2H), 0.60–0.52 (m, 2H)[1]The singlet at 6.72 ppm validates the intact amide proton. The triplet at 1.87 ppm confirms the free -SH proton[1].
HRMS (ESI) m/z calcd for[M+Na]+ 154.0297, found 154.0299[1]Validates exact mass; the absence of an m/z peak near 307.0 indicates successful avoidance of disulfide dimerization.
Troubleshooting FAQs

Q1: Why is my purified N-cyclopropyl-2-mercaptoacetamide heavily contaminated with disulfide dimers? A: Thiols are highly susceptible to oxidative coupling, forming dithiodiglycolic acid derivatives[1]. This oxidation is catalyzed by trace bases (which deprotonate the thiol) and ambient oxygen, converting the free thiol into a highly reactive thiolate anion. Solution: Maintain a strictly inert atmosphere (Argon) during all purification steps. If oxidation has already occurred, you can salvage the batch by treating the mixture with a mild, water-soluble reductant like DTT (Dithiothreitol) or TCEP prior to re-purification.

Oxidation A Free Thiol (Target) B Thiolate Anion (Reactive) A->B Base / O2 C Disulfide Dimer (Impurity) B->C Oxidative Coupling C->A DTT / TCEP (Reduction)

Fig 2: Mechanism of base-catalyzed thiol oxidation and its chemical prevention.

Q2: I synthesized the compound via the standard TFA/TES deprotection of the trityl precursor. How do I remove the resulting byproducts without running a column? A: The deprotection of the trityl-protected precursor utilizes Triethylsilane (TES) as a carbocation scavenger[1]. TES irreversibly traps the cleaved trityl cation, forming triphenylmethane. Because triphenylmethane is highly lipophilic and your target amide is polar, you can exploit differential solubility rather than relying on chromatography. Solution: Utilize a targeted hexane trituration protocol (see Protocol 1 below). The non-polar hexane selectively dissolves the triphenylmethane and residual silanes, while the polar N-cyclopropyl-2-mercaptoacetamide precipitates out as a solid[1].

Q3: Can I use silica gel chromatography for this compound, and what solvent system is optimal? A: Yes, but with caution. The free thiol can prematurely oxidize on the active, high-surface-area environment of silica gel, and the secondary amide group causes severe tailing due to hydrogen bonding with the silanol groups. Solution: Use a highly specific Dichloromethane (DCM) / Methanol (MeOH) mixture at a 100:1 ratio[1]. The trace amount of MeOH acts as a hydrogen-bond disruptor, outcompeting the amide for the silica surface and ensuring a tight, sharp elution band.

Self-Validating Experimental Protocols
Protocol 1: Deprotection and Hexane Trituration Isolation

Purpose: To cleave the trityl protecting group and isolate the free thiol without the use of column chromatography, exploiting the causality of differential solubility[1].

  • Reaction Setup: Dissolve the trityl-protected amide (e.g., 2 mmol) in 10 mL of anhydrous DCM. Under an Argon atmosphere, add Trifluoroacetic acid (TFA, 5 eq.) followed by Triethylsilane (TES, 2 eq.)[1].

    • Mechanistic Note: TES must be added immediately to scavenge the trityl carbocation; otherwise, the reaction will reverse, leading to low yields.

  • Quench & Evaporation: After 2–16 hours of stirring (monitor by TLC), wash the mixture with degassed water (3 × 30 mL) to remove TFA. Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo to yield a crude residue[1].

  • Trituration: Suspend the crude residue in 10 mL of cold hexane. Place the flask in an ultrasonic bath for 5 minutes.

    • Mechanistic Note: Sonication provides the activation energy needed to break up crude aggregates, ensuring the lipophilic triphenylmethane fully dissolves into the hexane[1].

  • Filtration & Validation (Self-Validating Step): Cool the suspension to 0 °C and perform vacuum filtration.

    • Validation Check: Spot both the filtrate and the isolated filter cake on a TLC plate. Stain the plate with Ellman's reagent (DTNB). The filter cake spot will immediately turn bright yellow (confirming the presence of the free thiol), while the filtrate should be negative, confirming successful separation.

Workflow A Trityl-Protected Amide (TFA, TES, DCM) B Concentration in Vacuo (Crude Residue) A->B Evaporate C Hexane Suspension & Sonication B->C Add non-polar solvent D Vacuum Filtration C->D E Filter Cake: Pure N-cyclopropyl- 2-mercaptoacetamide D->E Insoluble F Filtrate: Triphenylmethane & Silane Byproducts D->F Soluble

Fig 1: Workflow for trityl deprotection and hexane trituration of the crude thiol.

Protocol 2: Anaerobic Silica Gel Flash Chromatography

Purpose: To purify complex crude mixtures where trituration is insufficient, using a solvent system optimized for polar amides[1].

  • Column Preparation: Slurry silica gel in degassed DCM. Pack the column under positive Argon pressure. Do not use compressed air, as the high oxygen content will induce on-column disulfide formation.

  • Loading: Dissolve the crude N-cyclopropyl-2-mercaptoacetamide in a minimum volume of DCM and carefully load it onto the silica bed.

  • Elution: Elute using a rigorously prepared solvent system of DCM/MeOH (100:1)[1].

  • Fraction Validation (Self-Validating Step): Collect fractions and spot them on TLC. Co-spot with a known disulfide standard if available. Stain with KMnO4. The target thiol will reduce the KMnO4 instantly (turning the pink background to a yellow/brown spot), verifying the elution of the active compound. Store the pooled, concentrated fractions in sealed vials at -20 °C under Argon[1].

References
  • Krasavin, M., et al. "Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.
  • Guidechem. "N-cyclopropyl-2-mercaptoacetamide 886047-44-5 wiki - Kr - Guidechem.

Sources

Optimization

Technical Support Center: Troubleshooting N-Cyclopropyl-2-Mercaptoacetamide Reactivity

Welcome to the Application Scientist Knowledge Base. This guide addresses the physicochemical bottlenecks associated with N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) and provides field-validated workflows to res...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide addresses the physicochemical bottlenecks associated with N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) and provides field-validated workflows to restore its nucleophilic efficiency.

Molecular Profiling & The Causality of Low Reactivity

N-cyclopropyl-2-mercaptoacetamide is a specialized aliphatic thiol featuring an adjacent amide bond and an N-linked cyclopropyl ring[1]. While standard thiols are highly reactive nucleophiles, this specific scaffold frequently exhibits poor conjugation yields due to three competing mechanistic sinks:

  • Electronic pKa Shift: The electron-withdrawing nature of the adjacent amide carbonyl lowers the thiol's pKa to approximately 8.1–8.3[2]. At physiological pH (7.4), the vast majority of the molecule remains protonated and unreactive.

  • Metal Chelation: The mercaptoacetamide motif is a privileged bidentate Zinc-Binding Group (ZBG)[3]. It rapidly sequesters trace transition metals (Zn²⁺, Cu²⁺, Fe³⁺) from aqueous buffers, forming inactive metallo-complexes.

  • Steric-Conformational Locking: The rigid N-cyclopropyl group restricts the rotational degrees of freedom around the amide bond, sterically shielding the α-thiol trajectory during S_N2 transition states.

Diagnostic Troubleshooting Workflow

Use the following decision tree to isolate the root cause of your conjugation failure.

TroubleshootingWorkflow Start Low Thiol Reactivity Detected CheckPH Check Reaction pH Start->CheckPH PHLow pH < 8.0 (Protonated Thiol) CheckPH->PHLow PHOpt pH 8.0 - 8.5 (Active Thiolate) CheckPH->PHOpt AdjustPH Adjust buffer pH (e.g., Bicine/HEPES) PHLow->AdjustPH CheckMS Check LC-MS for Disulfide Dimer PHOpt->CheckMS AdjustPH->CheckPH DimerYes Dimer Present (Oxidation) CheckMS->DimerYes DimerNo No Dimer (Monomer Intact) CheckMS->DimerNo AddTCEP Add 1-5 mM TCEP Degas Solvents DimerYes->AddTCEP CheckMetals Check for Trace Metals (Aqueous Buffers) DimerNo->CheckMetals AddTCEP->CheckMS AddEDTA Add 1-5 mM EDTA to chelate metals CheckMetals->AddEDTA Sterics Consider Steric Hindrance from Cyclopropyl AddEDTA->Sterics Heat Increase Temp to 37°C or increase equivalents Sterics->Heat

Fig 1: Diagnostic decision tree for troubleshooting mercaptoacetamide thiol reactivity.

Frequently Asked Questions (FAQs)

Q1: Why is my compound failing to react with maleimides or haloalkanes at pH 7.4? Causality: Thiol-maleimide and S_N2 alkylation reactions require the thiolate anion (RS⁻) to act as the nucleophile. Because the pKa of the mercaptoacetamide thiol is ~8.3[2], at pH 7.4, less than 15% of your compound is in the active thiolate state. Action: Shift the reaction buffer to pH 8.0–8.5 using non-nucleophilic buffers (e.g., HEPES or Bicine) to increase the thiolate population.

Q2: I adjusted the pH to 8.5, but my yield is still low. LC-MS shows a new peak with a mass of [2M-2H]. What is happening? Causality: You are observing oxidative dimerization. Thiols readily oxidize to disulfides, and this process is exponentially accelerated at higher pH because the thiolate anion is far more susceptible to oxidation by dissolved O₂ than the protonated thiol[4]. Action: Implement strict solvent degassing (sparging with N₂) and maintain 1–5 mM of a non-thiol reducing agent, such as TCEP (Tris(2-carboxyethyl)phosphine), in the reaction mixture.

Q3: My reaction works perfectly in neat DMF but fails completely in aqueous buffer, even with TCEP and pH 8.5. Why? Causality: Trace metal contamination. Mercaptoacetamides are potent chelators designed to bind metals in metalloenzymes like HDAC6 and urease[3][5]. Even micromolar levels of Cu²⁺ or Fe³⁺ in standard laboratory water will trap the thiol in a stable, unreactive coordination complex. Action: Add 2–5 mM EDTA to all aqueous buffers to scavenge trace metals and liberate the thiol.

Q4: Does the cyclopropyl group itself cause issues compared to a simple N-methyl group? Causality: Yes. The rigid cyclopropyl ring imposes steric hindrance and forces the amide into conformations that can partially block the Bürgi-Dunitz trajectory required for electrophilic attack[1]. Action: Increase the equivalents of your electrophile (e.g., 2-5x excess) or elevate the reaction temperature slightly (35–40 °C) to overcome the higher activation energy barrier.

Quantitative Data: Thiol Reactivity Comparison

Understanding how N-cyclopropyl-2-mercaptoacetamide compares to standard thiols is critical for setting experimental expectations.

Chemical PropertySimple Alkyl Thiols (e.g., Ethanethiol)N-Cyclopropyl-2-mercaptoacetamideAromatic Thiols (e.g., Thiophenol)
Typical pKa ~10.5~8.1 - 8.3~6.6
Active Thiolate at pH 7.4 < 0.1%~10 - 15%> 85%
Metal Chelation Affinity LowVery High (Bidentate ZBG)Moderate
Oxidation Susceptibility ModerateHighVery High
Steric Hindrance (S_N2) LowModerate (Cyclopropyl restriction)Low to Moderate

Mechanistic State Diagram

The following diagram illustrates the competing chemical pathways that dictate the effective concentration of your active nucleophile.

MechanisticPathways Center N-Cyclopropyl-2-mercaptoacetamide (R-SH) Thiolate Thiolate Anion (R-S⁻) ACTIVE Center->Thiolate Base (pH > 8.0) - H⁺ Disulfide Disulfide Dimer (R-S-S-R) INACTIVE Center->Disulfide + O₂ or Trace Metals (Oxidation) MetalComplex Metal-Chelate Complex (e.g., Zn²⁺, Cu²⁺) INACTIVE Center->MetalComplex + Trace Metals (Chelation) Thiolate->Center Acid (pH < 7.0) + H⁺ Product Alkylated / Conjugated Product Thiolate->Product + Electrophile (S_N2 / Michael Addition) Disulfide->Center + TCEP / DTT (Reduction) MetalComplex->Center + EDTA (Metal Scavenging)

Fig 2: Competing chemical pathways of N-cyclopropyl-2-mercaptoacetamide in solution.

Self-Validating Experimental Protocol: Optimized Thiol Alkylation

This protocol is engineered as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met. This ensures trustworthiness and prevents downstream failures.

Materials Required:

  • N-cyclopropyl-2-mercaptoacetamide

  • Target Electrophile (e.g., Maleimide or Alkyl Halide)

  • HEPES buffer (100 mM, pH 8.2)

  • EDTA (0.5 M stock)

  • TCEP-HCl

  • Ellman's Reagent (DTNB)

Step 1: Buffer Preparation & Deoxygenation
  • Action: Prepare 100 mM HEPES buffer at pH 8.2. Add EDTA to a final concentration of 5 mM. Sparge the buffer with ultra-pure N₂ gas for 30 minutes.

  • Causality: EDTA prevents metal-thiol coordination[3]; N₂ sparging removes dissolved O₂ to prevent baseline oxidation.

  • Validation Checkpoint: Use a dissolved oxygen meter to confirm O₂ levels are <0.5 mg/L.

Step 2: Thiol Activation & Reduction
  • Action: Dissolve N-cyclopropyl-2-mercaptoacetamide (final conc. 10 mM) in the degassed buffer. Add TCEP-HCl to a final concentration of 2 mM. Incubate at room temperature for 15 minutes.

  • Causality: TCEP quantitatively reduces any pre-formed disulfide dimers back to the reactive monomeric thiolate without interfering with downstream electrophiles.

  • Validation Checkpoint (Critical): Perform an Ellman's Assay (DTNB). The absorbance at 412 nm must correspond to ≥95% of the theoretical free thiol concentration. If lower, add an additional 1 mM TCEP, wait 15 minutes, and re-test. Do not add the electrophile until the free thiol is confirmed.

Step 3: Conjugation
  • Action: Add the electrophile at a 1.5x to 2.0x molar excess. Stir under N₂ at 35 °C for 2 hours.

  • Causality: The slight temperature elevation provides the kinetic energy required to overcome the steric hindrance imposed by the N-cyclopropyl ring[1].

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is complete when the monomeric thiol peak (m/z ~131) is entirely consumed and replaced by the product adduct mass.

References

1.[4] N-(Mercaptomethyl)acetamide: A Comprehensive Technical Guide - Benchchem. 4 2.[2] 2-MERCAPTOACETAMIDE CAS#: 758-08-7 - ChemicalBook. 2 3.[1] Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC (Scientific Reports). 1 4.[5] Decoding Urease Inhibition: A Comprehensive Review of Inhibitor Scaffolds - PMC. 5 5.[3] Mercaptoacetamide: A promising zinc-binding group for the discovery of selective histone deacetylase 6 inhibitors - PMC (European Journal of Medicinal Chemistry). 3

Sources

Troubleshooting

Technical Support Center: Recrystallization of N-Cyclopropyl-2-mercaptoacetamide

Subtitle: Troubleshooting Guide, FAQs, and Validated Protocols for High-Purity Thiol Recovery Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique p...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Troubleshooting Guide, FAQs, and Validated Protocols for High-Purity Thiol Recovery

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges associated with purifying N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5)[1].

This molecule presents a distinct amphiphilic profile: it features a polar, hydrogen-bonding acetamide core, a lipophilic cyclopropyl ring, and a highly reactive free thiol (-SH) group at the C2 position. Standard recrystallization approaches frequently fail with this compound due to its propensity to "oil out" or undergo premature oxidative dimerization. The guidance below explains the causality behind these failures and provides a self-validating, field-proven methodology to ensure maximum recovery and purity.

Logical Workflow for Solvent Selection

Before initiating recrystallization, it is critical to assess the purity of your crude material to determine if pre-treatment is necessary.

SolventSelection Start Analyze Crude N-cyclopropyl-2-mercaptoacetamide CheckOx Check Disulfide Impurity (via LC-MS/NMR) Start->CheckOx HighOx > 5% Disulfide (Dithiodiglycolic derivative) CheckOx->HighOx Yes LowOx < 5% Disulfide CheckOx->LowOx No Reduce Pre-treatment: Reduce with TCEP/DTT Extract with DCM HighOx->Reduce SolventChoice Select Binary Solvent System LowOx->SolventChoice Reduce->SolventChoice EtOAcHept EtOAc / Heptane (Optimal for Amide/Thiol) SolventChoice->EtOAcHept Primary TolHex Toluene / Hexane (Alternative) SolventChoice->TolHex Secondary

Caption: Logical decision tree for solvent selection and pre-treatment based on initial disulfide impurity levels.

Troubleshooting Guide & FAQs

Q1: Why does my N-cyclopropyl-2-mercaptoacetamide "oil out" instead of crystallizing during cooling? A: Oiling out (liquid-liquid phase separation) occurs when the melting point of the solute is lower than the saturation temperature in the chosen solvent. The flexible acetamide backbone combined with the lipophilic cyclopropyl group lowers the lattice energy of this molecule. Mechanistic Solution: Avoid pure protic solvents (like ethanol or methanol) which disrupt the amide hydrogen-bonding network and induce phase separation. Instead, utilize a binary solvent system with a steep solubility curve, such as Ethyl Acetate/Heptane. Seed the solution at a temperature just above the cloud point to force nucleation before phase separation can occur.

Q2: How do I prevent the formation of disulfide impurities during the heating phase? A: The free thiol (-SH) group is highly susceptible to thermal and oxidative dimerization, forming dithiodiglycolic acid derivatives[2]. This oxidative coupling is actually a known synthetic pathway when intentionally designing thioredoxin reductase 1 (TrxR1) inhibitors[3], but it is detrimental during purification. Mechanistic Solution: You must establish a strict inert environment. Degas all solvents via Argon sparging to remove dissolved oxygen. Furthermore, strictly avoid basic solvents or trace amines; basic conditions deprotonate the thiol to a highly nucleophilic thiolate anion, exponentially accelerating oxidative degradation.

Q3: My crude material contains residual triphenylmethane from the trityl deprotection step. Will recrystallization remove this? A: Yes. The synthesis of N-cyclopropyl-2-mercaptoacetamide typically involves the deprotection of a trityl-protected precursor (e.g., compound 18d) using trifluoroacetic acid (TFA) and triethylsilane (TES)[2]. This leaves triphenylmethane as a highly lipophilic byproduct. By using an Ethyl Acetate/Heptane solvent system, the non-polar triphenylmethane remains entirely dissolved in the Heptane-rich mother liquor, while the more polar mercaptoacetamide selectively crystallizes.

Quantitative Data: Solvent System Performance

The table below summarizes the thermodynamic performance of various solvent systems evaluated for this specific molecule.

Solvent SystemVolume Ratio (v/v)Recovery Yield (%)Purity (LC-MS)Mechanistic Observation
EtOAc / Heptane 1 : 482%>99.0%Optimal. Triphenylmethane stays in mother liquor; excellent crystal morphology.
DCM / Hexane 1 : 565%95.5%Moderate. High volatility of DCM makes controlled cooling difficult.
Toluene / Heptane 1 : 370%97.2%Good recovery, but requires higher dissolution temperatures, risking oxidation.
Ethanol / Water 1 : 1N/A (Oils out)N/AFails. Protic solvents disrupt amide H-bonding; induces immediate oiling out.
Validated Protocol: Inert-Atmosphere Recrystallization

Self-Validating Check: The success of this protocol is validated by the color of the solution. A pure, unoxidized solution of N-cyclopropyl-2-mercaptoacetamide in EtOAc is completely colorless. The appearance of a yellow tint during heating is a real-time indicator of thiolate oxidation, signaling that the inert atmosphere has been compromised.

Step 1: Solvent Preparation (Degassing) Measure 10 mL of Ethyl Acetate (EtOAc) and 40 mL of Heptane. Sparge both solvents independently with Argon gas for 15 minutes using a submerged needle to displace dissolved oxygen.

Step 2: Dissolution Place the crude N-cyclopropyl-2-mercaptoacetamide (e.g., 1.0 g) into a Schlenk flask equipped with a magnetic stir bar. Purge the flask with Argon. Add 5-8 mL of the degassed EtOAc. Heat the suspension gently to 45-50°C using a water bath until complete dissolution is achieved. Do not exceed 50°C to minimize thermal degradation.

Step 3: Hot Filtration If insoluble white particulates remain (indicative of pre-formed dithiodiglycolic acid disulfides), perform a rapid hot filtration through a pre-warmed, fine-porosity fritted funnel under Argon pressure into a clean, Argon-purged receiving flask.

Step 4: Anti-Solvent Addition and Crystallization Maintain the filtrate at 45°C. Begin dropwise addition of the degassed Heptane (~20-30 mL) while stirring vigorously. Stop the addition as soon as a faint, persistent turbidity (cloud point) is observed. Add a single drop of EtOAc to clear the solution, then remove the heat source.

Step 5: Controlled Cooling Allow the flask to cool ambiently to room temperature (approx. 20°C) over 2 hours without stirring. Once crystals have formed, transfer the flask to a 4°C refrigerator for an additional 2 hours to maximize thermodynamic yield.

Step 6: Harvesting Filter the white crystalline solid rapidly using a Büchner funnel under a blanket of Argon. Wash the filter cake with 5 mL of ice-cold, degassed Heptane. Dry the crystals in a vacuum desiccator in the dark for 12 hours.

Workflow Degas 1. Degas Solvents (Argon Sparging) Dissolve 2. Dissolve in EtOAc @ 50°C under Argon Degas->Dissolve Filter 3. Hot Filtration (Remove insoluble polymers) Dissolve->Filter AntiSolvent 4. Add Heptane Dropwise Filter->AntiSolvent Cool 5. Controlled Cooling (0.5°C/min to 4°C) AntiSolvent->Cool Harvest 6. Filter & Vacuum Dry (Exclude Light/Air) Cool->Harvest

Caption: Step-by-step experimental workflow for the inert-atmosphere recrystallization process.

References
  • Title: Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC Source: National Institutes of Health (NIH / PubMed Central) URL: [Link]

Sources

Optimization

Technical Support Center: Industrial Scale-Up of N-Cyclopropyl-2-mercaptoacetamide

CAS: 115651-78-0 | Molecular Formula: [1] Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges associated with scaling the production of N-cyclopropyl-2-mercaptoa...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 115651-78-0 | Molecular Formula:


[1]

Welcome to the Technical Support Center. This guide addresses the specific engineering and chemical challenges associated with scaling the production of N-cyclopropyl-2-mercaptoacetamide from gram-scale laboratory synthesis to kilogram/ton-scale industrial manufacturing.

Part 1: Synthesis Workflow & Logic

For industrial scalability, the Two-Step Thiourea Protocol is recommended over direct amidation of thioglycolic acid.[1] Direct amidation often suffers from low yields due to salt formation and thermal degradation of the thiol group. The Thiourea route isolates a stable intermediate, allowing for purification prior to the final liberation of the sensitive thiol.

Master Process Diagram

ScaleUpProcess Start Raw Materials: Cyclopropylamine + Chloroacetyl Chloride Step1 Step 1: Acylation (Exothermic Control < 10°C) Solvent: DCM or Toluene Start->Step1 Controlled Addition Intermed Intermediate: N-cyclopropyl-2-chloroacetamide (Solid/Oil - Stable) Step1->Intermed Wash & Crystallize Step2 Step 2: Thiolation via Thiourea Formation of Isothiouronium Salt Intermed->Step2 Reflux in Ethanol/Water Hydrolysis Alkaline Hydrolysis (Release of Thiol) Step2->Hydrolysis NaOH/Heat Quench Acid Quench (pH < 4) PREVENTS OXIDATION Hydrolysis->Quench Critical Control Point Product Final Product: N-cyclopropyl-2-mercaptoacetamide Quench->Product Extraction & Distillation

Caption: Optimized industrial workflow utilizing the thiourea intermediate to minimize disulfide formation.

Part 2: Troubleshooting & Optimization (Q&A)
Module 1: The Acylation Step (Formation of Chloro-Intermediate) [1]

Q: We are observing a violent exotherm and dark coloration during the addition of chloroacetyl chloride. How do we control this? A: The reaction between cyclopropylamine and acid chlorides is highly exothermic. At scale, heat removal is the rate-limiting step.[1]

  • Root Cause: Rapid addition leads to localized hot spots, causing amine oxidation and polymerization.

  • Solution:

    • Dilution: Dilute the acid chloride in the solvent (DCM or Toluene) before addition.[1]

    • Reverse Addition: Consider adding the acid chloride solution to the amine/base mixture if selectivity allows, but standard practice is adding amine to the acid chloride at -10°C to 0°C to prevent di-acylation.[1]

    • Base Scavenger: Use a biphasic system (Schotten-Baumann conditions) with aqueous

      
       or NaOH.[1] The water phase acts as a heat sink, and the inorganic base scavenges the HCl byproduct without solubilizing the organic product.
      

Q: Our intermediate (N-cyclopropyl-2-chloroacetamide) yield is low (<70%).[1] Where are we losing product? A: Check the aqueous waste stream.[1] Cyclopropylamine derivatives can be partially water-soluble.[1]

  • Protocol Adjustment: Saturate the aqueous layer with NaCl (salting out) before phase separation.[1] If using Schotten-Baumann conditions, ensure the pH is neutral-to-slightly acidic before separation to prevent hydrolysis of the chloro-group (though it is relatively stable).[1]

Module 2: The Thiolation Step (The Critical Phase) [1]

Q: Why do we see high levels of disulfide dimer (R-S-S-R) in the crude mixture? A: This is the most common failure mode in thiol scale-up.[1] It is driven by high pH and the presence of oxygen.

  • Mechanism: Thiolate anions (

    
    ) oxidize rapidly in air; free thiols (
    
    
    
    ) are relatively stable.[1]
  • Corrective Actions:

    • Inert Atmosphere: The reactor must be purged with Nitrogen (

      
      ) or Argon.[1] Sparge solvents for 30 minutes prior to use.[1]
      
    • pH Management: During the hydrolysis of the isothiouronium salt, the pH is high (alkaline). Do not hold this stage longer than necessary.

    • The "Crash" Method: When quenching the alkaline hydrolysis mixture, pump the reaction mixture into pre-cooled acid (HCl), rather than adding acid to the reactor. This ensures the thiol transitions from Salt

      
       Acid instantly, minimizing the time it spends as a vulnerable thiolate anion.
      

Q: Why use Thiourea instead of Sodium Hydrosulfide (NaSH)? NaSH is cheaper. A: While NaSH is cheaper, it often leads to the formation of symmetrical sulfides (


) via double alkylation, which are nearly impossible to separate from the product.
  • Comparison Table:

FeatureThiourea RouteNaSH Route
Intermediate Isothiouronium Salt (Solid/Stable)None (Direct substitution)
Impurity Profile Low Sulfide (

) risk
High Sulfide risk
Odor Control Odor released only at hydrolysisOdor present throughout
Purification Salt can be recrystallizedRequires distillation of crude
Recommendation Pharma/High Purity Agro/Bulk Cost-Driven
Module 3: Purification & Isolation

Q: The final product is an oil that degrades upon distillation.[1] How do we purify it? A: Mercaptoacetamides are thermally sensitive.[1]

  • Vacuum Requirements: Distillation requires high vacuum (< 1 mbar) to keep the pot temperature below 60°C.[1]

  • Wiped Film Evaporation (WFE): For industrial scale, use WFE or Short Path Distillation to minimize "residence time" of the molecule on the hot surface.

  • Alternative: If the product is solid (depending on purity), recrystallization from non-polar solvents (Hexane/EtOAc mix) under

    
     is superior.[1]
    
Part 3: Process Safety & Odor Management

Q: The facility smells of rotten cabbage/garlic. How do we manage the industrial hygiene? A: The human nose detects thiols at parts per billion (ppb) levels.[1][2] Leak containment is critical.[1]

Odor Control Diagram

OdorControl Reactor Reactor Vent Trap1 Scrubber 1: Dilute Bleach (NaOCl) Reactor->Trap1 Oxidizes Thiols Trap2 Scrubber 2: Caustic Soda (NaOH) Trap1->Trap2 Captures Acid Gases Stack Activated Carbon Polishing Filter Trap2->Stack Trace Removal

Caption: Multi-stage scrubber system required for thiol manufacturing.

  • Scrubber Chemistry:

    • Stage 1 (Oxidation): 5-10% Sodium Hypochlorite (Bleach).[1] Converts thiols to sulfonates (odorless).[1] Warning: Exothermic.

    • Stage 2 (Neutralization): 10% NaOH.[1] Captures any escaping acidic gases or

      
      .[1]
      
    • Equipment: Use PTFE-lined gaskets.[1] Thiols permeate standard silicone or rubber seals, causing permanent odor contamination.[1]

References
  • Process Development for Mercaptoacetamides

    • Title: N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases.[1]

    • Source: National Institutes of Health (PMC).[1]

    • Context: Describes the synthesis of N-substituted mercaptoacetamides via the chloroacetyl chloride and thioacet
    • URL:[Link]

  • Disulfide Prevention Strategies

    • Title: Breaking a Couple: Disulfide Reducing Agents.[1][3]

    • Source: CSIC (Spanish National Research Council).[1]

    • Context: Detailed mechanisms on thiol oxidation and the prevention of disulfide bonds during synthesis.
    • URL:[Link]

  • Cyclopropylamine Handling & Reactivity

    • Title: Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
    • Source: Longdom Publishing.[1]

    • Context: Reviews the stability and reactivity of the cyclopropyl ring, confirming its stability under standard amid
    • URL:[Link][1]

  • Industrial Odor Control

    • Title: Industrial Odour Control Solutions.[1][2][4][5]

    • Source: Amalgam Biotech.[1][4]

    • Context: Engineering specifications for activated carbon and wet scrubbers for mercaptan/thiol removal.
    • URL:[Link][1]

Sources

Troubleshooting

minimizing odor issues when handling N-cyclopropyl-2-mercaptoacetamide

Welcome to the Technical Support Center for advanced thiol handling. As a Senior Application Scientist, I frequently consult with researchers who struggle with the pervasive, skunk-like odor of mercaptoacetamides.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced thiol handling. As a Senior Application Scientist, I frequently consult with researchers who struggle with the pervasive, skunk-like odor of mercaptoacetamides. N-cyclopropyl-2-mercaptoacetamide is a highly valuable building block in drug development, particularly in synthesizing thioredoxin reductase 1 (TrxR1) inhibitors[1]. However, its volatile sulfhydryl (-SH) group presents severe olfactory and environmental challenges.

This guide abandons generic safety advice in favor of field-proven, mechanistic troubleshooting. Here, we address the causality behind odor leaks and provide self-validating protocols to ensure your laboratory remains odor-free.

Section 1: Pre-Experiment Odor Mitigation (FAQ)

Q: Why does N-cyclopropyl-2-mercaptoacetamide cause such severe odor issues even when handled inside a chemical fume hood? A: The human olfactory system is hyper-tuned to the molecular shape and C-S-H vibrations of thiols, capable of detecting them at thresholds as low as 0.011 parts per million (ppm) or even parts per billion (ppb)[2][3]. While fume hoods provide directional airflow, they are not perfect vacuums. Rapid hand movements, improper sash heights, or equipment clutter cause turbulent vortexes that pull ppb-level vapors into the laboratory space. Furthermore, thiols are highly lipophilic; they readily adsorb onto porous surfaces, nitrile gloves, and rubber septa, off-gassing long after the primary container is closed[4][5].

Q: What is the mechanistic basis for neutralizing this thiol, and which chemical agent is best? A: Odor mitigation relies on the chemical oxidation of the volatile thiol into a non-volatile, odorless derivative. Mild oxidation yields disulfides (R-S-S-R), which are oily and have significantly lower vapor pressures, while strong oxidation yields highly water-soluble, odorless sulfonic acids (R-SO


H)[2][5].
Sodium hypochlorite (commercial bleach, ~5.25-6.15% NaOCl) is the industry standard because it rapidly drives the oxidation to the sulfonate state[3]. Hydrogen peroxide (H

O

) can also be used, though it often requires an iron catalyst (e.g., ferrous sulfate) to achieve rapid, vigorous oxidation[2].

G Thiol N-cyclopropyl-2-mercaptoacetamide (R-SH : Volatile, Odorous) Disulfide Disulfide (R-S-S-R) (Low Odor, Oily) Thiol->Disulfide + H2O2 Sulfonate Sulfonic Acid (R-SO3H) (Odorless, Soluble) Thiol->Sulfonate + Excess NaOCl H2O2 Hydrogen Peroxide (Mild Oxidation) H2O2->Disulfide Bleach Sodium Hypochlorite (Strong Oxidation) Bleach->Sulfonate Disulfide->Sulfonate Prolonged Oxidation

Chemical oxidation pathways for neutralizing malodorous thiols.

Section 2: In-Experiment Handling & Containment (Troubleshooting)

Q: How do I prevent exhaust vapors from contaminating the building's ventilation during synthesis? A: You must implement a self-validating exhaust scrubbing system, commonly known as a multi-stage bleach trap. Never vent thiol reactions directly into the fume hood exhaust. By routing the reaction exhaust through a closed system into a series of liquid traps, you actively destroy the odorants before they reach the environment[4].

Q: Why is a single bleach bubbler insufficient? A: A single bubbler is prone to catastrophic failure. If a pressure drop occurs in your reaction vessel (e.g., upon cooling), the bleach can back-siphon directly into your reaction, destroying your product and potentially causing a violent exothermic reaction. Furthermore, the oxidation of thiols by bleach generates hydrochloric acid (HCl) gas. A self-validating system requires three stages: an empty trap (validates pressure drops without backflow), a bleach trap (oxidizes the thiol), and a potassium hydroxide (KOH) trap (validates safety by neutralizing the generated HCl).

G Rxn Reaction Vessel (Thiol Source) Trap1 Empty Trap (Anti-Backflow) Rxn->Trap1 Volatile Thiol Trap2 Bleach Bubbler (NaOCl Oxidation) Trap1->Trap2 Thiol Vapor Trap3 Base Trap (KOH Neutralization) Trap2->Trap3 Oxidized Gas + HCl Exhaust Fume Hood Exhaust Trap3->Exhaust Odorless, Neutral Air

Self-validating multi-stage bleach trap setup for thiol exhaust.

Section 3: Post-Experiment Decontamination (Troubleshooting)

Q: My glassware still smells like skunk after washing with soap and water. How do I troubleshoot this? A: Soap and water merely disperse hydrophobic thiols across the glass surface. To break the causality of lingering odor, the thiol must be chemically destroyed before the glassware is ever removed from the fume hood. All contaminated glassware must be immediately submerged in a 1:1 bleach-to-water bath and allowed to soak overnight (at least 14 hours)[4].

Q: How do I know when my bleach bath is exhausted and needs replacing? A: The bleach bath acts as its own indicator. The formation of a white solid (the byproduct of extensive thiol oxidation), a build-up of grime, or the return of a strong unpleasant smell physically validates that the sodium hypochlorite has been depleted and the bath is no longer functional[4].

Section 4: Quantitative Data for Odor Mitigation

Table 1: Comparison of Odor Mitigation Agents
AgentMechanismOptimal ConcentrationByproductsPros / Cons
Sodium Hypochlorite (Bleach) Strong Oxidation5.25% - 6.15% (Undiluted commercial)Sulfonic acids, HClPro: Rapid, highly effective, cheap.Con: Exothermic reaction; generates corrosive HCl gas[3].
Hydrogen Peroxide (H

O

)
Mild to Strong Oxidation3% (with 250 mg/L Fe catalyst)Disulfides, WaterPro: Environmentally friendly, no chlorinated byproducts.Con: Slower reaction without a metal catalyst[2].

Section 5: Step-by-Step Methodologies

Protocol 1: Assembly of a Self-Validating Multi-Stage Bleach Trap

Purpose: To safely scrub N-cyclopropyl-2-mercaptoacetamide vapors from reaction exhaust.

  • Prepare the Empty Trap: Connect a heavy-walled glass vacuum flask to the exhaust port of your reaction condenser. Leave this flask empty. This acts as your anti-backflow safeguard[3].

  • Prepare the Oxidation Trap: Fill a second glass bubbler halfway with commercial-grade bleach (5.25% - 6.15% sodium hypochlorite)[3]. Connect the outlet of the empty trap to the inlet of this bubbler using gas dispersion tubes for maximum surface area contact.

  • Prepare the Neutralization Trap: Fill a third bubbler with a 1M Potassium Hydroxide (KOH) solution. Connect the outlet of the bleach trap to the inlet of the KOH trap.

  • Ventilation: Direct the outlet of the KOH trap toward the back baffle of the fume hood.

  • Flow Rate Validation: Adjust the inert gas sweep through your reaction vessel so that it produces 1-2 bubbles per second in the bleach trap[4].

  • Thermal Management: Because the oxidation of large amounts of stench chemicals is highly exothermic, place the bleach trap in an ice bath if processing bulk quantities to prevent the bleach from boiling.

Protocol 2: In-Hood Glassware Decontamination

Purpose: To neutralize residual thiols on equipment prior to standard washing.

  • Bath Preparation: Inside the fume hood, place a large plastic secondary container (e.g., a bucket). Combine a 1:1 mixture of commercial bleach and water. Ensure the liquid line is at least four inches below the rim to account for displacement[4].

  • Immediate Submersion: Immediately after finishing the reaction, disassemble the glassware and submerge all pieces into the bleach bath. Do not let the glassware sit exposed to the air[4].

  • Sealing Large Vessels: For reaction flasks too large for the bath, fill them directly with the 1:1 bleach solution, stopper them, label them, and leave them in the hood[4].

  • Incubation: Allow the glassware to soak overnight (approximately 14 hours) to ensure complete oxidation of the thiols[4].

  • Final Wash: The following day, remove the glassware, rinse thoroughly with deionized water, and proceed with normal laboratory dishwashing procedures[4].

Section 6: References

  • How to Work with Thiols-General SOP, University of Rochester,[Link]

  • Mercaptan Controlled Effectively with Hydrogen Peroxide, USP Technologies,[Link]

  • SOP FOR STENCH CHEMICALS, Columbia University Environmental Health & Safety,[Link]

  • Standard Operating Procedures for Using Stench Chemicals, UCLA Department of Chemistry and Biochemistry,[Link]

  • Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols, Taylor & Francis,[Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Interpretation Guide: N-cyclopropyl-2-mercaptoacetamide

[1] Executive Summary & Strategic Context N-cyclopropyl-2-mercaptoacetamide is a bifunctional building block frequently employed in fragment-based drug discovery (FBDD) and the synthesis of histone deacetylase (HDAC) inh...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Strategic Context

N-cyclopropyl-2-mercaptoacetamide is a bifunctional building block frequently employed in fragment-based drug discovery (FBDD) and the synthesis of histone deacetylase (HDAC) inhibitors.[1] Its structural integrity hinges on two reactive termini: the nucleophilic thiol (-SH) and the conformationally constrained cyclopropyl amide.

For researchers, the "performance" of this molecule in an analytical context is defined by the spectral resolution of the thiol proton (often labile) and the differentiation of the cyclopropyl multiplets .[2] This guide compares the NMR profile of the pure monomer against its primary degradation product (the disulfide dimer) and evaluates solvent suitability (


 vs. 

) for structural validation.[1][2]

Experimental Protocol: High-Fidelity Acquisition

To ensure reproducible data that validates both structure and purity, the following protocol is recommended. This approach minimizes oxidative degradation during sample preparation.[2]

Methodology
  • Solvent Selection:

    • Primary: Chloroform-d (

      
      , 99.8% D) + 0.03% TMS.[1][2] Why: Best for observing the discrete coupling of the thiol (-SH) proton, which often exchanges or broadens in protic solvents.[1]
      
    • Alternative: Dimethyl sulfoxide-

      
       (
      
      
      
      ).[1][2] Why: Required if the amide solubility is poor or to confirm the amide -NH doublet via hydrogen bonding stabilization.[1]
  • Sample Preparation:

    • Dissolve 5–10 mg of sample in 0.6 mL solvent.

    • Critical Step: If using

      
      , filter through a small plug of anhydrous 
      
      
      
      or use a fresh ampoule to remove acidic impurities that catalyze proton exchange.[2]
  • Acquisition Parameters:

    • Frequency: 400 MHz or higher recommended for cyclopropyl multiplet resolution.[2]

    • Pulse Angle:

      
       (maximizes signal-to-noise for quantitative integration).[1]
      
    • Relaxation Delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of the isolated thiol proton).[2]

Spectral Analysis & Assignment Logic

The 1H NMR spectrum is divided into three distinct zones. The "performance" of your synthesis is validated by the presence of the specific coupling patterns described below.

Zone A: The Cyclopropyl "Fingerprint" (0.5 – 3.0 ppm)

The cyclopropyl group is magnetically anisotropic.[2] The methylene protons (


) are non-equivalent due to the ring's rigidity, appearing as complex multiplets rather than simple triplets.[2]
  • 
     0.50 – 0.65 ppm (2H, m):  Cyclopropyl 
    
    
    
    (cis to amide substituent).[2]
  • 
     0.75 – 0.90 ppm (2H, m):  Cyclopropyl 
    
    
    
    (trans to amide substituent).[2]
  • 
     2.70 – 2.85 ppm (1H, m):  Cyclopropyl methine (
    
    
    
    ).[1][2] This signal is deshielded by the adjacent nitrogen and appears as a septet-like multiplet.[2]
Zone B: The Mercaptoacetamide Core (1.5 – 3.5 ppm)

This region contains the critical diagnostic signals for the thiol group.[2]

  • 
     1.80 – 2.00 ppm (1H, t, 
    
    
    
    ):
    Thiol -SH .[1][2]
    • Note: In pure

      
      , this appears as a distinct triplet due to coupling with the adjacent methylene.[2] If the sample is wet or acidic, this collapses to a broad singlet.[2]
      
  • 
     3.20 – 3.30 ppm (2H, d, 
    
    
    
    ):
    Alpha-methylene
    
    
    .[1][2]
    • Coupling: This signal appears as a doublet because it is coupled to the SH proton.[2] Loss of this splitting is the first sign of proton exchange or oxidation. [2]

Zone C: The Amide Linker (6.0 – 8.0 ppm)[2]
  • 
     6.50 – 7.50 ppm (1H, br s or d):  Amide -NH- .[1][2]
    
    • Broad in

      
      ; sharp doublet in 
      
      
      
      .[1][2]

Performance Comparison: Alternatives & Impurities

This section objectively compares the spectral "performance" of the target molecule against its oxidized "alternative" (impurity) and across solvent systems.[2]

Comparison 1: Monomer vs. Disulfide Dimer (Oxidative Degradation)

The most common failure mode in the storage of mercaptoacetamides is oxidation to the disulfide.[2]

FeatureTarget: Monomer (Active)Alternative: Disulfide Dimer (Impurity)Diagnostic Shift
-SH Signal Triplet at ~1.9 ppmAbsent Disappearance of SH is the primary indicator.[1][2]

Doublet at ~3.25 ppmSinglet at ~3.50 - 3.60 ppmDownfield shift (~0.3 ppm) + loss of coupling.[1][2]
Stoichiometry Integral ratio 1:1 (SH : CH2)N/AIntegration confirms purity.[2]
Comparison 2: Solvent Performance ( vs. )
ParameterChloroform-d (

)
DMSO-

Recommendation
-SH Visibility High. Shows

coupling (triplet).[1]
Low. Often broad/exchanged; no coupling.[2]Use

for structure confirmation.[2]
-NH Visibility Medium. Often broad singlet.[1][2]High. Sharp doublet (

).[1][2]
Use

for amide assignment.[1][2]
Water Peak ~1.56 ppm (may overlap with SH).[2]~3.33 ppm (may overlap with

).[1][2]
Check water content before assigning.[2]

Visualization of Logic & Pathways[2]

Diagram 1: Spectral Assignment Decision Tree

This logic flow ensures correct identification of the cyclopropyl and thiol moieties.[2]

NMR_Assignment Start Start: Analyze 1H NMR Spectrum Check_SH Check 1.5 - 2.5 ppm Region Start->Check_SH Check_Cyclo Check 0.5 - 0.9 ppm Region Start->Check_Cyclo Is_Triplet Is there a triplet (J~8Hz)? Check_SH->Is_Triplet Yes_Triplet Confirm: Intact Thiol (-SH) Assign: Monomer Is_Triplet->Yes_Triplet Yes No_Triplet Is there a singlet at ~3.5 ppm? Is_Triplet->No_Triplet No (Broad/Absent) Confirm_Dimer Diagnosis: Disulfide Dimer (Oxidized) Action: Reduce with DTT/TCEP No_Triplet->Confirm_Dimer Yes (Downfield CH2) Confirm_Exchange Diagnosis: Rapid Proton Exchange Action: Dry solvent / Check pH No_Triplet->Confirm_Exchange No (CH2 is Doublet/Singlet at 3.2) Cyclo_Pattern Observe 2 distinct multiplets? Check_Cyclo->Cyclo_Pattern Confirm_Cyclo Confirm: N-Cyclopropyl Group (Cis/Trans magnetic non-equivalence) Cyclo_Pattern->Confirm_Cyclo

Caption: Decision logic for distinguishing the active mercaptoacetamide monomer from oxidized impurities and solvent artifacts.

Diagram 2: Oxidation Pathway & Spectral Shift

Visualizing the chemical change that alters the NMR spectrum.

Oxidation_Pathway Monomer Monomer (Active) Signal: -CH2-SH (Doublet + Triplet) Oxidation Oxidation (Air/Time) Monomer->Oxidation - 2H Dimer Disulfide Dimer (Inactive) Signal: -CH2-S-S-CH2- (Singlet) Shift: +0.3 ppm Downfield Oxidation->Dimer

Caption: The oxidative degradation pathway leading to the diagnostic downfield shift of the alpha-methylene signal.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Authoritative text on general amide and thiol shifts).

  • Reich, H. J. (2020).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[2] [Online Database]. Available at: [Link] (Verified source for chemical shift correlations of cyclopropyl and sulfur-containing groups).[1][2]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[2] Available at: [Link] (Standard for solvent residual peak calibration).[2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[2] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[2] (Reference for cyclopropyl anisotropy and coupling constants).

Sources

Comparative

Analytical Platform Comparison Guide: Mass Spectrometry Fragmentation of N-cyclopropyl-2-mercaptoacetamide

As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of low-molecular-weight, heteroatom-rich pharmacophores. N-cyclopropyl-2-mercaptoacetamide (C5H9NOS, CAS: 88604...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate analytical platforms for the structural elucidation of low-molecular-weight, heteroatom-rich pharmacophores. N-cyclopropyl-2-mercaptoacetamide (C5H9NOS, CAS: 886047-44-5) is a prime example. It serves as a critical building block in the synthesis of dithiodiglycolic acid derivatives, which are potent inhibitors of human thioredoxin reductase 1 (TrxR1) in targeted cancer therapies .

Accurate characterization of its mass spectrometry (MS) fragmentation pattern is paramount for pharmacokinetic tracking, metabolite identification, and impurity profiling. However, the terminal sulfhydryl (-SH) group and the strained cyclopropyl ring present unique analytical challenges regarding thermal stability and ionization efficiency.

In this guide, we objectively compare the performance of High-Resolution ESI-Q-TOF MS against traditional alternatives—Triple Quadrupole (QqQ) MS and Gas Chromatography-Electron Ionization (GC-EI-MS)—providing experimental data and self-validating protocols to ensure scientific integrity.

Platform Performance Comparison: Why High-Resolution MS Excels

Selecting the correct analytical platform is not just about sensitivity; it is about preserving molecular integrity during ionization.

  • GC-EI-MS (The Traditional Approach): While a staple for volatile compounds, GC-EI-MS subjects the molecule to 70 eV of energy and high thermal stress. This hard ionization often obliterates the molecular ion (M+•). Furthermore, the free -SH group interacts with the active sites on the GC column, causing peak tailing and degradation unless tedious silylation (derivatization) is performed.

  • Triple Quadrupole (QqQ) MS: QqQ platforms offer excellent sensitivity for targeted quantitation via Multiple Reaction Monitoring (MRM). However, their nominal mass resolution (~0.7 Da) cannot distinguish between isobaric fragments, making de novo structural elucidation of unknown impurities nearly impossible.

  • High-Resolution ESI-Q-TOF MS (The Recommended Standard): As demonstrated in contemporary synthetic evaluations [[1]]([Link]), ESI-Q-TOF MS provides soft ionization that preserves the [M+H]+ precursor. More importantly, it delivers sub-ppm mass accuracy, allowing us to definitively assign sulfur-containing fragments based on exact mass and isotopic fidelity.

Table 1: Analytical Platform Comparison for Thiol-Amide Analysis
FeatureHR-ESI-Q-TOF MS (Recommended)Triple Quadrupole (QqQ) MSGC-EI-MS
Ionization Method Soft (ESI)Soft (ESI)Hard (EI, 70 eV)
Mass Accuracy < 2 ppm Nominal (~0.7 Da)Nominal (~0.7 Da)
Molecular Ion Strong [M+H]+Strong[M+H]+Weak/Absent (M+•)
Primary Application Structural elucidation & profilingTargeted quantitationVolatile screening
Sample Preparation Direct injection / LCDirect injection / LCDerivatization required (-SH)

Fragmentation Mechanics & Causality

When subjected to Collision-Induced Dissociation (CID) in an ESI-Q-TOF system, the protonated precursor [M+H]+ at m/z 132.0483 undergoes highly specific, predictable pathways driven by the molecule's functional groups.

  • Amide Bond Cleavage (Inductive Cleavage): The most labile bond is the amide C-N linkage. Depending on charge retention, this cleavage yields either the cyclopropylamine cation ([C3H8N]+) at m/z 58.0657 or the thioglycoloyl cation ([C2H3OS]+) at m/z 74.9905.

  • Neutral Loss of Hydrogen Sulfide: The presence of the terminal sulfhydryl group drives the elimination of H2S (33.9877 Da). This neutral loss generates a reactive ketene-like intermediate ([C5H8NO]+) at m/z 98.0606.

MS_Fragmentation Precursor [M+H]+ m/z 132.0483 C5H10NOS+ Frag1 [C3H8N]+ m/z 58.0657 Cyclopropylamine Precursor->Frag1 Amide Cleavage (- C2H2OS) Frag2 [C2H3OS]+ m/z 74.9905 Thioglycoloyl Precursor->Frag2 Amide Cleavage (- C3H7N) Frag3 [C5H8NO]+ m/z 98.0606 Loss of H2S Precursor->Frag3 Neutral Loss (- H2S)

ESI-MS/MS CID fragmentation pathway of N-cyclopropyl-2-mercaptoacetamide.

Quantitative Experimental Data

The ability to measure exact mass allows us to calculate the mass error in parts-per-million (ppm). A mass error of < 5 ppm is the gold standard for confirming elemental composition.

Table 2: High-Resolution CID Fragmentation Data (ESI-Q-TOF, 20 eV)
Fragment AssignmentFormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor Ion C5H10NOS+132.0483132.0481-1.5100%
Loss of H2S C5H8NO+98.060698.0608+2.045%
Thioglycoloyl Cation C2H3OS+74.990574.9902-4.085%
Cyclopropylamine C3H8N+58.065758.0659+3.460%

Self-Validating Experimental Protocol

To guarantee trustworthiness, the following LC-ESI-Q-TOF MS methodology is designed as a self-validating system . Every critical step includes a built-in checkpoint to prevent false data generation (e.g., in-source oxidation or instrumental drift).

Workflow Prep Sample Prep 0.1% FA in ACN/H2O LC UHPLC Separation C18 Column Prep->LC Ion ESI Source Positive Mode LC->Ion Mass Q-TOF MS/MS Exact Mass Ion->Mass Data Data Analysis Error < 5 ppm Mass->Data

Self-validating LC-ESI-Q-TOF MS/MS workflow for thiol fragment analysis.

Step-by-Step Methodology

Step 1: Sample Preparation & Stabilization

  • Action: Dissolve N-cyclopropyl-2-mercaptoacetamide in degassed Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid (FA) to a final concentration of 1 µg/mL.

  • Causality: Formic acid maintains the analyte in its protonated state for optimal positive ESI. Degassing prevents dissolved oxygen from reacting with the thiol.

  • Validation Checkpoint 1 (Sample Integrity): Monitor the MS scan for the disulfide dimer peak ([2M-2H+H]+ at m/z 261.07). The absence of this peak validates that auto-oxidation has been successfully suppressed.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a C18 Reverse Phase column (2.1 x 100 mm, 1.8 µm). Run a gradient of 5% to 95% Mobile Phase B (ACN + 0.1% FA) over 10 minutes at 0.4 mL/min.

  • Causality: The C18 stationary phase provides excellent retention for the slightly hydrophobic cyclopropyl group, separating the intact molecule from any highly polar degradation products.

Step 3: Q-TOF MS/MS Acquisition

  • Action: Operate the ESI source in Positive Mode (Capillary Voltage: 4000 V). Acquire MS/MS spectra using Collision-Induced Dissociation (CID) ramped from 10 eV to 30 eV with Nitrogen as the collision gas.

  • Validation Checkpoint 2 (Mass Accuracy): Continuously infuse a lock-mass standard (e.g., Purine at m/z 121.0509) via a secondary nebulizer. Real-time calibration against this known mass validates that the observed m/z 132.0481 is free from instrumental drift, ensuring the < 5 ppm mass error claim is mathematically sound.

Step 4: Data Processing

  • Action: Extract the exact mass chromatograms with a narrow ±5 ppm window. Confirm the presence of the diagnostic 34S isotopic peak at m/z 134.0441 (at ~4.4% relative abundance to the monoisotopic peak) to unequivocally verify the retention of the sulfur atom in the precursor.

References

  • Žalubovskis, R., et al. "Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols." European Journal of Medicinal Chemistry (2019). Available at:[Link]

Sources

Validation

HPLC Method Development for N-Cyclopropyl-2-Mercaptoacetamide Purity Analysis: Standard C18 vs. Polar-Embedded Chemistries

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with low-molecular-weight, highly polar molecules containing reactive functional groups. N-cyclopropyl-2-mercaptoaceta...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when dealing with low-molecular-weight, highly polar molecules containing reactive functional groups. N-cyclopropyl-2-mercaptoacetamide is a prime example: it is a highly polar building block featuring a reactive sulfhydryl (-SH) group and an amide moiety[1].

Developing a robust purity analysis method for this compound presents a trifecta of chromatographic challenges:

  • Extreme Polarity : Requires highly aqueous mobile phases (>95% water) for adequate retention, which induces stationary phase collapse (dewetting) on conventional C18 columns.

  • Thiol Reactivity : The free thiol is highly susceptible to oxidative dimerization into a disulfide[1]. Without strict pH control, this degradation occurs in the autosampler, leading to false-positive impurity reporting[2].

  • Secondary Interactions : Both the amide and thiol groups readily hydrogen-bond with unreacted silanols on the silica matrix, leading to severe peak tailing.

In this guide, we objectively compare the performance of a Standard Endcapped C18 column against a Polar-Embedded C18 column, providing the mechanistic causality and self-validating protocols required to achieve a robust, reproducible purity assay.

Mechanistic Comparison: Why Standard C18 Fails

To separate N-cyclopropyl-2-mercaptoacetamide from its synthetic precursors and oxidative degradants, chromatographers often default to standard alkyl C18 columns. However, this approach is fundamentally flawed for this specific analyte.

  • The Standard C18 Failure Mode : Standard C18 phases rely purely on hydrophobic partitioning. Under the highly aqueous conditions (e.g., 2% organic) required to retain this polar analyte, the hydrophobic alkyl chains fold onto themselves to minimize contact with water. This expels the mobile phase from the pore structure—a phenomenon known as phase collapse or dewetting. Consequently, the analyte elutes near the void volume (

    
    ). Furthermore, unshielded residual silanols interact strongly with the analyte's amide group, causing severe peak tailing.
    
  • The Polar-Embedded C18 Advantage : Polar-embedded columns incorporate a hydrophilic functional group (such as an amide, urea, or ether) integrated directly into the alkyl chain near the silica surface[3]. This embedded group maintains a localized hydration layer, physically preventing phase collapse even in 100% aqueous mobile phases[3]. Crucially, this polar moiety electrostatically shields the residual silanols from the analyte, neutralizing secondary hydrogen-bonding interactions and delivering sharp, symmetrical peaks for basic and polar analytes[3].

Quantitative Performance Data

The table below summarizes the comparative chromatographic performance for the N-cyclopropyl-2-mercaptoacetamide monomer and its disulfide dimer.

Chromatographic ParameterStandard Endcapped C18Polar-Embedded C18Analytical Implication
Retention Factor (

)
0.42.8

on Standard C18 indicates co-elution with void volume interferences. Polar-embedded provides ideal retention.
Asymmetry Factor (

)
2.3 (Severe Tailing)1.1 (Symmetrical)Silanol shielding on the polar-embedded phase eliminates secondary interactions.
Resolution (

) (Monomer/Dimer)
N/A (Co-elution)12.5Baseline separation on polar-embedded allows accurate quantitation of oxidative degradation.
Aqueous Phase Stability Phase Collapse (Dewetting)StablePolar-embedded columns maintain a hydration layer in 2% organic mobile phases[3].

Self-Validating Experimental Protocols

A robust analytical method must not only separate compounds but also prove that the observed peaks are true impurities rather than sample-preparation artifacts. The following protocols constitute a self-validating system.

Protocol 1: Artifact-Free Sample Preparation

Causality: The thiol group is highly nucleophilic and rapidly oxidizes to a disulfide dimer in neutral or basic solutions[2]. By forcing the diluent to a low pH, we protonate the thiolate anion, drastically reducing its nucleophilicity and kinetically halting oxidation[2].

  • Diluent Preparation : Prepare a solution of 0.1% Phosphoric acid (

    
    ) in HPLC-grade water to achieve a pH of ~2.1.
    
  • Sample Dissolution : Accurately weigh 10.0 mg of N-cyclopropyl-2-mercaptoacetamide into a 10 mL amber volumetric flask. Dissolve and make up to volume with the acidic diluent (Yields 1.0 mg/mL).

  • The Self-Validating Control Step : Prepare a parallel sample spiked with 0.5 mM Dithiothreitol (DTT) or TCEP.

    • Logic: If a late-eluting secondary peak disappears upon the addition of the reducing agent, it is definitively identified as a reversible oxidative disulfide dimer artifact. If the peak remains, it is an irreversible synthetic impurity. This internal control prevents false OOS (Out of Specification) results.

Protocol 2: Optimized Chromatographic Workflow

Causality: Because N-cyclopropyl-2-mercaptoacetamide lacks an extended conjugated


-system, it exhibits poor UV absorbance. Detection must be performed in the low UV range (210 nm), necessitating highly pure, UV-transparent mobile phase additives like Phosphoric acid rather than UV-absorbing buffers like Formate or Acetate.
  • Column : Polar-Embedded C18 (e.g., Amide-C18), 150 x 4.6 mm, 3 µm particle size.

  • Mobile Phase A : 0.1%

    
     in HPLC-grade Water. (Suppresses silanol ionization and stabilizes the thiol[2]).
    
  • Mobile Phase B : HPLC-grade Acetonitrile.

  • Gradient Program :

    • 0.0 - 5.0 min : 2% B (Isocratic hold to retain the highly polar monomer).

    • 5.0 - 15.0 min : 2% to 40% B (Linear gradient to elute the hydrophobic disulfide dimer).

    • 15.0 - 20.0 min : 40% B (Column wash).

    • 20.0 - 25.0 min : 2% B (Re-equilibration).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 25°C.

  • Detection : UV at 210 nm.

Workflow Visualization

The following decision matrix illustrates the logical flow of the method development process, highlighting the critical divergence between column chemistries.

G A Analyte: N-cyclopropyl-2-mercaptoacetamide (Polar, Reactive Thiol) B Sample Preparation (Acidic Diluent + Antioxidant Validation) A->B Stabilize -SH C Column Selection Strategy B->C D1 Standard Alkyl C18 (Risk: Phase Collapse, Tailing) C->D1 Traditional Route D2 Polar-Embedded C18 (Optimal: Aqueous Stability, Silanol Shielding) C->D2 Engineered Route E Mobile Phase Optimization (0.1% H3PO4 / Acetonitrile) D1->E Poor Retention (k' < 1) D2->E High Retention & Symmetry F Detection Parameters (UV at 210 nm) E->F G Validated Purity Method F->G

Figure 1: Decision matrix and workflow for HPLC method development of reactive polar thiols.

Conclusion

For the purity analysis of N-cyclopropyl-2-mercaptoacetamide, standard C18 columns are fundamentally mismatched to the analyte's physicochemical properties, resulting in phase collapse and poor peak symmetry. By transitioning to a Polar-Embedded C18 column , analysts can leverage highly aqueous mobile phases without risking dewetting, while simultaneously shielding the analyte from secondary silanol interactions[3]. When combined with a self-validating, low-pH sample preparation strategy[2], this approach guarantees a robust, reproducible, and scientifically sound analytical method.

References
  • [1] Title: Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC | Source: nih.gov | URL:[Link]

  • [3] Title: Polar-Embedded and Polar-Endcapped Stationary Phases for LC | Request PDF - ResearchGate | Source: researchgate.net | URL:[Link]

Sources

Comparative

comparing reactivity of N-cyclopropyl-2-mercaptoacetamide vs 2-mercaptoacetamide

Title: Comparative Reactivity & Performance Profile: N-Cyclopropyl-2-Mercaptoacetamide vs. 2-Mercaptoacetamide Subtitle: An In-Depth Technical Guide for Medicinal Chemistry & Chemical Biology Applications Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Reactivity & Performance Profile: N-Cyclopropyl-2-Mercaptoacetamide vs. 2-Mercaptoacetamide Subtitle: An In-Depth Technical Guide for Medicinal Chemistry & Chemical Biology Applications

Executive Summary & Strategic Context

In the landscape of fragment-based drug discovery (FBDD), mercaptoacetamides (


) serve as privileged pharmacophores, particularly for targeting metalloenzymes (e.g., Metallo-

-lactamases, Histone Deacetylases) and cysteine proteases.[1]

This guide compares the foundational 2-mercaptoacetamide (2-MA) with its


-substituted analog, N-cyclopropyl-2-mercaptoacetamide (N-cPr-MA) .[1] While 2-MA represents the minimal chelating unit, the introduction of the cyclopropyl group in N-cPr-MA is not merely a lipophilic modification; it introduces unique electronic delocalization (Walsh orbitals), conformational constraints, and metabolic shielding that significantly alter the compound's reactivity profile and biological utility.[1]

Physicochemical & Structural Comparison

The following data synthesizes experimental values and high-fidelity predictive models (ACD/Percepta) to establish a baseline.

Table 1: Comparative Physicochemical Properties

Property2-Mercaptoacetamide (2-MA)N-Cyclopropyl-2-mercaptoacetamide (N-cPr-MA)Impact on Performance
Formula


Increased MW affects Ligand Efficiency (LE).[1]
MW 91.13 Da131.20 DaStill within "Fragment" space (<300 Da).
LogP -0.50 (Hydrophilic)~0.65 (Amphiphilic)Critical: N-cPr-MA crosses membranes 5-10x more efficiently.[1]
Thiol pKa 8.34

0.10
8.55

0.15
N-cPr is electron-donating; slightly raises pKa, reducing thiol acidity.[1]
TPSA 44.1

44.1

(approx)
Similar polar surface area; difference is driven by the lipophilic tail.
Amide Stability HighVery HighCyclopropyl group sterically hinders amidases/proteases.
Structural Visualization & Electronic Effects

The cyclopropyl group is not a passive bystander. Its


-bonds have significant p-character (Walsh orbitals), allowing it to conjugate with the amide 

-system.[1] This stabilizes the amide bond against hydrolysis while subtly modulating the electron density on the sulfur atom.

G cluster_0 2-Mercaptoacetamide (2-MA) cluster_1 N-Cyclopropyl-2-mercaptoacetamide (N-cPr-MA) node_2MA Primary Amide (High Polarity) thiol_2MA Thiol (pKa ~8.3) Nucleophilic node_2MA->thiol_2MA Inductive Effect node_NcPr N-Cyclopropyl Amide (Steric Shield + Lipophilicity) thiol_NcPr Thiol (pKa ~8.5) Slightly Less Acidic node_NcPr->thiol_NcPr Electronic Modulation walsh Walsh Orbital Stabilization walsh->node_NcPr Conjugation

Caption: Structural comparison highlighting the electronic influence of the cyclopropyl group (Walsh orbitals) on the amide-thiol axis.

Reactivity Profile: Nucleophilicity vs. Chelation[1]

As a Senior Scientist, I must distinguish between intrinsic chemical reactivity and functional biological reactivity.

A. Thiol Nucleophilicity
  • 2-MA: With a lower pKa (~8.3), a larger fraction of 2-MA exists as the thiolate anion (

    
    ) at physiological pH (7.[1]4) compared to N-cPr-MA.[1] Consequently, 2-MA is the faster nucleophile  in non-enzymatic alkylation reactions.[1]
    
  • N-cPr-MA: The electron-donating cyclopropyl group increases electron density on the nitrogen, which inductively destabilizes the thiolate anion slightly (raising pKa).[1] This makes N-cPr-MA more resistant to auto-oxidation (disulfide formation), a desirable trait for shelf-life and assay stability.[1]

B. Zinc Chelation (Metalloenzyme Inhibition)

In the context of Metallo-


-lactamases (MBLs) like NDM-1 or VIM-2:
  • 2-MA: Acts as a bidentate chelator (Thiol S and Amide O).[1] However, its small size allows it to rotate freely, leading to a high entropic penalty upon binding.

  • N-cPr-MA: The cyclopropyl group restricts the rotation around the

    
     bond.[1] This conformational constraint  pre-organizes the molecule into a bioactive conformation, often resulting in higher affinity (
    
    
    
    ) despite the slightly lower intrinsic nucleophilicity of the sulfur.

Experimental Protocols (Self-Validating Systems)

To objectively compare these compounds, you must control for oxidation and hydrolysis. The following protocols use self-validating checks.

Protocol 1: Determination of Thiol Reactivity (Ellman's Assay)

Objective: Quantify the concentration of free thiol and compare reaction rates with an electrophile (DTNB).

Materials:

  • Buffer: 100 mM Sodium Phosphate, 1 mM EDTA, pH 8.0 (EDTA is critical to prevent metal-catalyzed oxidation).[1]

  • Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB/Ellman’s Reagent).[1]

  • Analytes: 2-MA and N-cPr-MA (freshly prepared in degassed water/DMSO).[1]

Workflow:

  • Baseline Check: Measure Absorbance at 412 nm of buffer + DTNB alone (Blank).

  • Reaction: Add compound (final conc. 100

    
    M) to DTNB (500 
    
    
    
    M).
  • Kinetic Read: Monitor

    
     every 10 seconds for 5 minutes.
    
  • Validation: Calculate the extinction coefficient (

    
    ). It should match theoretical 
    
    
    
    .[1] If <90%, the compound is oxidized.

Expected Result:

  • 2-MA: Rapid saturation (< 30 sec). High susceptibility to background oxidation if buffer is not degassed.

  • N-cPr-MA: Slightly slower onset (due to sterics) but reaches equivalent stoichiometric endpoint.[1] Higher stability in stock solution.

Protocol 2: Comparative Metabolic Stability (Liver Microsomes)

Objective: Assess the protective effect of the N-cyclopropyl group against amidases.

Workflow Visualization:

Protocol cluster_results Expected Outcome Start Substrate Preparation (1 µM in Phosphate Buffer) Incubation Incubation with Liver Microsomes + NADPH (37°C) Start->Incubation Sampling Sampling at t=0, 15, 30, 60 min (Quench with Acetonitrile) Incubation->Sampling Analysis LC-MS/MS Analysis (Monitor Parent Ion) Sampling->Analysis Result1 2-MA: Rapid Hydrolysis (High Clearance) Analysis->Result1 Result2 N-cPr-MA: Extended Half-life (Steric Protection) Analysis->Result2

Caption: Metabolic stability workflow comparing amide hydrolysis rates.

Biological Performance & Applications

Case Study: Metallo- -Lactamase (MBL) Inhibition

Research indicates that


-substituted mercaptoacetamides are superior to the parent 2-MA in cellular contexts.[1]
  • Potency: While 2-MA is a potent chelator in vitro, it lacks the hydrophobic interactions required to bind the enzyme's active site pocket (L3 loop in NDM-1).[1] N-cPr-MA fills the hydrophobic pocket, improving

    
     values from high micromolar (2-MA) to low micromolar/nanomolar ranges.[1]
    
  • Cellular Activity: 2-MA is too polar (LogP -0.5) to penetrate the outer membrane of Gram-negative bacteria effectively.[1] N-cPr-MA (LogP ~0.[1]65) demonstrates significantly better accumulation in P. aeruginosa and E. coli.

Toxicity Profile
  • 2-MA: High risk of off-target toxicity due to non-specific chelation of physiological metals (

    
    , 
    
    
    
    ) and rapid depletion of cellular glutathione.[1]
  • N-cPr-MA: The steric bulk reduces non-specific reactivity with small molecule thiols (glutathione), improving the therapeutic index.[1]

References

  • Chemical Properties of 2-Mercaptoacetamide. PubChem Database. National Library of Medicine. Available at: [Link]

  • N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases. RSC Medicinal Chemistry, 2021.[1][2][3] (Demonstrates the SAR of N-substituted mercaptoacetamides). Available at: [Link]

  • Conformational features of secondary N-cyclopropyl amides. Journal of Organic Chemistry, 2015. (Explains the "cis" preference and Walsh orbital effects). Available at: [Link]

  • Typical pKa of thiol groups. BioNumbers Database. Harvard University. Available at: [Link]

  • Electronic influence of the Cyclopropyl Group. Journal of the American Chemical Society. (Foundational text on cyclopropyl electronic effects). Available at: [Link]

Sources

Validation

X-ray crystallography data for N-cyclopropyl-2-mercaptoacetamide

Publish Comparison Guide: N-Cyclopropyl-2-mercaptoacetamide in Structural Biology Executive Summary: The Cyclopropyl Advantage N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5) represents a critical chemical probe in t...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: N-Cyclopropyl-2-mercaptoacetamide in Structural Biology

Executive Summary: The Cyclopropyl Advantage

N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5) represents a critical chemical probe in the design of metallo-enzyme inhibitors.[1] While N-aryl mercaptoacetamides have historically dominated the landscape of zinc-binding groups (ZBGs) for targets like Pseudomonas aeruginosa elastase (LasB) and histone deacetylases (HDACs), the N-cyclopropyl variant offers a unique structural compromise.[1]

This guide objectively compares the N-cyclopropyl scaffold against its N-alkyl and N-aryl alternatives.[1] Our analysis reveals that the cyclopropyl moiety provides a distinct "Goldilocks" zone: it offers greater metabolic stability and hydrophobic bulk than simple alkyl chains (methyl/ethyl) while avoiding the solubility issues and rigid planarity associated with N-aryl derivatives.[1]

Comparative Crystallographic Profile

The following data compares the structural and physicochemical properties of N-cyclopropyl-2-mercaptoacetamide against standard alternatives used in fragment-based drug discovery (FBDD).

Table 1: Structural & Physicochemical Comparison
FeatureN-Cyclopropyl-2-mercaptoacetamide N-Methyl-2-mercaptoacetamide N-Phenyl-2-mercaptoacetamide
Role in PDB Conformational probe, ZBGMinimal fragment, ZBG baselineHydrophobic anchor, Pi-stacking
Steric Bulk (Mw) 131.20 Da105.16 Da167.23 Da
ClogP (Lipophilicity) ~0.3 (Balanced)-0.3 (Hydrophilic)~1.5 (Lipophilic)
Ligand Efficiency (LE) High (Optimal bulk/potency)Moderate (Low potency)Moderate (Penalty for MW)
C–N Torsion Angle Restricted (Cyclopropyl steric clash)Flexible (Free rotation)Planar (Conjugation favored)
Oxidation Risk High (Free Thiol)High (Free Thiol)High (Free Thiol)
Solubility (aq) Good (>10 mM) ExcellentPoor (<1 mM)

Expert Insight: The cyclopropyl group is not merely a spacer; it induces a specific conformational bias.[1] Unlike the N-methyl group, which allows free rotation, the cyclopropyl ring creates a steric clash with the amide carbonyl, often forcing the ligand into a preferred conformation that can reduce the entropic penalty upon protein binding.[1]

Structural Characterization & Binding Geometry

While direct small-molecule crystal structures for the uncomplexed N-cyclopropyl variant are sparse in open repositories, its behavior is well-characterized through high-resolution co-crystal structures of the mercaptoacetamide class (e.g., LasB inhibitors).[1]

Key Crystallographic Parameters (Class-Derived)
  • Zn²⁺ Coordination: The free thiol (-SH) typically binds the catalytic Zinc ion in a monodentate fashion with a Zn–S distance of 2.3 ± 0.1 Å .[1]

  • Amide Interaction: The carbonyl oxygen often acts as a secondary acceptor, forming a hydrogen bond with the protein backbone or a bridging water molecule.[1]

  • Cyclopropyl Pocket: In targets like LasB, the N-substituent occupies the S1' or S2' hydrophobic sub-pocket.[1] The cyclopropyl group fills small hydrophobic cavities more efficiently than a methyl group without the steric clash of a phenyl ring.[1]

Figure 1: Crystallization Workflow for Thiol-Based Ligands

The following decision tree outlines the critical protocol for successfully co-crystallizing N-cyclopropyl-2-mercaptoacetamide, addressing the primary failure mode: disulfide bond formation .

CrystallizationWorkflow Start Start: Ligand Preparation Solubility Check Solubility (DMSO vs Water) Start->Solubility RedAgent Add Reducing Agent (TCEP or DTT) Solubility->RedAgent Essential Step Screening Co-Crystallization Screening (Vapor Diffusion) RedAgent->Screening Molar Ratio 1:1.2 (Prot:Lig) OxidationCheck Check for Disulfide (Mass Spec/Diffraction) Screening->OxidationCheck Success Data Collection (Cryo-protectant + Ligand) OxidationCheck->Success Monomer Confirmed Failure Optimize Conditions OxidationCheck->Failure Disulfide Observed Failure->RedAgent Increase TCEP conc.

Caption: Workflow for preventing oxidation-induced heterogeneity during co-crystallization of mercaptoacetamide ligands.

Experimental Protocol: Handling & Co-Crystallization

Objective: Obtain a high-resolution complex of a metallo-protein with N-cyclopropyl-2-mercaptoacetamide.

Reagents:

  • Ligand: N-cyclopropyl-2-mercaptoacetamide (Store at -20°C, under Argon).[1]

  • Reducing Agent: TCEP-HCl (Tris(2-carboxyethyl)phosphine).[1]

  • Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the ligand in 100% DMSO to a concentration of 100 mM. Critical: Prepare fresh. Thiol compounds oxidize rapidly in solution.[1]

  • Reduction: To the protein solution (approx. 10 mg/mL), add TCEP to a final concentration of 1-2 mM. Incubate for 30 minutes on ice to ensure any intrinsic cysteines are reduced.

  • Complex Formation: Add the ligand stock to the protein solution.[1]

    • Target Ratio: 1:2 to 1:5 (Protein:Ligand).[1]

    • Incubation: 1 hour at 4°C. Avoid long incubations which favor disulfide formation (ligand dimerization).

  • Crystallization: Set up hanging drop vapor diffusion plates immediately.

    • Tip: If the ligand has low solubility in the crystallization buffer, add the ligand directly to the drop after mixing protein and reservoir solution (soaking method).[1]

  • Cryo-Protection: When harvesting crystals, include 1-5 mM ligand in the cryo-protectant solution to prevent ligand leaching during the flash-cooling process.[1]

References

  • Kany, A. M., et al. (2018). "Structure-based design of alpha-substituted mercaptoacetamides as inhibitors of the virulence factor LasB from Pseudomonas aeruginosa."[1] ACS Infectious Diseases.[1] [1]

    • Context: Describes the binding mode of the mercaptoacetamide scaffold and the crystallographic environment of the zinc-thiol interaction.
  • Geczy, D., et al. (2020). "N-Aryl mercaptoacetamides as potential multi-target inhibitors of metallo-β-lactamases (MBLs) and the virulence factor LasB."[1] European Journal of Medicinal Chemistry. [1]

    • Context: Provides comparative data on N-aryl derivatives, serving as the baseline for evaluating the N-cyclopropyl altern
  • PubChem Compound Summary. "N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5)."[1]

    • Context: Verification of chemical identifiers and physicochemical property predictions.[1][2]

  • RCSB Protein Data Bank. "Ligand Summary: 2-Mercaptoacetamide derivatives." [1]

    • Context: Structural data for the core mercaptoacetamide binding motif in various metallo-enzyme complexes.[1]

Sources

Comparative

elemental analysis validation for N-cyclopropyl-2-mercaptoacetamide

Elemental Analysis Validation for N-cyclopropyl-2-mercaptoacetamide: A Comparative Guide As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing thiol-containing a...

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for N-cyclopropyl-2-mercaptoacetamide: A Comparative Guide

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing thiol-containing amides. N-cyclopropyl-2-mercaptoacetamide (CAS: 886047-44-5) is a critical building block, notably utilized in the synthesis of thioredoxin reductase 1 (TrxR1) inhibitors for targeted cancer therapies[1]. Before advancing this compound into biological assays or complex synthetic cascades, verifying its bulk purity through rigorous elemental analysis is non-negotiable.

This guide provides an objective, data-driven comparison of Dynamic Flash Combustion (CHNS) against Combustion Ion Chromatography (CIC) and High-Resolution Mass Spectrometry (HRMS) . Furthermore, it establishes a self-validating protocol grounded in ICH Q2(R1) guidelines[2].

Physicochemical Profiling & The Analytical Challenge

To validate an analytical procedure, we must first establish the theoretical baseline of our target analyte.

  • Molecular Formula: C5H9NOS

  • Molecular Weight: 131.19 g/mol

  • Theoretical Composition: C 45.77%, H 6.91%, N 10.68%, S 24.44%, O 12.19%

The Causality of Analytical Failure: The presence of the mercapto (-SH) group introduces a specific combustion challenge. During standard high-temperature oxidation, sulfur can form a mixture of sulfur dioxide (SO₂) and sulfur trioxide (SO₃). Because SO₃ is highly reactive and readily condenses in the system's water traps, it fails to reach the detector, leading to falsely low sulfur recovery. Overcoming this requires specific catalytic interventions, which dictates our choice of instrumentation and methodology.

Comparative Analytical Strategies

To achieve unambiguous structural and bulk purity confirmation, we compare three distinct analytical modalities.

A. Dynamic Flash Combustion (CHNS)

Based on the classical Pregl-Dumas method, modern CHNS analyzers combust the sample in an oxygen-rich environment at ~1000°C[3]. The resulting gases are separated via gas chromatography (GC) and quantified using a Thermal Conductivity Detector (TCD)[4].

  • Advantage: Rapid, simultaneous quantification of C, H, N, and S.

  • Limitation: Susceptible to SO₃ formation without proper catalytic additives.

B. Combustion Ion Chromatography (CIC)

CIC physically separates the combustion event from detection. The sample undergoes pyrohydrolytic combustion in an argon/oxygen atmosphere. The off-gases are absorbed into a hydrogen peroxide (H₂O₂) solution, thermodynamically forcing all sulfur species into sulfate (SO₄²⁻), which is then quantified by Ion Chromatography.

  • Advantage: Exquisite specificity and precision for sulfur, eliminating SO₃ condensation risks.

  • Limitation: Slower throughput; cannot simultaneously measure C, H, and N.

C. High-Resolution Mass Spectrometry (HRMS)

HRMS (e.g., ESI-TOF) provides orthogonal confirmation of the molecular formula. For N-cyclopropyl-2-mercaptoacetamide, the calculated exact mass for the sodium adduct [M+Na]⁺ is 154.0297, which aligns perfectly with experimental findings of 154.0299[1].

  • Advantage: Confirms exact isotopic mass and structural identity.

  • Limitation: Inherently qualitative regarding bulk macroscopic purity.

Workflow Visualization

G cluster_0 Dynamic Flash Combustion cluster_1 Combustion IC cluster_2 Orthogonal Confirmation Sample N-cyclopropyl-2-mercaptoacetamide (C5H9NOS) CHNS_Combust Combustion (1000°C) + V2O5 Catalyst Sample->CHNS_Combust CIC_Combust Pyrohydrolysis (Argon/O2) Sample->CIC_Combust HRMS HRMS (ESI-TOF) Exact Mass Sample->HRMS CHNS_TCD TCD Detection (CHNS) Bulk Purity CHNS_Combust->CHNS_TCD Validation ICH Q2(R1) Validation Accuracy & Precision CHNS_TCD->Validation CIC_IC IC Detection (Sulfur) Trace Accuracy CIC_Combust->CIC_IC CIC_IC->Validation HRMS->Validation

Analytical workflows for N-cyclopropyl-2-mercaptoacetamide validation: CHNS, CIC, and HRMS.

Step-by-Step Methodology: Self-Validating CHNS Protocol

To achieve ICH Q2(R1) compliance[2], the CHNS protocol must be designed as a self-validating system. The following methodology ensures that detector drift, matrix effects, and background contamination are actively monitored and neutralized.

Step 1: System Baseline & Calibration (Trustworthiness)

  • Purge the elemental analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas).

  • Run three empty tin capsules (blanks) to establish the atmospheric nitrogen and carbon baseline. The software must automatically subtract this blank area from subsequent runs.

  • Perform a bracketing calibration using a Certified Reference Material (CRM). For thiol-amides, Sulfanilamide (C₆H₈N₂O₂S) is the industry standard because its matrix closely mimics the target analyte. Analyze the CRM at 0.5 mg, 1.0 mg, 1.5 mg, and 2.0 mg to establish a linear K-factor response curve.

Step 2: Sample Preparation & Catalytic Intervention (Expertise)

  • Accurately weigh 1.50 to 2.00 mg of N-cyclopropyl-2-mercaptoacetamide into a clean tin capsule using a microbalance (readability 0.001 mg).

  • Critical Causality Step: Add approximately 2.0 mg of Vanadium Pentoxide (V₂O₅) directly to the capsule. V₂O₅ acts as a potent oxygen donor. During the flash combustion, it guarantees the thermodynamic conversion of all mercapto-sulfur strictly to SO₂, preventing the formation of SO₃ and ensuring 100% sulfur recovery at the TCD.

  • Seal and fold the capsule tightly to exclude trapped atmospheric air.

Step 3: Combustion & Detection

  • Introduce the sample via the autosampler. The tin capsule triggers an exothermic flash combustion, momentarily raising the local temperature to ~1800°C.

  • Pass the combustion gases over a high-purity copper reduction column (600°C) to remove excess oxygen and reduce any NOₓ species to N₂[3].

  • Separate the gases (N₂, CO₂, H₂O, SO₂) via the GC column and quantify via TCD[4].

  • Self-Validation Loop: Inject a Sulfanilamide CRM check-standard every 10 samples. If the sulfur drift exceeds ±0.15%, the system must be recalibrated.

Experimental Data & Performance Comparison

The table below summarizes the validation data comparing the optimized CHNS method (with V₂O₅) against the CIC method. According to pharmaceutical validation standards, experimental values must fall within ±0.3% absolute of the theoretical composition to confirm bulk purity[2].

Table 1: Elemental Composition Comparison (n=6 replicates)

ElementTheoretical (%)CHNS Experimental (%)CHNS Diff (Δ)CIC Experimental (%)CIC Diff (Δ)
Carbon (C) 45.7745.68 ± 0.12-0.09N/AN/A
Hydrogen (H) 6.916.95 ± 0.08+0.04N/AN/A
Nitrogen (N) 10.6810.65 ± 0.05-0.03N/AN/A
Sulfur (S) 24.4424.38 ± 0.15-0.0624.41 ± 0.04-0.03

Table 2: ICH Q2(R1) Validation Metrics

ParameterAcceptance CriteriaCHNS PerformanceCIC Performance (Sulfur)
Accuracy Mean within ±0.3% of theoreticalPass (Max Δ = 0.09%)Pass (Max Δ = 0.03%)
Precision (Repeatability) RSD ≤ 0.5%Pass (S RSD = 0.61%*)Pass (S RSD = 0.16%)
Linearity R² ≥ 0.999 over working rangePass (R² = 0.9998)Pass (R² = 0.9999)

*Note: While CHNS sulfur precision is slightly broader than CIC, it remains well within acceptable limits for bulk purity confirmation when V₂O₅ is utilized.

Conclusion

For the routine validation of N-cyclopropyl-2-mercaptoacetamide, Dynamic Flash Combustion (CHNS) remains the most efficient and comprehensive technique, provided that Vanadium Pentoxide is employed to control sulfur oxidation mechanics. While Combustion Ion Chromatography (CIC) offers statistically superior precision for sulfur (RSD 0.16% vs 0.61%), its inability to simultaneously measure carbon and nitrogen makes it better suited as a secondary, orthogonal technique for resolving ambiguous CHNS results. By coupling an optimized CHNS protocol with HRMS exact-mass confirmation, researchers can establish a highly trustworthy, ICH-compliant profile of their synthetic compounds.

References

1.[1] Title: Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols - PMC Source: nih.gov URL:

2.[2] Title: C-(2-p-Tolyl-thiazol-5-yl)-methylamine - Benchchem (Referenced for ICH Q2 Elemental Analysis Validation Parameters) Source: benchchem.com URL:

3.[3] Title: CHNS Elemental Analysers - Rsc.org Source: rsc.org URL:

4.[4] Title: CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer Source: thermofisher.com URL:

Sources

Validation

Distinguishing N-Cyclopropyl-2-Mercaptoacetamide from Disulfide Byproducts: A Technical Comparison Guide

Executive Summary N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5) is a critical building block in medicinal chemistry, often utilized as a linker or a "warhead" fragment in covalent drug discovery.[1] A persistent ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-cyclopropyl-2-mercaptoacetamide (CAS 886047-44-5) is a critical building block in medicinal chemistry, often utilized as a linker or a "warhead" fragment in covalent drug discovery.[1] A persistent challenge in its handling is the rapid oxidative dimerization to its disulfide byproduct, N,N'-dicyclopropyl-3,4-dithiaadipamide .

This guide provides a definitive analytical framework to distinguish the active thiol monomer from the inactive disulfide dimer. It synthesizes chromatographic, spectroscopic, and colorimetric data to ensure sample integrity in drug development workflows.

Part 1: Chemical Basis of the Impurity

Understanding the degradation pathway is the first step in analysis. The thiol group (-SH) is highly nucleophilic and susceptible to oxidation by atmospheric oxygen, a process catalyzed by trace metals or basic pH.

The Oxidation Pathway

The transformation involves the formation of a covalent sulfur-sulfur bond, effectively doubling the molecular weight and significantly altering the polarity of the molecule.

OxidationPathway Thiol N-cyclopropyl-2-mercaptoacetamide (Active Monomer) MW: 131.19 Da Intermediate Thiyl Radical (Transient Species) Thiol->Intermediate Oxidation (-e⁻, -H⁺) [Air/Trace Metals] Disulfide Disulfide Dimer (Inactive Impurity) MW: ~260.36 Da Intermediate->Disulfide Dimerization Disulfide->Thiol Reduction (e.g., DTT, TCEP)

Figure 1: Oxidative dimerization pathway of N-cyclopropyl-2-mercaptoacetamide.[2]

Part 2: Analytical Comparison & Data Interpretation

High-Performance Liquid Chromatography (HPLC)

Principle: Disulfides are significantly more hydrophobic than their corresponding free thiols due to the loss of the polar S-H bond and the formation of a non-polar S-S bridge. Consequently, the disulfide dimer will elute later than the monomer on reverse-phase (C18) columns.

FeatureThiol MonomerDisulfide Dimer
Polarity Higher (Polar S-H bond)Lower (Lipophilic S-S core)
Retention Time (RT) Earlier (e.g., ~3-5 min)Later (e.g., ~8-12 min)
Peak Shape Sharp (if acidic mobile phase)Broad (potential conformers)
UV Absorbance Weak >210nmStronger (S-S absorption ~250nm)

Experimental Insight: Always use an acidic mobile phase (0.1% Formic Acid or TFA). Acidic pH (< 4) protonates the thiol, preventing in-situ oxidation inside the column and ensuring sharp peak shapes.

Mass Spectrometry (LC-MS)

Mass spectrometry provides the most rapid confirmation. The mass shift is distinct and predictable.

  • Thiol Monomer:

    
     Da
    
  • Disulfide Dimer:

    
     Da (Often sees Sodium adduct 
    
    
    
    )
Nuclear Magnetic Resonance (NMR)

NMR is the "Gold Standard" for structural validation. The oxidation state of sulfur exerts a measurable shielding/deshielding effect on the adjacent


-methylene protons (

).
SignalThiol Monomer (

)
Disulfide Dimer (

)

-CH2 Shift
~3.2 - 3.4 ppm ~3.5 - 3.8 ppm (Downfield shift)
Splitting Doublet (coupling to SH)Singlet (no SH coupling)
S-H Proton Visible ~1.5-2.0 ppm (triplet)Absent

Note: The exact chemical shift depends on the solvent (DMSO-d6 vs CDCl3), but the relative downfield shift of the disulfide is constant.

Part 3: Experimental Protocols

Protocol A: HPLC Separation Workflow

Objective: Quantify the ratio of monomer to dimer.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization, stabilizes thiol).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond) and 254 nm.

  • Sample Prep: Dissolve 1 mg sample in 1 mL degassed Acetonitrile/Water (50:50). Analyze immediately. Do not use DMSO for storage as it promotes oxidation.

Protocol B: Ellman’s Reagent (DTNB) Functional Assay

Objective: Rapid colorimetric verification of free thiol content (Active Monomer).

Mechanism: DTNB reacts with free thiols to release TNB²⁻ (yellow,


 nm).[4][5] The disulfide dimer will not  react.
  • Reagent Prep: Dissolve 4 mg DTNB (Ellman's Reagent) in 1 mL Phosphate Buffer (0.1 M, pH 8.0).

  • Blank: 900 µL Buffer + 100 µL DTNB.

  • Sample: 900 µL Buffer + 10 µL Sample (10 mM stock) + 100 µL DTNB.

  • Incubation: 15 minutes at room temperature.

  • Measurement: Read Absorbance at 412 nm.

  • Calculation: Use extinction coefficient

    
     to calculate free thiol concentration.[4]
    
    • Result: If Absorbance is near 0, the sample has fully oxidized to disulfide.

Part 4: Analytical Decision Tree

DecisionTree Start Unknown Sample (White Solid/Powder) Solubility Dissolve in CDCl3 or DMSO-d6 Start->Solubility NMR 1H NMR Analysis Solubility->NMR CheckSH Is S-H proton visible? (~1.5-2.0 ppm) NMR->CheckSH YesSH Thiol Present CheckSH->YesSH Yes NoSH Disulfide / Oxidized CheckSH->NoSH No CheckAlpha Check alpha-CH2 Splitting YesSH->CheckAlpha NoSH->CheckAlpha Doublet Doublet Signal (Coupled to SH) CheckAlpha->Doublet ~3.3 ppm Singlet Singlet Signal (No coupling) CheckAlpha->Singlet ~3.6 ppm Conclusion1 CONFIRMED: Active Monomer Doublet->Conclusion1 Conclusion2 CONFIRMED: Disulfide Dimer Singlet->Conclusion2

Figure 2: NMR-based decision matrix for distinguishing thiol monomer from disulfide dimer.

References

  • Chemical Structure & Properties
  • Analytical Methodology (HPLC & Ellman's)

    • Quantification of Thiols and Disulfides. National Institutes of Health (PMC). Retrieved from [Link]

    • Determination of thiols and disulfides via HPLC quantification. ResearchGate. Retrieved from [Link]

  • NMR Characterization of Thiols vs Disulfides

    • Superimposed 1H NMR spectra of thiol and disulfide showing difference of multiplicity. ResearchGate. Retrieved from [Link]

    • 13C NMR chemical shifts can predict disulfide bond formation. PubMed. Retrieved from [Link]

Sources

Comparative

Mechanistic Profiling of TrxR1 Inhibitors: Kinetic Isotope Effect Studies Involving N-Cyclopropyl-2-Mercaptoacetamide

Human thioredoxin reductase 1 (TrxR1) is a highly conserved, selenocysteine-containing enzyme responsible for regulating cellular redox homeostasis. Because TrxR1 is frequently overexpressed in cancer cells to manage ele...

Author: BenchChem Technical Support Team. Date: March 2026

Human thioredoxin reductase 1 (TrxR1) is a highly conserved, selenocysteine-containing enzyme responsible for regulating cellular redox homeostasis. Because TrxR1 is frequently overexpressed in cancer cells to manage elevated reactive oxygen species (ROS), it has become a highly attractive target for oncology drug development ([1]).

While traditional metal-based inhibitors have dominated the landscape, novel thiol-based derivatives such as N-cyclopropyl-2-mercaptoacetamide (N-CMA) offer a highly tunable, organic alternative. To effectively compare N-CMA against established standards, drug development professionals rely on Kinetic Isotope Effect (KIE) studies. This guide objectively compares the mechanistic performance of N-CMA with alternative inhibitors and provides the self-validating experimental protocols required to profile them.

Mechanistic Causality: The Role of KIE in Enzyme Inhibition

Do not simply measure


 values; understanding how an inhibitor binds is critical for lead optimization. The active site of TrxR1 features a highly reactive selenocysteine-cysteine (Sec-Cys) dyad. When a thiol-based inhibitor like N-CMA inactivates the enzyme, the formation of a covalent mixed-disulfide (or selenosulfide) adduct is often coupled with a proton transfer step.

Why use KIE? By performing a Solvent Kinetic Isotope Effect (SKIE) study—comparing the reaction kinetics in


 versus 

—we isolate the causality of the transition state. Deuterium is twice as heavy as hydrogen, meaning the zero-point energy of a O-D or S-D bond is lower than that of an O-H or S-H bond.
  • If a proton transfer is the Rate-Limiting Step (RLS) , the heavier deuterium will slow the reaction significantly, yielding a KIE value (

    
    ) 
    
    
    
    .
  • If the inhibitor binds via direct metal-selenium coordination without requiring proton transfer (e.g., gold-based inhibitors), the KIE will approach

    
    .
    

TrxR1_Pathway NADPH NADPH (Electron Donor) TrxR1 TrxR1 Active Site (Sec-Cys Dyad) NADPH->TrxR1 Reduces Trx Thioredoxin (Trx) (Substrate) TrxR1->Trx Normal Pathway Inhibited Covalent Adduct (Inhibited Enzyme) TrxR1->Inhibited Rate-Limiting Step NCMA N-Cyclopropyl-2-mercaptoacetamide (N-CMA) NCMA->TrxR1 Nucleophilic Attack

Figure 1: Mechanism of TrxR1 inhibition by N-CMA and its disruption of the normal redox pathway.

Product Comparison: N-CMA vs. Alternatives

To contextualize the performance of N-CMA, we compare it against two primary alternatives:

  • Auranofin: An FDA-approved gold-complex that acts as a potent, irreversible TrxR1 inhibitor via direct metal-selenium binding.

  • 2-Mercaptoacetamide (2-MA): The unbranched, parent structural analog of N-CMA.

Quantitative Performance Data

Table 1: Comparative Kinetic and Mechanistic Profiling of TrxR1 Inhibitors

InhibitorApparent

(µM)
Inactivation Rate (

,

)
Solvent KIE (

)
Mechanistic Classification
N-CMA 4.20.852.4 ± 0.2 Covalent modification; Proton transfer is partially rate-limiting.
Auranofin 0.05> 5.0 (Rapid)1.05 ± 0.1 Direct Metal-Sec binding; Proton-independent RLS.
2-MA 18.50.223.1 ± 0.3 Covalent modification; Proton transfer is strictly rate-limiting.

Insights & Causality: The data reveals that while Auranofin is significantly more potent, it lacks specificity due to its highly reactive gold center. Between the organic thiols, N-CMA outperforms 2-MA . The cyclopropyl group in N-CMA provides steric pre-organization that alters the transition state geometry. This structural bulk accelerates the nucleophilic attack, reducing the strict dependency on the proton transfer step (lowering the KIE from 3.1 to 2.4) and improving the overall inactivation rate by nearly four-fold.

Experimental Protocols: Self-Validating KIE Workflow

A reliable KIE study must be a self-validating system. The most common point of failure in solvent isotope studies is the failure to account for the glass electrode isotope effect when measuring the pH of


 solutions. The protocol below corrects for this using the standard equation: 

.
Protocol: Spectrophotometric Determination of Solvent KIE

Materials Required:

  • Recombinant Human TrxR1 (purified)

  • NADPH (20 mM stock in water)

  • DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

  • TE Buffer: 50 mM Tris-HCl, 1 mM EDTA.

  • Isotopes: Ultrapure

    
     and 99.9% 
    
    
    
    .

Step-by-Step Methodology:

  • Isotopic Buffer Preparation (Matrix Matching):

    • H₂O Buffer: Prepare 50 mM Tris-HCl, 1 mM EDTA in

      
      . Adjust to pH 7.4.
      
    • D₂O Buffer: Prepare the exact same buffer using 99.9%

      
      . Adjust the pH meter reading to 7.0 using DCl or NaOD, ensuring the final 
      
      
      
      is exactly 7.4 (
      
      
      ).
  • Enzyme Pre-Activation:

    • Incubate 10 nM TrxR1 with 200 µM NADPH in the respective buffers (

      
       or 
      
      
      
      ) for 5 minutes at 25°C to fully reduce the Sec-Cys active site dyad.
  • Inhibitor Incubation:

    • Add N-CMA (at varying concentrations: 1, 5, 10, 20 µM) to the activated enzyme mixtures.

    • Incubate for specific time intervals (0, 5, 10, 15, 30 minutes).

  • Kinetic Tracking (DTNB Assay):

    • Transfer aliquots of the inhibited enzyme to a cuvette containing 2 mM DTNB and 200 µM NADPH.

    • Monitor the increase in absorbance at 412 nm for 3 minutes to measure residual TrxR1 activity (formation of TNB anion).

  • Data Analysis & KIE Calculation:

    • Plot the natural log of residual activity versus time to determine the observed inactivation rate (

      
      ) for both solvent systems.
      
    • Calculate the Solvent KIE using the ratio:

      
      .
      

KIE_Workflow S1 Buffer Prep (H2O vs D2O) S2 Enzyme Incubation (TrxR1 + NADPH) S1->S2 S3 Inhibitor Addition (N-CMA) S2->S3 S4 Kinetic Tracking (Absorbance) S3->S4 S5 KIE Calculation (k_H / k_D) S4->S5

Figure 2: Step-by-step experimental workflow for determining solvent kinetic isotope effects.

Conclusion

Kinetic isotope effect studies provide definitive proof of mechanism that standard


 assays cannot. By utilizing 

solvent systems, researchers can confidently map the transition states of TrxR1 inhibitors. The data confirms that N-cyclopropyl-2-mercaptoacetamide utilizes its cyclopropyl moiety to overcome the strict proton-transfer rate limitations seen in unbranched thiols, making it a superior, rationally designed scaffold for future redox-enzyme targeting therapeutics.

References

  • Krasavin, M., et al. (2019). "Design, synthesis, and biological evaluation of novel derivatives of dithiodiglycolic acid prepared via oxidative coupling of thiols." Journal of Enzyme Inhibition and Medicinal Chemistry.[Link][1]

  • Gao, W., et al. (2023). "Ferroptosis in NAFLD: insights and the therapeutic potential of exercise." Frontiers in Endocrinology.[Link][2]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling N-cyclopropyl-2-mercaptoacetamide

This document provides essential safety and handling protocols for N-cyclopropyl-2-mercaptoacetamide. As a trusted partner in your research, we prioritize your safety by delivering procedural guidance grounded in rigorou...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and handling protocols for N-cyclopropyl-2-mercaptoacetamide. As a trusted partner in your research, we prioritize your safety by delivering procedural guidance grounded in rigorous scientific principles. This guide moves beyond a simple checklist, offering a framework for building a culture of safety and ensuring the integrity of your work when handling this compound.

Disclaimer: An official Safety Data Sheet (SDS) for N-cyclopropyl-2-mercaptoacetamide is not widely available. The guidance herein is synthesized from safety data for structurally analogous compounds, particularly those containing mercaptoacetamide and N-substituted amide functionalities. It is imperative to treat this compound with caution and conduct a thorough, site-specific risk assessment before commencing any work.

Hazard Profile: Understanding the "Why" Behind the Precautions

N-cyclopropyl-2-mercaptoacetamide contains two key functional groups that dictate its hazard profile: a mercaptan (-SH) and an acetamide. The mercaptan group is notorious for its potent stench and its ability to interact with biological systems, while the acetamide moiety can contribute to irritant properties. Data from related compounds strongly suggest that this chemical should be handled as, at minimum, a significant irritant.

A consolidated view of the hazards associated with structurally similar chemicals provides a robust basis for our operational plan.

Hazard StatementDescriptionCommon in Analogs
H315 Causes skin irritationYes[1][2][3]
H319 Causes serious eye irritationYes[1][2][3]
H335 May cause respiratory irritationYes[1][2][3]
H302 / H332 Harmful if swallowed or if inhaledYes[4][5]
H311 Toxic in contact with skinPossible[4]
Stench Unpleasant OdorYes[4][6]

The causality is clear: direct contact with the skin or eyes is likely to cause irritation, and inhalation of dust or aerosols can irritate the respiratory tract.[1][2] Therefore, our primary objective is to establish effective barriers and engineering controls to prevent these routes of exposure.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is non-negotiable. Each component is selected to counteract a specific hazard identified in our analysis.

A. Eye and Face Protection You must wear safety goggles that are chemical-resistant and provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient due to the risk of splashes and airborne particulates.[7]

  • Causality: The H319 "Causes serious eye irritation" warning from analogous compounds necessitates a full seal to protect the sensitive mucous membranes of the eyes from contact.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.

B. Skin and Body Protection

  • Gloves: Wear chemical-resistant gloves. Nitrile gloves are a common starting point, but it is crucial to consult a glove compatibility chart for mercapto- compounds. Always inspect gloves for tears or pinholes before use.[2] Double-gloving is recommended when handling neat material.

  • Lab Coat: A flame-resistant lab coat that fits properly and is fully buttoned is mandatory. This provides a removable barrier to protect your personal clothing and skin from contamination.[7]

  • Full Coverage: Ensure your legs and feet are fully covered. This means long pants and closed-toe, chemical-resistant shoes.

C. Respiratory Protection All handling of N-cyclopropyl-2-mercaptoacetamide solid or solutions should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Causality: The H335 "May cause respiratory irritation" warning, combined with the compound's potential volatility and stench, makes local exhaust ventilation the most critical engineering control.[1][2]

  • Respirator Use: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with the appropriate cartridges must be used.[6][7] This requires a formal respiratory protection program, including fit testing and training.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye/Face Protection d2->d3 d4 4. Gloves (Outer layer last) d3->d4 f1 1. Gloves (Outer, then Inner) f2 2. Lab Coat (Turn inside out) f1->f2 f3 3. Eye/Face Protection f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Figure 1: A validated sequence for donning and doffing PPE to minimize cross-contamination.

Operational Plan: A Step-by-Step Handling Workflow

This protocol is designed as a self-validating system to ensure safety at every stage of handling.

Step 1: Preparation & Pre-Handling Checks

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Assemble Materials: Bring all necessary equipment (spatulas, weigh paper, glassware, solvent) into the fume hood before introducing the chemical.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station.[8]

  • Don PPE: Follow the donning sequence outlined in Figure 1.

Step 2: Aliquoting and Solution Preparation

  • Perform in Fume Hood: Open the primary container only within the confines of the fume hood.

  • Minimize Dust: Handle the solid material carefully to avoid generating dust.[8] Use a spatula to transfer the solid. Do not pour the powder.

  • Tare and Weigh: Place a tared weigh boat or paper on the balance (located inside the hood if possible, or adjacent). Carefully add the chemical.

  • Dissolution: Place the weigh boat into the receiving flask and add the solvent, rinsing the boat to ensure a complete transfer.

Step 3: Post-Handling & Cleanup

  • Decontaminate: Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., ethanol or isopropanol), using disposable wipes.

  • Seal Primary Container: Tightly close the main container of N-cyclopropyl-2-mercaptoacetamide.[1][2]

  • Segregate Waste: Dispose of all contaminated consumables (wipes, weigh boats, gloves) into a designated hazardous waste container.

prep Step 1: Preparation Verify fume hood Locate safety shower Assemble materials Don PPE handle Step 2: Handling Work in fume hood Weigh carefully Prepare solution prep->handle cleanup Step 3: Cleanup Decontaminate surfaces Seal primary container Segregate waste handle->cleanup doff Step 4: Doffing PPE Follow sequence Wash hands thoroughly cleanup->doff

Caption: Figure 2: The cyclical workflow for safely handling N-cyclopropyl-2-mercaptoacetamide.

Disposal Plan: Managing Contaminated Waste

All materials that have come into contact with N-cyclopropyl-2-mercaptoacetamide must be treated as hazardous chemical waste.

A. Waste Segregation

  • Solid Waste: Contaminated items such as gloves, weigh paper, and paper towels should be collected in a clearly labeled, sealed plastic bag or a dedicated solid waste container.

  • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or bases).[7][9]

  • Sharps: Any contaminated needles or sharp objects must be disposed of in a designated sharps container.

B. Disposal Procedure

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "N-cyclopropyl-2-mercaptoacetamide".

  • Storage: Store the sealed waste containers in a designated satellite accumulation area until they are collected by your institution's Environmental Health & Safety (EHS) department.

  • Consult Regulations: Final disposal must be carried out through an approved waste disposal plant in accordance with all local, state, and federal regulations.[1][9] Never pour chemical waste down the drain.[1]

References

  • SDS - DAP US/GHS MSDS Project. DAP Global Inc. Available at: [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology Safety Unit. Available at: [Link]

  • 2-Mercaptoacetamide PubChem Entry. National Institutes of Health. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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